molecular formula C18H23BrN4O2 B609891 Peficitinib hydrobromide CAS No. 1353219-05-2

Peficitinib hydrobromide

货号: B609891
CAS 编号: 1353219-05-2
分子量: 407.3 g/mol
InChI 键: ZUVPMAPXNYGJQC-OGTXJUTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peficitinib hydrobromide is used in the treatment of Psoriasis and Rheumatoid Arthritis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

1353219-05-2

分子式

C18H23BrN4O2

分子量

407.3 g/mol

IUPAC 名称

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide

InChI

InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?;

InChI 键

ZUVPMAPXNYGJQC-OGTXJUTESA-N

手性 SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br

规范 SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Peficitinib hydrobromide

产品来源

United States

Foundational & Exploratory

Peficitinib Hydrobromide: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (B612040) hydrobromide, marketed under the trade name Smyraf®, is an orally administered Janus kinase (JAK) inhibitor developed by Astellas Pharma Inc.[1]. It has received approval in Japan for the treatment of rheumatoid arthritis (RA), particularly for patients who have shown an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs)[1][2]. This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical evaluation of peficitinib hydrobromide, with a focus on the scientific data and experimental methodologies that have defined its development.

Discovery and Rationale: Targeting the JAK-STAT Pathway

The discovery of peficitinib was rooted in the growing understanding of the central role of the Janus kinase (JAK) family of enzymes in the pathogenesis of autoimmune diseases like rheumatoid arthritis[3]. The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors that drive the inflammatory processes characteristic of RA[4][5]. By inhibiting JAKs, the downstream signaling of these pro-inflammatory cytokines can be effectively dampened.

Peficitinib was identified as a potent pan-JAK inhibitor, demonstrating activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[6]. This broad inhibition profile allows for the interruption of signaling by a wide array of cytokines involved in the inflammatory and immune responses of RA[1][4]. The therapeutic hypothesis was that by blocking this central pathway, peficitinib could reduce inflammation, alleviate symptoms, and potentially slow the progression of joint damage in RA patients[5][7].

Mechanism of Action: A Pan-JAK Inhibitor

Peficitinib exerts its therapeutic effect by inhibiting the family of Janus kinase enzymes[6]. The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune cell function[5].

Peficitinib competitively binds to the ATP-binding site of JAKs, preventing their phosphorylation and subsequent activation of the downstream signaling cascade[5][6]. This leads to a reduction in the production of pro-inflammatory mediators[5]. The inhibitory activity of peficitinib against the different JAK isoforms has been quantified in vitro, with a moderate selectivity for JAK3[8].

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Peficitinib Peficitinib Peficitinib->JAK Inhibition DNA DNA Dimer->DNA Translocation Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. A seven-step linear synthetic sequence has been described, commencing with 4-chloro-7-azaindole[9].

Key Synthetic Steps:

Overall Synthesis Workflow

Synthesis_Workflow Start 4-chloro-7-azaindole Step1 N-protection (TIPSCl) Start->Step1 Step2 Directed Lithiation & Esterification Step1->Step2 Step3 Deprotection (TBAF) Step2->Step3 Step4 Amide Formation (CDI, NH4OH) Step3->Step4 Intermediate1 4-chloropyridine-5-carboxamide Step4->Intermediate1 Step6 Coupling (200 °C) Intermediate1->Step6 Adamantane_Start 4-aminoadamantan-1-ol (diastereomeric mixture) Step5a Amine Protection Adamantane_Start->Step5a Step5b Chromatographic Separation Step5a->Step5b Step5c Deprotection Step5b->Step5c Intermediate2 trans-4-aminoadamantan-1-ol Step5c->Intermediate2 Intermediate2->Step6 Peficitinib_Base Peficitinib (free base) Step6->Peficitinib_Base Step7 Salt Formation (HBr) Peficitinib_Base->Step7 Final_Product This compound Step7->Final_Product

Caption: A simplified workflow of the chemical synthesis of this compound.

Quantitative Data Summary

In Vitro Inhibitory Activity
Target EnzymeIC50 (nmol/L)
JAK13.9[6][10]
JAK25.0[6][10]
JAK30.71[6][11]
TYK24.8[6][10]

Table 1: In vitro inhibitory activity of Peficitinib against Janus kinase enzymes.[6][10][11]

Clinical Efficacy in Rheumatoid Arthritis (Phase III Trials)
Treatment GroupACR20 Response Rate (%)
Peficitinib 100 mg once dailyUp to 75%[7]
Peficitinib 150 mg once dailyUp to 75%[7]
PlaceboSignificantly lower than peficitinib groups[7]

Table 2: American College of Rheumatology 20% (ACR20) response rates in Phase III clinical trials in Asian patients with RA.[7]

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

A detailed protocol for determining the in vitro inhibitory activity of peficitinib against JAK enzymes would typically involve a biochemical assay. While the specific proprietary details of the assays used by Astellas are not fully public, a representative methodology is as follows:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: Peficitinib is serially diluted to a range of concentrations.

  • Assay Reaction: The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of peficitinib.

  • Detection: The phosphorylation of the peptide substrate is quantified, typically using a method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a radiometric assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Clinical Trial Protocol (Phase III - Representative)

The Phase III clinical trials for peficitinib were randomized, double-blind, placebo-controlled studies. A general outline of the protocol is as follows:

  • Patient Population: Adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response to conventional DMARDs[7].

  • Study Design: Patients are randomized to receive once-daily oral doses of peficitinib (e.g., 100 mg or 150 mg) or a placebo for a specified period (e.g., 12 or 52 weeks)[7][12].

  • Primary Endpoint: The primary efficacy endpoint is typically the American College of Rheumatology 20% (ACR20) response rate at a specific time point (e.g., week 12)[12].

  • Secondary Endpoints: These may include higher ACR response rates (ACR50, ACR70), changes in the Disease Activity Score 28 (DAS28), and radiographic assessment of joint damage[7][12].

  • Safety Monitoring: Patients are monitored for treatment-emergent adverse events (TEAEs), with a particular focus on infections, including herpes zoster, and other known risks associated with JAK inhibitors[7][13].

Safety and Tolerability

In clinical trials, peficitinib was generally well-tolerated. The incidence of treatment-emergent adverse events was similar between peficitinib and placebo groups in some studies[7]. However, a higher incidence of serious infections and herpes zoster-related disease was observed with peficitinib compared to placebo, which is a known class effect of JAK inhibitors[2][7]. No dose-dependency was observed for these serious adverse events in the pivotal trials[7].

Conclusion

This compound is a significant addition to the therapeutic armamentarium for rheumatoid arthritis. Its discovery as a pan-JAK inhibitor and subsequent development have been guided by a strong scientific rationale. The chemical synthesis is well-defined, and clinical trials have demonstrated its efficacy in a specific patient population[2]. As with other JAK inhibitors, ongoing monitoring is crucial to fully characterize its long-term safety profile. This technical overview provides a foundational understanding for researchers and clinicians involved in the ongoing development and application of targeted therapies for autoimmune diseases.

References

A Technical Guide to the Chemical Synthesis of Peficitinib from 4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical synthesis of Peficitinib (B612040), a Janus kinase (JAK) inhibitor, commencing from the key starting material, 4-chloro-7-azaindole. It includes detailed experimental methodologies, quantitative data, and visualizations of the synthetic pathway and its underlying mechanism of action.

Introduction: Peficitinib and its Mechanism of Action

Peficitinib (ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis (RA) in Japan and Korea.[1][2] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, which are crucial enzymes in cytokine signaling pathways implicated in the inflammatory processes of autoimmune diseases.[3][4] Peficitinib modulates the JAK-STAT signaling pathway, a critical cascade that transduces signals from cytokine receptors to the nucleus, thereby regulating genes involved in inflammation and immunity.[5][6] By inhibiting JAKs, Peficitinib effectively dampens the overactive immune response characteristic of rheumatoid arthritis.[1][7]

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[8][9] The process begins when a cytokine binds to its cell-surface receptor, leading to the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate STAT proteins.[5] The phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to modulate the transcription of target genes, many of which are pro-inflammatory.[9][10] Peficitinib exerts its therapeutic effect by inhibiting the JAK enzymes, thus blocking this entire cascade.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Modulation Peficitinib_Synthesis Overall Synthesis Scheme for Peficitinib Start 4-Chloro-7-azaindole (178) Step1 N-TIPS Protected Intermediate (179) Start->Step1 a) TIPSCl, NaH, DMAP Step2 C-5 Ethyl Ester Intermediate Step1->Step2 b) sec-BuLi, THF; ClCOOEt Step3 Deprotected Ester (180) Step2->Step3 c) TBAF, THF Step4 Amide Intermediate (181) Step3->Step4 d) NaOH, EtOH; e) CDI, NH4OH End Peficitinib Free Base Step4->End f) 200°C, NMP, Et3N Final Peficitinib Hydrobromide End->Final g) HBr Reagent trans-4-amino adamantan-1-ol (185) Reagent->End Reagent_Synthesis Start Diastereomeric Mixture (182) Step1 Protected Diastereomers (183 & 184) Start->Step1 Benzyl Chloroformate Step2 Separated trans Isomer (184) Step1->Step2 Chromatographic Separation End trans-4-aminoadamantan-1-ol (185) Step2->End Pd/C, H₂

References

Peficitinib Hydrobromide: A Deep Dive into its Mechanism of Action via the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040) hydrobromide, an orally administered Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis.[1] Its efficacy stems from its potent modulation of the JAK-STAT signaling pathway, a critical communication cascade for numerous cytokines and growth factors integral to inflammation and immune responses. This technical guide provides a comprehensive exploration of peficitinib's mechanism of action, detailing its interaction with the JAK-STAT pathway, presenting key quantitative data, outlining detailed experimental methodologies, and offering visual representations of the core molecular mechanisms.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade that transduces extracellular signals from a multitude of cytokines and growth factors into the transcriptional regulation of target genes. This pathway is pivotal in mediating immune cell development, activation, and function. The signaling process is initiated when a cytokine binds to its cognate receptor on the cell surface, leading to the activation of receptor-associated Janus kinases.[2]

Activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, which induces their dimerization and translocation to the nucleus.[2] Once in the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammatory responses.[2]

Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family.[3][4] By binding to the ATP-binding site of JAKs, peficitinib competitively inhibits their kinase activity. This action prevents the phosphorylation and subsequent activation of STAT proteins, effectively blocking the downstream signaling cascade.[5] The blockade of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, ultimately dampening the inflammatory response characteristic of autoimmune diseases.

Quantitative Data Summary

Peficitinib exhibits potent inhibitory activity against all four members of the JAK family. The following tables summarize the key quantitative data from various in vitro studies, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Family Kinases

TargetIC50 (nM)
JAK13.9[4][5][6][7]
JAK25.0[5][6][7]
JAK30.7[6][7][8]
TYK24.8[5][6][7]

Data represents the concentration of peficitinib required to inhibit 50% of the enzymatic activity of the purified kinase in a cell-free assay.

Table 2: Cellular Inhibitory Activity of Peficitinib

AssayCell TypeStimulusMeasured EndpointIC50 (nM)
STAT5 PhosphorylationHuman LymphocytesIL-2pSTAT5127[5][6]
STAT5 PhosphorylationRat Whole BloodIL-2pSTAT5124[6]
T-cell ProliferationRat SplenocytesIL-2Proliferation10[7]

These assays measure the functional consequences of JAK inhibition within a cellular context.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using Graphviz (DOT language).

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Peficitinib Peficitinib Peficitinib->JAK Inhibits pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Regulates

Caption: Peficitinib's inhibition of the JAK-STAT signaling pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Recombinant JAK Enzyme, Substrate, ATP, and Peficitinib Dilutions start->prepare_reagents pre_incubation Pre-incubate JAK Enzyme with Peficitinib prepare_reagents->pre_incubation initiate_reaction Initiate Kinase Reaction by adding ATP pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detection Detect Kinase Activity (e.g., Luminescence) incubation->detection data_analysis Analyze Data and Determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical JAK kinase inhibition assay.

pSTAT_Assay_Workflow start Start isolate_cells Isolate Peripheral Blood Mononuclear Cells (PBMCs) start->isolate_cells pre_incubate Pre-incubate Cells with Peficitinib isolate_cells->pre_incubate stimulate Stimulate with Cytokine (e.g., IL-2, IL-6) pre_incubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Fluorochrome-conjugated anti-pSTAT Antibody fix_perm->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Workflow for a cellular STAT phosphorylation assay by flow cytometry.

Experimental Protocols

Biochemical JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against purified JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Suitable peptide substrate (e.g., IRS1-tide)

  • Adenosine triphosphate (ATP)

  • Peficitinib hydrobromide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of peficitinib in the kinase assay buffer.

  • In a 96-well plate, add the peficitinib dilutions to the appropriate wells. Include wells for a positive control (enzyme activity without inhibitor) and a negative control (no enzyme).

  • Add the diluted JAK enzyme to all wells except the negative control.

  • Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer.

  • Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

  • Incubate the plate at 30°C for 45 minutes.[9]

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each peficitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay by Flow Cytometry

Objective: To measure the ability of peficitinib to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • Isolated peripheral blood mononuclear cells (PBMCs) or whole blood

  • This compound

  • Cytokine for stimulation (e.g., recombinant human IL-2 or IL-6)

  • Fixation buffer (e.g., BD Cytofix™)

  • Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.[7]

  • Pre-incubation: Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of peficitinib or vehicle control for 30 minutes at 37°C.[7]

  • Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C.[7]

  • Fixation: Stop the stimulation by adding a fixation buffer and incubate for 10 minutes at 37°C.[7]

  • Permeabilization: Wash the cells and then permeabilize by adding a permeabilization buffer and incubating for 30 minutes on ice.[7]

  • Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at 4°C in the dark.[7]

  • Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration relative to the vehicle control.

Downstream Consequences of Peficitinib-Mediated JAK-STAT Inhibition

The inhibition of the JAK-STAT pathway by peficitinib has significant downstream consequences on the inflammatory milieu. By blocking this central signaling hub, peficitinib modulates the expression of a wide array of genes involved in inflammation and immune cell function.

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Studies have demonstrated that peficitinib effectively suppresses the production of key inflammatory mediators. In rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), peficitinib has been shown to suppress the secretion of monocyte chemoattractant protein-1 (MCP-1/CCL2), a potent chemokine responsible for recruiting monocytes to sites of inflammation.[4] Furthermore, in vitro studies with peripheral blood mononuclear cells have shown that peficitinib can suppress the production of various cytokines, including IL-4, IL-13, IFN-γ, and TNF-α, in a dose-dependent manner following T-cell receptor stimulation.[10]

Modulation of Immune Cell Activity: Peficitinib also exerts its effects by modulating the activity of various immune cells. It has been shown to inhibit IL-2-induced T-cell proliferation in a concentration-dependent manner.[6] This is a critical effect, as T-cells play a central role in the adaptive immune response and the pathogenesis of autoimmune diseases. The inhibition of T-cell proliferation is a direct consequence of blocking the IL-2 signaling pathway, which is heavily reliant on JAK1 and JAK3.

Conclusion

This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway. Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators and the modulation of immune cell function, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis and other autoimmune conditions. The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action and downstream effects, provide a strong rationale for its use in the treatment of these debilitating diseases.

References

Pan-JAK inhibition profile of Peficitinib hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pan-JAK Inhibition Profile of Peficitinib (B612040) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrobromide (formerly ASP015K) is an orally bioavailable small molecule that functions as an inhibitor of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[1][2] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a critical role in transducing signals for numerous cytokines and growth factors involved in hematopoiesis, immune response, and inflammation.[3][4] By modulating these signaling pathways, JAK inhibitors have emerged as a significant class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) for autoimmune diseases such as rheumatoid arthritis.[3][5] Peficitinib is characterized as a pan-JAK inhibitor, demonstrating potent, ATP-competitive inhibition across all four members of the JAK family.[5][6] This guide provides a comprehensive technical overview of its inhibition profile, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

Peficitinib exerts its immunomodulatory effects by targeting the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway.[5][7] This pathway is central to the function of Type I and Type II cytokine receptors, which lack intrinsic kinase activity.[3]

The signaling cascade is initiated when a cytokine binds to its cell surface receptor, bringing the associated JAKs into close proximity.[4] This allows for the trans-phosphorylation and activation of the JAKs.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[3][4][7]

Peficitinib competitively binds to the ATP-binding site of the JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[5] This blockade effectively downregulates the expression of inflammatory genes, thereby mitigating the immune response.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 Phosphorylation STAT STAT JAK1->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Translocation Peficitinib Peficitinib Peficitinib->JAK1 Inhibition Gene Gene Transcription (Pro-inflammatory) DNA->Gene 6. Regulation

Caption: Peficitinib inhibits JAKs, blocking STAT phosphorylation and nuclear translocation.

In Vitro Pan-JAK Inhibition Profile

Peficitinib demonstrates potent inhibitory activity against all four members of the JAK family in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency. While it inhibits all isoforms, it shows moderate selectivity for JAK3.[9][10] The pan-inhibitory nature of peficitinib is comparable to tofacitinib, though peficitinib is slightly less potent against JAK2.[2][11]

Table 1: Peficitinib Enzymatic Inhibition Data

Target Kinase IC50 (nM) Reference(s)
JAK1 3.9 [1][2][9][12]
JAK2 5.0 [1][2][9][12]
JAK3 0.7 [1][2][12]

| TYK2 | 4.8 |[1][2][9][12] |

Cellular and Functional Activity

The enzymatic potency of peficitinib translates to effective inhibition of JAK-STAT signaling in cellular contexts. It has been shown to inhibit the phosphorylation of STAT5 induced by Interleukin-2 (IL-2) and suppress the proliferation of human T-cells in a concentration-dependent manner.[1][2] These cellular assays confirm that peficitinib can access and inhibit its target within a physiological environment.

Table 2: Peficitinib Cellular and Functional Inhibition Data

Assay Description System IC50 (nM) Reference(s)
IL-2-induced STAT5 Phosphorylation Human Lymphocytes 127 [1][2]
IL-2-induced STAT5 Phosphorylation Rat Whole Blood 124 [1][2]
IL-2-induced T-Cell Proliferation Human T-Cells 18 [2]

| IL-6/IL-6R-induced STAT1/3/5 Phosphorylation | RA Fibroblast-Like Synoviocytes | Concentration-dependent suppression observed at 100-5000 nM |[13] |

Experimental Protocols

Reproducible and well-defined methodologies are essential for characterizing kinase inhibitors. The following sections describe generalized protocols for key assays used to determine the inhibition profile of compounds like peficitinib.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of a purified JAK enzyme by quantifying the amount of ATP converted to ADP.

Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Prepare solutions of recombinant human JAK enzyme, a suitable peptide substrate (e.g., derived from a known JAK substrate), and ATP at a concentration near its Michaelis constant (Km).[14][15]

  • Reaction Setup:

    • In a microplate, add the JAK enzyme, peptide substrate, and varying concentrations of the inhibitor.

    • Allow the components to pre-incubate to permit compound binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).[16]

  • Detection:

    • Terminate the reaction.

    • Quantify the product formed (ADP or phosphorylated substrate). A common method is the Transcreener® ADP² Assay, which uses an antibody-based fluorescent tracer that is displaced by the ADP generated in the reaction, causing a change in fluorescence.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Kinase_Assay_Workflow start Start reagents 1. Reagent Preparation (Enzyme, Substrate, ATP, Peficitinib Dilutions) start->reagents setup 2. Reaction Setup (Pre-incubate Enzyme, Substrate, & Inhibitor) reagents->setup initiate 3. Initiate Reaction (Add ATP) setup->initiate incubate 4. Incubate (e.g., 30°C for 60 min) initiate->incubate detect 5. Detect Product (Quantify ADP production) incubate->detect analyze 6. Data Analysis (Calculate % Inhibition) detect->analyze end Determine IC50 Value analyze->end

Caption: A generalized workflow for an in vitro enzymatic kinase inhibition assay.

Cellular STAT Phosphorylation Assay

This assay measures the inhibitor's effect on the JAK-STAT pathway within a whole-cell context by quantifying the level of phosphorylated STAT proteins following cytokine stimulation.

Objective: To determine the IC50 value of a compound for the inhibition of cytokine-induced STAT phosphorylation in a cellular system.

General Protocol:

  • Cell Culture and Preparation:

    • Culture a relevant cell type (e.g., human peripheral blood mononuclear cells or a specific cell line) under standard conditions.

    • Harvest and prepare cells, ensuring high viability.

  • Compound Treatment:

    • Pre-incubate the cells with serial dilutions of the test compound (Peficitinib) for a defined period.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6) to activate a particular JAK-STAT pathway.[13]

  • Cell Lysis or Fixation/Permeabilization:

    • For Western Blotting: Lyse the cells to extract total protein.

    • For Flow Cytometry: Fix the cells (e.g., with formaldehyde) and then permeabilize them (e.g., with methanol) to allow antibody access to intracellular proteins.[14]

  • Detection of Phospho-STAT (pSTAT):

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5) and a total STAT antibody for loading control. Use a labeled secondary antibody for detection.[13]

    • Flow Cytometry: Stain the fixed/permeabilized cells with a fluorescently labeled antibody specific for the pSTAT protein.[14]

  • Data Quantification and Analysis:

    • Western Blotting: Use densitometry to quantify the band intensity of pSTAT relative to total STAT.

    • Flow Cytometry: Measure the mean fluorescence intensity of the cell population.

    • Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value using a dose-response curve.[14]

Conclusion

This compound is a potent, orally active, pan-JAK inhibitor that effectively targets the four members of the Janus kinase family with low nanomolar IC50 values.[1][12] Its mechanism of action involves the direct inhibition of the JAK-STAT signaling pathway, which has been confirmed in both enzymatic and cellular assays.[7][13] This broad inhibitory profile against key cytokine signaling pathways underpins its therapeutic potential in the treatment of autoimmune and inflammatory disorders. The detailed characterization of its potency and cellular activity provides a strong rationale for its clinical development and application.

References

Peficitinib Hydrobromide: A Technical Examination of its Selectivity for JAK3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040), also known as ASP015K and JNJ-54781532, is an orally administered small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[4][5] By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade, peficitinib modulates the cellular responses underlying various autoimmune diseases, most notably rheumatoid arthritis (RA).[6][7]

While often categorized as a pan-JAK inhibitor due to its activity against all four family members, detailed biochemical analysis reveals a distinct selectivity profile.[4][5][8] This technical guide provides an in-depth review of the selectivity of peficitinib, with a specific focus on its high potency for JAK3. We will explore the quantitative data, the experimental protocols used to determine this selectivity, and the signaling pathways involved.

Data Presentation: Peficitinib's Inhibitory Potency

The selectivity of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50) against different targets. A lower IC50 value indicates greater potency. Peficitinib has been assessed in various in vitro kinase assays to determine its IC50 values for each member of the JAK family. The data consistently demonstrates that peficitinib has the highest affinity for JAK3.

Table 1: Peficitinib IC50 Values for JAK Family Kinases

KinaseIC50 (nM)Data Source(s)
JAK13.9[1][9][10][11]
JAK25.0[1][9][10][11]
JAK3 0.7 [1][9][10]
TYK24.8[1][9][10][11]

As shown in Table 1, peficitinib inhibits JAK3 with an IC50 of 0.7 nM, making it approximately 5.6-fold more selective for JAK3 than for JAK1, 7.1-fold more selective than for JAK2, and 6.9-fold more selective than for TYK2. This profile indicates a pan-JAK inhibitory activity with a moderate but distinct selectivity for JAK3.[3][4][6][12][13] This contrasts with other JAK inhibitors; for example, baricitinib (B560044) has greater potency against JAK1 and JAK2, while tofacitinib (B832) preferentially inhibits JAK1 and JAK3.[5][8]

Signaling Pathway Context

The JAK-STAT pathway is a critical signaling cascade for the immune system. The binding of cytokines to their specific receptors on the cell surface brings receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity. Peficitinib exerts its therapeutic effect by binding to the ATP-binding site of JAKs, preventing the phosphorylation cascade and subsequent gene transcription.[6][7][14]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Receptor2 Cytokine Receptor Receptor1->Receptor2 2. Dimerization JAK_A JAK Receptor1->JAK_A JAK_B JAK Receptor2->JAK_B JAK_A->JAK_B 3. Trans-activation (Phosphorylation) STAT_A STAT JAK_A->STAT_A 4. STAT Phosphorylation STAT_B STAT JAK_B->STAT_B Peficitinib Peficitinib Peficitinib->JAK_A Inhibition Peficitinib->JAK_B STAT_Dimer STAT Dimer (pSTAT) STAT_A->STAT_Dimer P_C P STAT_A->P_C STAT_B->STAT_Dimer 5. Dimerization P_D P STAT_B->P_D DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation P_A P P_B P Gene Gene Transcription DNA->Gene 7. Modulation of Gene Expression

Peficitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The characterization of peficitinib's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used in the field.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the inhibitory effect of peficitinib on the enzymatic activity of purified JAK enzymes.

Objective: To determine the concentration of peficitinib required to inhibit 50% of the enzymatic activity of each purified JAK kinase in a cell-free system.[15]

Materials:

  • Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[6]

  • Substrate: A suitable peptide substrate for phosphorylation (e.g., poly-Glu-Tyr peptide).[6]

  • Cofactor: Adenosine triphosphate (ATP).[6]

  • Test Compound: Peficitinib hydrobromide serially diluted in dimethyl sulfoxide (B87167) (DMSO).[6]

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT to provide an optimal environment for kinase activity.[6]

  • Detection Reagent: A system to quantify the kinase reaction, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[6]

  • Hardware: 96- or 384-well microplates and a microplate reader capable of detecting the output signal (e.g., luminescence).[16]

Procedure:

  • Compound Preparation: Prepare serial dilutions of peficitinib in the assay buffer. A DMSO-only control is included to represent 0% inhibition.

  • Enzyme Incubation: In a multi-well plate, pre-incubate the serially diluted peficitinib (or DMSO control) with the specific JAK enzyme and the peptide substrate in the assay buffer for a defined period.[15]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.[6][15]

  • Reaction Progression: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[6][15]

  • Reaction Termination & Detection: Stop the reaction. Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).[6][15]

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each peficitinib concentration relative to the DMSO control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve.[6][15][17]

Biochemical_Workflow start Start prep Prepare Reagents: - JAK Enzyme - Substrate - ATP - Peficitinib Dilutions start->prep add_inhibitor Add Peficitinib/Vehicle to Plate Wells prep->add_inhibitor add_enzyme Add JAK Enzyme & Substrate to Wells add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate Initiate Reaction with ATP pre_incubate->initiate incubate Incubate at 30°C initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Luminescence detect->read analyze Analyze Data (Calculate IC50) read->analyze end_node End analyze->end_node

Workflow for a biochemical JAK kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins.[15]

Objective: To assess the ability of peficitinib to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[16]

Materials:

  • Cells: Freshly isolated human PBMCs or whole blood.[18]

  • Test Compound: this compound at various concentrations.

  • Stimulant: A cytokine known to signal through a specific JAK pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-α for JAK1/TYK2).[16][18]

  • Reagents: Fixation and permeabilization buffers.

  • Antibodies: Fluorochrome-conjugated antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT5).[18]

  • Hardware: Flow cytometer.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.[18]

  • Pre-treatment: Pre-incubate the cells with varying concentrations of peficitinib or a vehicle control (DMSO) for approximately 30-60 minutes at 37°C.[18]

  • Stimulation: Add the chosen cytokine to the cell suspensions to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Stop the stimulation by fixing the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state. Subsequently, permeabilize the cell membranes to allow intracellular antibody staining.[16]

  • Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.[18]

  • Data Acquisition: Acquire the stained cells on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal on a per-cell basis.[16]

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition. Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration relative to the stimulated vehicle control.[18] This allows for the determination of a cellular IC50 value.

Cellular_Workflow start Start isolate Isolate PBMCs start->isolate pretreat Pre-treat Cells with Peficitinib or Vehicle isolate->pretreat stimulate Stimulate with Cytokine (e.g., IL-2) pretreat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with Fluorochrome-conjugated Anti-pSTAT Antibody fix_perm->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Median Fluorescence Intensity (MFI) acquire->analyze end_node End analyze->end_node

Workflow for pSTAT analysis by flow cytometry.

Conclusion

This compound is a potent inhibitor of all four Janus kinase family members. However, quantitative biochemical assays consistently demonstrate its highest potency against JAK3, with an IC50 value of 0.7 nM.[1][9][10] This gives peficitinib a profile of a pan-JAK inhibitor with moderate but clear selectivity for JAK3. This characteristic is significant because JAK3 is primarily involved in signaling for cytokines that use the common gamma chain receptor (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), which are crucial for lymphocyte development and function. The potent inhibition of the JAK1/JAK3-dependent pathway is highlighted by peficitinib's strong suppression of IL-2-induced T-cell proliferation and STAT5 phosphorylation.[1][9][12] The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the selectivity and mechanism of action of peficitinib and other emerging JAK inhibitors. Understanding these nuanced selectivity profiles is paramount for the continued development of targeted therapies for autoimmune and inflammatory diseases.

References

In Vitro Characterization of Peficitinib Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (formerly ASP015K) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] As a pan-JAK inhibitor, it demonstrates significant activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which is integral to the signal transduction for numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] This technical guide provides a comprehensive overview of the in vitro characterization of Peficitinib hydrobromide, detailing its mechanism of action, biochemical and cellular activity, and providing detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of tyrosine kinases.[4] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] The activated STAT proteins typically dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammatory responses.[1][3] By blocking the catalytic activity of JAKs, Peficitinib effectively disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.[1][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates to Nucleus Peficitinib Peficitinib Peficitinib->JAK Inhibits GeneTranscription Gene Transcription (Inflammation) DNA->GeneTranscription Initiates

Peficitinib inhibits the JAK-STAT signaling pathway.

Quantitative Data Presentation

The in vitro inhibitory activity of Peficitinib has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Peficitinib IC50 Values for JAK Enzyme Inhibition

TargetIC50 (nM)Reference(s)
JAK13.9[1][3][4]
JAK25.0[1][3][4]
JAK30.7 - 0.71[1][3]
Tyk24.8[1][3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform.[2]

Table 2: Peficitinib IC50 Values in Cellular Assays

AssayCell Type/SystemIC50 (nM)Reference(s)
IL-2-induced T-cell proliferationHuman T-cells18
IL-2-induced T-cell proliferationRat Splenocytes10
IL-2-induced STAT5 phosphorylationHuman Lymphocytes127[3]
IL-2-induced STAT5 phosphorylationRat Whole Blood124[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Biochemical JAK Kinase Activity Assay

This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated JAK enzymes.[2]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Peficitinib against JAK1, JAK2, JAK3, and Tyk2.[5]

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes.[6]

    • Peptide substrate (e.g., IRS1-tide peptide or poly-Glu-Tyr peptide).[2][5]

    • Adenosine triphosphate (ATP).[6]

    • This compound dissolved in DMSO.[2]

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[2]

    • Luminescent kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay Kit) or [γ-³²P]ATP with phosphocellulose filter plates.[2][5]

    • 96-well white plates (for luminescence) or 96-well filter plates (for radioactivity).[2][5]

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer.[2]

    • In a 96-well plate, add the diluted Peficitinib or vehicle control (DMSO in kinase buffer).[2]

    • Add the specific JAK enzyme and the peptide substrate to the wells.[5][6]

    • Initiate the kinase reaction by adding ATP (or a mixture of ATP and [γ-³²P]ATP).[5][6]

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[2][5]

    • Stop the reaction.[2]

    • Quantify kinase activity:

      • Luminescence-based: Add the luminescent detection reagent to measure the amount of ADP produced (which corresponds to ATP consumed) and read luminescence on a plate reader.[2]

      • Radioactivity-based: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³²P]ATP, and measure radioactivity using a scintillation counter.[5]

    • Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Kinase_Assay_Workflow start Start prep_peficitinib Prepare Serial Dilutions of Peficitinib start->prep_peficitinib add_reagents Add Peficitinib, JAK Enzyme, and Substrate to 96-well Plate prep_peficitinib->add_reagents start_reaction Initiate Reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Quantify Kinase Activity (Luminescence or Radioactivity) stop_reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end pSTAT_Assay_Workflow start Start isolate_cells Isolate PBMCs from Healthy Donor Blood start->isolate_cells preincubate Pre-incubate Cells with Peficitinib isolate_cells->preincubate stimulate Stimulate with Cytokine (e.g., IL-2, IL-6) preincubate->stimulate fix_cells Fix Cells stimulate->fix_cells permeabilize Permeabilize Cells fix_cells->permeabilize stain Stain with Fluorochrome-conjugated anti-pSTAT Antibody permeabilize->stain analyze Analyze by Flow Cytometry stain->analyze calculate Calculate % Inhibition and Determine IC50 analyze->calculate end End calculate->end

References

Peficitinib Hydrobromide: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib (B612040) hydrobromide, an orally bioavailable Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Developed by Astellas Pharma Inc., peficitinib (marketed as Smyraf® in Japan) is a pan-JAK inhibitor, targeting multiple members of the JAK family.[3][4] This technical guide provides an in-depth exploration of peficitinib, its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its role in the JAK-STAT signaling pathway to support further research and development in autoimmune diseases.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These intracellular tyrosine kinases are crucial for transducing signals from a wide array of cytokines and growth factors implicated in the pathogenesis of autoimmune diseases.[5][6]

The JAK-STAT signaling cascade is initiated when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs.[4][6] Activated JAKs then phosphorylate STAT (Signal Transductor and Activator of Transcription) proteins.[7] These phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of genes involved in inflammation and immune responses.[6][7] Peficitinib competitively inhibits the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[4] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines, ultimately mitigating the inflammatory response characteristic of autoimmune diseases.[4][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer DNA DNA STAT_dimer->DNA Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Modulation

Figure 1: Peficitinib's inhibition of the JAK-STAT signaling pathway.

Data Presentation

In Vitro Kinase Inhibitory Activity

Peficitinib demonstrates potent inhibition across the JAK family, with a moderate selectivity for JAK3.[8]

Target KinaseIC50 (nM)
JAK13.9[1]
JAK25.0[1]
JAK30.7[1]
TYK24.8[1]
Clinical Efficacy in Rheumatoid Arthritis

Peficitinib has demonstrated significant clinical efficacy in Phase 2b and 3 trials in patients with rheumatoid arthritis who have had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs).[1][9]

Table 2: ACR Response Rates at Week 12 in Phase 3 Trials

TrialTreatment GroupACR20 (%)ACR50 (%)ACR70 (%)
RAJ3 [4]Placebo30.7N/AN/A
Peficitinib 100 mg57.7Higher than PlaceboHigher than Placebo
Peficitinib 150 mg74.5Higher than PlaceboHigher than Placebo
RAJ4 [7]Placebo21.8N/AN/A
Peficitinib 100 mg58.6Significantly GreaterSignificantly Greater
Peficitinib 150 mg64.4Significantly GreaterSignificantly Greater

N/A: Data not explicitly provided in the cited source.

Pharmacokinetic Parameters

The pharmacokinetic profile of peficitinib has been evaluated in healthy volunteers and patients with rheumatoid arthritis.

Table 3: Pharmacokinetic Parameters of Peficitinib (Single Dose)

PopulationDoseCmax (ng/mL)Tmax (hr)AUCinf (ng·h/mL)t1/2 (hr)
Healthy Chinese Subjects (fasted)[10][11]50 mgN/A1.0-1.5N/A7.4-13.0
100 mgN/A1.0-1.5N/A7.4-13.0
150 mgN/A1.0-1.5N/A7.4-13.0
Japanese Subjects with Normal Hepatic Function (fasted)[12]150 mgN/AN/AN/AN/A
Japanese Subjects with Moderate Hepatic Impairment (fasted)[12]150 mg1.82-fold higher vs normalN/A1.92-fold higher vs normalN/A
RA Patients[3]N/AN/AN/AN/AN/A

Note: A population PK model for RA patients was constructed, identifying eGFR and lymphocyte count as covariates for clearance, though not clinically significant for dose adjustment.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of peficitinib's IC50 values against JAK family kinases.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of Peficitinib in DMSO D Add Peficitinib, JAK enzyme, and substrate/ATP mix to 384-well plate A->D B Dilute recombinant JAK enzyme in kinase buffer B->D C Prepare substrate/ATP mixture C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence G->H I Incubate for 30 minutes H->I J Measure luminescence I->J K Calculate percent inhibition J->K L Determine IC50 value using dose-response curve K->L

Figure 2: General workflow for a JAK in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of peficitinib hydrobromide in DMSO.

    • Thaw and dilute recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2) to the desired concentration in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Prepare a solution containing the appropriate substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.[13]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted peficitinib or DMSO (vehicle control).

    • Add the diluted JAK enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[14]

  • Signal Detection (using ADP-Glo™ Kinase Assay):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[14]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[13]

    • Incubate at room temperature for 30 minutes.[14]

    • Measure the luminescence using a plate reader.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each peficitinib concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[14]

Protocol 2: Cellular STAT Phosphorylation Assay (Western Blot)

This protocol is for assessing the effect of peficitinib on cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., human T-cells, fibroblast-like synoviocytes) to a suitable confluency.

    • Pre-treat cells with varying concentrations of peficitinib or vehicle (DMSO) for a specified duration.

    • Stimulate the cells with a relevant cytokine (e.g., IL-2, IL-6) to induce STAT phosphorylation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[15]

    • Determine the protein concentration of each sample using a BCA protein assay.[15]

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli sample buffer.[15]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[15]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein like GAPDH.

Protocol 3: In Vivo Model of Autoimmune Disease (Rat Collagen-Induced Arthritis)

This protocol describes the evaluation of peficitinib in a preclinical model of rheumatoid arthritis.

In_Vivo_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Assessment cluster_analysis Data Analysis A Prepare emulsion of Type II Collagen and Complete Freund's Adjuvant (CFA) B Immunize Lewis rats with collagen/CFA emulsion (Day 0) A->B C Administer booster injection with collagen/Incomplete Freund's Adjuvant (IFA) (Day 7) B->C D Randomize rats into treatment groups upon arthritis onset C->D E Administer Peficitinib or vehicle orally, once daily D->E F Monitor clinical signs of arthritis (paw swelling, redness) E->F G Measure paw volume using plethysmometry E->G H Perform histopathological analysis of joints at study termination E->H I Analyze serum for anti-collagen antibodies and inflammatory markers E->I J Compare treatment groups to vehicle control F->J G->J H->J I->J

Figure 3: Experimental workflow for testing Peficitinib in a rat CIA model.

Methodology:

  • Arthritis Induction:

    • Use female Lewis rats, a susceptible strain for collagen-induced arthritis (CIA).[9][17]

    • Prepare an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[18]

    • On day 0, immunize rats via intradermal injection at the base of the tail with the collagen/CFA emulsion.[9]

    • On day 7, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[17]

  • Treatment:

    • For a therapeutic regimen, initiate treatment after the onset of clinical signs of arthritis.[18]

    • Randomize animals into treatment groups (vehicle control, different doses of peficitinib).

    • Administer peficitinib or vehicle orally once daily for a defined period (e.g., 14-21 days).[18]

  • Assessment:

    • Regularly monitor and score the severity of arthritis in each paw based on a scale for swelling and redness.[18]

    • Measure paw volume using a plethysmometer.

    • At the end of the study, collect blood for serum analysis of anti-type II collagen antibodies and inflammatory markers.[17]

    • Perform histopathological evaluation of the joints to assess inflammation, pannus formation, cartilage damage, and bone resorption.[5]

Conclusion

This compound is a potent pan-JAK inhibitor with demonstrated efficacy in preclinical models and clinical trials for rheumatoid arthritis.[1][3] Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a strong rationale for its use in various autoimmune and inflammatory diseases. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of peficitinib and other JAK inhibitors in the field of autoimmune disease research.

References

Early-Stage Development of Peficitinib (ASP015K): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Peficitinib (B612040), also known as ASP015K, is an oral, once-daily small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It has been developed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA), and has been approved in Japan and Korea for patients with an inadequate response to conventional therapies.[3][4] Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, which are critical for the signaling of numerous cytokines involved in the inflammatory and immune responses characteristic of RA.[5][6][7]

Core Mechanism of Action: Pan-JAK Inhibition

Peficitinib's therapeutic effect stems from its ability to inhibit the Janus kinase family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5] These intracellular enzymes are essential for transducing signals from a wide range of cytokines and growth factors that are pivotal in immunity and hematopoiesis.[8][9] By binding to the ATP-binding site of these kinases, Peficitinib blocks their catalytic activity. This action disrupts the downstream JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a primary communication route for many cytokines implicated in the pathophysiology of rheumatoid arthritis.[5][7] The interruption of this cascade leads to reduced production of pro-inflammatory mediators, thereby dampening the inflammatory response.[7]

Table 1: In Vitro Inhibitory Activity of Peficitinib against Janus Kinase Enzymes

Target Enzyme IC50 (nmol/L)
JAK1 3.9[5][10]
JAK2 5.0[5][11]
JAK3 0.7 - 0.71[5][10]
TYK2 4.8 - 5.0[5][11]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzyme's activity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT Peficitinib Peficitinib (ASP015K) Peficitinib->JAK Inhibition STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription 6. Transcription Initiation

Peficitinib inhibits the JAK-STAT signaling pathway.

Preclinical Evaluation

In Vitro Cellular Activity

Peficitinib's activity was assessed in various cellular assays to confirm its mechanism of action translates to a cellular context. It effectively inhibited IL-2-dependent T-cell proliferation and the phosphorylation of STAT5, a key downstream target in the JAK-STAT pathway.[10]

Table 2: Peficitinib In Vitro Cellular Activity

Assay Cell Type Stimulant Measured Effect IC50 (nM)
T-cell Proliferation Rat Splenocytes IL-2 Inhibition of Proliferation 10[12]
STAT5 Phosphorylation Rat Whole Blood IL-2 Inhibition of pSTAT5 124[12][13]

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127[13] |

In Vivo Animal Models

The efficacy of Peficitinib was evaluated in preclinical models of rheumatoid arthritis, primarily the adjuvant-induced arthritis (AIA) model in rats.[10] In these studies, Peficitinib demonstrated potent, dose-dependent suppression of paw swelling and bone destruction when administered orally in both prophylactic and therapeutic settings.[10][14] This suggests that the drug is effective at both preventing the onset of arthritic symptoms and treating existing disease in this animal model.[10]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Peficitinib on the enzymatic activity of individual JAK isoforms.

  • Objective: To determine the IC50 value of Peficitinib for each JAK enzyme (JAK1, JAK2, JAK3, TYK2).

  • Materials: Recombinant human JAK enzymes, ATP, a suitable substrate peptide, Peficitinib hydrochloride, DMSO, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay system).

  • Procedure:

    • Prepare serial dilutions of Peficitinib in DMSO, followed by a further dilution in the kinase assay buffer.

    • In a 96-well plate, add the diluted Peficitinib or a vehicle control (DMSO in buffer).

    • Add a master mix containing the kinase assay buffer, ATP (at a concentration near the Km value), and the substrate peptide to each well.

    • Initiate the kinase reaction by adding the specific JAK enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP or the generated ADP using a luminescence-based detection reagent and a plate reader.

    • Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]

Cellular STAT Phosphorylation Assay

This assay measures Peficitinib's ability to inhibit cytokine-induced STAT phosphorylation within whole cells, providing a measure of its activity on the intracellular signaling pathway.[12]

  • Objective: To quantify the inhibition of STAT phosphorylation in response to cytokine stimulation in the presence of Peficitinib.

  • Materials: Isolated peripheral blood mononuclear cells (PBMCs) or whole blood, a specific cytokine stimulant (e.g., IL-2, IL-6), Peficitinib, fixation/permeabilization buffers, and a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5).[12][13]

  • Procedure:

    • Aliquot whole blood or isolated PBMCs into flow cytometry tubes.

    • Pre-incubate the cells with various concentrations of Peficitinib or a vehicle control for 30 minutes at 37°C.[13]

    • Stimulate the cells by adding the appropriate cytokine and incubate for a short period (e.g., 15 minutes) at 37°C.[13]

    • Immediately fix the cells with a fixation buffer to stop the reaction.[13]

    • Permeabilize the cells to allow antibody entry.[13]

    • Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody.[13]

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal using a flow cytometer.

    • Calculate the percentage of inhibition of STAT phosphorylation for each Peficitinib concentration relative to the stimulated vehicle control.[13]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation Kinase_Assay Enzymatic Kinase Assay (IC50 vs. JAKs) Cell_Assay Cellular pSTAT Assay (e.g., PBMCs + IL-2) Kinase_Assay->Cell_Assay Prolif_Assay T-Cell Proliferation Assay Cell_Assay->Prolif_Assay PK_Studies Pharmacokinetics (Healthy Animals) Prolif_Assay->PK_Studies Promising Candidate Lead_Opt Lead Optimization Lead_Opt->Kinase_Assay AIA_Model Efficacy Model (Rat AIA) PK_Studies->AIA_Model Tox_Studies Toxicology Studies AIA_Model->Tox_Studies Candidate_Selection Candidate Selection (ASP015K) Tox_Studies->Candidate_Selection

Workflow for preclinical development of Peficitinib.
Adjuvant-Induced Arthritis (AIA) Rat Model

This is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of potential therapeutic agents.[15][16]

  • Objective: To evaluate the therapeutic and prophylactic efficacy of Peficitinib in reducing arthritis symptoms in rats.

  • Materials: Male Lewis rats, Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, a vehicle for oral administration of Peficitinib, and calipers or a plethysmometer for measuring paw volume.[14]

  • Procedure:

    • Arthritis Induction (Day 0): Induce arthritis by a single intradermal injection of CFA into the subplantar region of the right hind paw.

    • Treatment Regimen:

      • Prophylactic: Begin daily oral administration of Peficitinib or vehicle control on Day 0 and continue for the duration of the study (e.g., 24 days).

      • Therapeutic: Begin daily oral administration of Peficitinib or vehicle upon the clear onset of arthritis in the contralateral (left) paw (typically around Day 10).

    • Efficacy Assessments:

      • Arthritis Score: Visually score the severity of inflammation in all four paws every 2-3 days based on a predefined scale (e.g., 0-4 per paw).[14]

      • Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days to quantify swelling.[14]

      • Body Weight: Monitor body weight as a general health indicator.[14]

    • Terminal Assessment: At the end of the study, assess bone and cartilage destruction using micro-CT, X-ray, and/or histopathological analysis of the joints.[14]

Pharmacokinetics and Early Clinical Trials

Pharmacokinetics in Healthy Subjects

Pharmacokinetic (PK) studies in healthy subjects showed that Peficitinib is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (tmax) generally occurring between 1.0 and 1.8 hours under fasted conditions.[11][17] Plasma concentration and area under the curve (AUC) were shown to be dose-dependent.[11] The mean terminal half-life (t1/2) ranged from approximately 7 to 13 hours.[18] Studies in subjects with renal or mild hepatic impairment showed no clinically significant alterations in the PK profile, though exposure nearly doubled in subjects with moderate hepatic impairment.[19][20]

Table 3: Pharmacokinetic Parameters of Peficitinib (Single Dose, Fasted) in Healthy Chinese Subjects

Dose Cmax (ng/mL) tmax (hr) (median) AUCinf (ng·h/mL) t1/2 (hr)
50 mg 181.8 ± 65.5 1.0 1250 ± 320 7.4 ± 1.6
100 mg 400.1 ± 146.4 1.5 3210 ± 1170 9.9 ± 3.4
150 mg 487.8 ± 166.4 1.0 4660 ± 1550 13.0 ± 4.5

Data are presented as mean ± standard deviation, except for tmax which is median.[18]

Phase II Clinical Trials

The efficacy and safety of Peficitinib were evaluated in several randomized, double-blind, placebo-controlled Phase IIb studies in patients with moderate to severe rheumatoid arthritis. These trials assessed various once-daily doses of Peficitinib.

One such study, RAJ1, was conducted in Japan with 281 patients who received Peficitinib monotherapy.[11][21] The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) response rate at week 12. The results showed a clear dose-dependent increase in ACR20 response rates, with the 100 mg and 150 mg doses demonstrating statistically significant superiority over placebo.[11]

Table 4: ACR20 Response Rates at Week 12 in Phase IIb Study (RAJ1)

Treatment Group (once daily) Number of Patients ACR20 Response Rate (%)
Placebo 56 10.7
Peficitinib 25 mg 55 23.6
Peficitinib 50 mg 57 31.6
Peficitinib 100 mg 55 54.5*
Peficitinib 150 mg 55 65.5*

*p < 0.05 vs. placebo[11]

In these early trials, Peficitinib was generally well-tolerated. The most common treatment-emergent adverse events included nasopharyngitis and increased blood creatine (B1669601) phosphokinase.[21] Cases of herpes zoster were also reported, which is a known risk associated with JAK inhibitors.[3][21]

Phase_II_Trial cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_endpoint Primary Endpoint Screening Patient Screening (Moderate-Severe RA) Randomize Randomization (Double-Blind) Screening->Randomize Placebo Placebo Randomize->Placebo Dose1 Peficitinib 25 mg Randomize->Dose1 Dose2 Peficitinib 50 mg Randomize->Dose2 Dose3 Peficitinib 100 mg Randomize->Dose3 Dose4 Peficitinib 150 mg Randomize->Dose4 Endpoint Assess ACR20 Response at Week 12 Placebo->Endpoint Dose1->Endpoint Dose2->Endpoint Dose3->Endpoint Dose4->Endpoint

References

The Structural Basis of Peficitinib Hydrobromide's Interaction with Janus Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology governing the binding of Peficitinib hydrobromide to Janus kinases (JAKs). Peficitinib is a potent, orally bioavailable JAK inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis. A thorough understanding of its mechanism of action at a molecular level is crucial for the development of next-generation, more selective JAK inhibitors. This document outlines the binding affinities, detailed structural interactions, and the experimental procedures used to elucidate these interactions.

Quantitative Binding Affinity of Peficitinib to JAK Isoforms

Peficitinib exhibits pan-JAK inhibitory activity, with a moderate selectivity for JAK3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data is critical for understanding the drug's potency and selectivity profile.

Kinase TargetPeficitinib IC50 (nM)
JAK13.9
JAK25.0
JAK30.7
Tyk24.8

This data has been compiled from multiple sources confirming the IC50 values.[1][2]

The JAK-STAT Signaling Pathway and Peficitinib's Mechanism of Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors involved in immunity and inflammation. Peficitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling mitigates the inflammatory response.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 4. STAT Dimerization Gene Target Gene STAT_dimer->Gene 5. Nuclear Translocation & Gene Transcription Peficitinib Peficitinib Peficitinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Peficitinib_Binding cluster_JAK JAK ATP-Binding Site Hinge Hinge Region (e.g., Leu959 in JAK1) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Hydrophobic_Pocket Hydrophobic Pocket Peficitinib Peficitinib Peficitinib->Hinge Triple Hydrogen Bond (Pyrrolo-pyridine scaffold) Peficitinib->Gatekeeper van der Waals Interactions Peficitinib->DFG_Motif van der Waals Interactions Peficitinib->Hydrophobic_Pocket Hydrophobic Interactions (Adamantane moiety) Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Crystallization & Structure Determination Cloning 1. Cloning of JAK Kinase Domain into Expression Vector Expression 2. Expression in Host System (e.g., Sf9 insect cells) Cloning->Expression Harvest 3. Cell Harvest Expression->Harvest Lysis 4. Cell Lysis Harvest->Lysis Affinity 5. Affinity Chromatography (e.g., GST-tag) Lysis->Affinity Cleavage 6. Tag Cleavage Affinity->Cleavage IonExchange 7. Ion-Exchange Chromatography Cleavage->IonExchange SEC 8. Size-Exclusion Chromatography IonExchange->SEC Crystallization 9. Co-crystallization with Peficitinib (Vapor Diffusion) SEC->Crystallization Xray 10. X-ray Diffraction Data Collection Crystallization->Xray Structure 11. Structure Solution & Refinement Xray->Structure

References

Methodological & Application

Peficitinib Hydrobromide: Application Notes for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for assessing the in-vitro inhibitory activity of Peficitinib hydrobromide on T-cell proliferation. Peficitinib is a potent, orally bioavailable pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] By blocking the JAK-STAT signaling pathway, Peficitinib effectively modulates immune responses, making it a compound of significant interest in the study and treatment of autoimmune diseases.[1][2] This document offers detailed protocols for T-cell proliferation assays using two common stimulation methods: anti-CD3/anti-CD28 antibodies and Phytohemagglutinin (PHA). Additionally, it includes quantitative data on Peficitinib's inhibitory activity and visual diagrams of the relevant signaling pathway and experimental workflows.

Introduction

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune cell function, including T-cell activation and proliferation.[1] Upon cytokine binding to their receptors, associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins.[1] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1] Peficitinib exerts its immunomodulatory effects by inhibiting this pathway.[1]

Assessing the impact of compounds like Peficitinib on T-cell proliferation is a fundamental in-vitro method for characterizing their immunosuppressive potential. These assays are crucial in drug discovery and development for autoimmune diseases such as rheumatoid arthritis.[3]

Data Presentation

The inhibitory activity of this compound on JAK enzymes and T-cell proliferation is summarized in the tables below.

Target EnzymeIC50 (nM)
JAK13.9
JAK25.0
JAK30.7
Tyk24.8
Table 1: Peficitinib IC50 values for JAK enzyme inhibition.[1]
Assay ConditionIC50 (nM)
IL-2-induced Human T-cell Proliferation10
IL-2-induced STAT5 Phosphorylation (Human Lymphocytes)127
IL-2-induced STAT5 Phosphorylation (Rat Whole Blood)124
Table 2: Peficitinib IC50 values in cellular assays.[1]

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Target Gene Transcription pSTAT_dimer->Gene Translocates to Nucleus Peficitinib Peficitinib Peficitinib->JAK Inhibits

Peficitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using Anti-CD3/Anti-CD28 Stimulation

This protocol describes the measurement of T-cell proliferation inhibition by Peficitinib following stimulation with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Anti-human CD3 antibody (clone OKT3 or UCHT1)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound

  • [³H]-Thymidine

  • 96-well flat-bottom, tissue culture-treated plates

  • Phosphate Buffered Saline (PBS)

  • 5% Trichloroacetic acid (TCA), ice-cold

  • 0.3 M NaOH

  • Scintillation fluid and vials

  • Cell harvester and liquid scintillation counter

Experimental Workflow:

Anti_CD3_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_proliferation Proliferation Measurement Coat Coat 96-well plate with anti-CD3 Ab (1-5 µg/mL) in PBS Incubate_coat Incubate 2h at 37°C or overnight at 4°C Coat->Incubate_coat Wash_plate Wash plate with PBS Incubate_coat->Wash_plate Add_Peficitinib Add serial dilutions of Peficitinib or vehicle Isolate Isolate PBMCs Isolate->Add_Peficitinib Add_cells Add PBMCs (1-2 x 10^5 cells/well) Add_Peficitinib->Add_cells Add_antiCD28 Add soluble anti-CD28 Ab (1-5 µg/mL) Add_cells->Add_antiCD28 Incubate_cells Incubate for 48-72h at 37°C, 5% CO2 Add_antiCD28->Incubate_cells Add_thymidine Pulse with [3H]-Thymidine (0.5-1 µCi/well) for 18-24h Incubate_cells->Add_thymidine Harvest Harvest cells onto glass fiber filters Add_thymidine->Harvest Count Measure radioactivity with scintillation counter Harvest->Count

Workflow for anti-CD3/CD28 T-cell proliferation assay.

Procedure:

  • Plate Coating:

    • Dilute anti-human CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.

    • Add 100 µL of the diluted antibody solution to each well of a 96-well flat-bottom plate.

    • Incubate the plate for 2 hours at 37°C or overnight at 4°C.[2]

    • Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.

  • Cell Plating and Treatment:

    • Isolate human PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete medium.

    • Add 50 µL of the Peficitinib dilutions or vehicle control (e.g., DMSO in medium) to the appropriate wells.

    • Add 100 µL of the PBMC suspension (1-2 x 10^6 cells/mL) to each well, resulting in 1-2 x 10^5 cells per well.

    • Add 50 µL of soluble anti-human CD28 antibody (diluted in complete medium to a final concentration of 1-5 µg/mL) to each well.[4]

    • The final volume in each well should be 200 µL.

  • Incubation and Proliferation Measurement:

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

    • For the final 18-24 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold 5% TCA and then with distilled water or PBS.[5][6]

    • Allow the filters to dry completely.

    • Place the filters in scintillation vials with an appropriate volume of scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation for each Peficitinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the Peficitinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: T-Cell Proliferation Assay using Phytohemagglutinin (PHA) Stimulation

This protocol details the assessment of T-cell proliferation inhibition by Peficitinib following stimulation with the mitogen PHA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Phytohemagglutinin-L (PHA-L)

  • This compound

  • [³H]-Thymidine

  • 96-well flat-bottom tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • 5% Trichloroacetic acid (TCA), ice-cold

  • 0.3 M NaOH

  • Scintillation fluid and vials

  • Cell harvester and liquid scintillation counter

Experimental Workflow:

PHA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Stimulation cluster_proliferation Proliferation Measurement Isolate Isolate PBMCs Add_Peficitinib Add serial dilutions of Peficitinib or vehicle Isolate->Add_Peficitinib Add_cells Add PBMCs (2 x 10^5 cells/well) Add_Peficitinib->Add_cells Add_PHA Add PHA-L (1-5 µg/mL) Add_cells->Add_PHA Incubate_cells Incubate for 48h at 37°C, 5% CO2 Add_PHA->Incubate_cells Add_thymidine Pulse with [3H]-Thymidine (0.5 µCi/well) for 20h Incubate_cells->Add_thymidine Harvest Harvest cells onto glass fiber filters Add_thymidine->Harvest Count Measure radioactivity with scintillation counter Harvest->Count

Workflow for PHA-stimulated T-cell proliferation assay.

Procedure:

  • Cell Plating and Treatment:

    • Isolate human PBMCs as described in Protocol 1.

    • Resuspend the cells in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete medium.

    • In a 96-well flat-bottom plate, add 50 µL of the Peficitinib dilutions or vehicle control to the appropriate wells.

    • Add 100 µL of the PBMC suspension (2 x 10^6 cells/mL) to each well, for a final cell number of 2 x 10^5 cells per well.[7]

  • Stimulation:

    • Add 50 µL of PHA-L (diluted in complete medium to achieve a final concentration of 1-5 µg/mL) to each well.

    • The final volume in each well should be 200 µL.

    • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement:

    • Add 0.5 µCi of [³H]-Thymidine to each well and continue the incubation for an additional 20 hours.

    • Harvest the cells and measure incorporated radioactivity as described in Protocol 1, steps 3 and 4.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for evaluating the inhibitory effect of this compound on T-cell proliferation. The provided quantitative data and pathway diagrams offer a comprehensive understanding of Peficitinib's mechanism of action and its potency in modulating immune cell responses. These assays are valuable tools for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases.

References

Application Notes: Peficitinib Hydrobromide Activity via STAT Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrobromide is an orally active inhibitor of the Janus kinase (JAK) family of tyrosine kinases.[1] It demonstrates potent inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a key therapeutic target for autoimmune diseases like rheumatoid arthritis.[3] Peficitinib exerts its immunomodulatory effects by blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which prevents their translocation to the nucleus and the transcription of pro-inflammatory genes.[3][4] These application notes provide detailed protocols to assess the inhibitory activity of this compound on STAT phosphorylation in various cell-based assays.

Mechanism of Action: The JAK/STAT Signaling Pathway

Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins.[4] These phosphorylated STATs form dimers, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[3] Peficitinib, by inhibiting JAKs, effectively blocks this signaling cascade.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates & Binds Peficitinib Peficitinib Peficitinib->JAK Inhibits Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates

Diagram 1: Peficitinib's inhibition of the JAK/STAT signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Peficitinib IC₅₀ Values for JAK Enzyme Inhibition

TargetIC₅₀ (nM)
JAK13.9[1][2]
JAK25.0[1][2]
JAK30.7[1][2]
Tyk24.8[1]

Table 2: Peficitinib Cellular Inhibitory Activity on STAT Phosphorylation

AssayCell TypeStimulantMeasured EndpointIC₅₀ (nM)
STAT5 PhosphorylationHuman LymphocytesIL-2pSTAT5127[1]
STAT5 PhosphorylationRat Whole BloodIL-2pSTAT5124[1]
T-cell ProliferationRat SplenocytesIL-2Proliferation10[1]
STAT1, STAT3, STAT5 PhosphorylationRA Fibroblast-Like SynoviocytesIL-6 + sIL-6RpSTAT1, pSTAT3, pSTAT5Concentration-dependent inhibition observed at 0.1, 1, and 5 µM[5]

Experimental Protocols

Detailed methodologies for assessing the inhibitory effect of this compound on STAT phosphorylation are provided below. Two common and robust methods are described: Western Blotting and Flow Cytometry.

Protocol 1: Western Blotting for STAT Phosphorylation

This protocol details the detection of phosphorylated STAT1, STAT3, and STAT5 in cytokine-stimulated cells treated with Peficitinib. Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) are used as an example cell line.

Materials:

  • RA-FLS (primary cells or cell line)

  • This compound

  • Recombinant Human IL-6 and soluble IL-6 Receptor (sIL-6R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT1 (Tyr701)

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-phospho-STAT5 (Tyr694)

    • Rabbit anti-total STAT1

    • Rabbit anti-total STAT3

    • Rabbit anti-total STAT5

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate RA-FLS in 6-well plates and culture until 70-80% confluent.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with IL-6 (100 ng/mL) and sIL-6R (100 ng/mL) for 15-30 minutes at 37°C.[5]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STATs, total STATs, or β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply chemiluminescent substrate and visualize the bands using an imaging system.

Data Analysis:

  • Quantify band intensities and normalize phospho-STAT levels to total STAT levels.

  • Compare the levels of phosphorylated STATs in Peficitinib-treated samples to the vehicle-treated, stimulated control.

Protocol 2: Flow Cytometry for STAT Phosphorylation

This protocol allows for the quantitative analysis of STAT phosphorylation at the single-cell level in response to cytokine stimulation and Peficitinib treatment. Human Peripheral Blood Mononuclear Cells (PBMCs) are used as an example.

Materials:

  • Freshly isolated human PBMCs

  • This compound

  • Recombinant Human IL-2

  • RPMI 1640 medium with 10% FBS

  • Fixation Buffer (e.g., 1.5% formaldehyde (B43269) in PBS)

  • Permeabilization Buffer (e.g., ice-cold 100% methanol)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-phospho-STAT5 (e.g., Alexa Fluor 488)

    • Cell surface markers (e.g., anti-CD3 for T-cells)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Resuspend PBMCs in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate cells with a serial dilution of this compound (e.g., 10-1000 nM) or vehicle (DMSO) for 1 hour at 37°C.[1]

    • Stimulate the cells with IL-2 (e.g., 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.[6]

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.

    • Centrifuge cells and discard the supernatant.

    • Permeabilize by resuspending the cell pellet in ice-cold 100% methanol (B129727) and incubate for at least 30 minutes on ice.

  • Antibody Staining:

    • Wash the cells twice with Staining Buffer.

    • Resuspend the cells in Staining Buffer containing the fluorochrome-conjugated anti-phospho-STAT5 and cell surface marker antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Staining Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in Staining Buffer for analysis.

    • Acquire data on a flow cytometer, gating on the lymphocyte population of interest (e.g., CD3+ T-cells).

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal.

Data Analysis:

  • Calculate the percentage of inhibition of STAT phosphorylation for each Peficitinib concentration relative to the vehicle-treated, stimulated control.

  • Plot the percentage of inhibition against the Peficitinib concentration to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_western Western Blot Protocol cluster_flow Flow Cytometry Protocol Cell_Culture 1. Cell Culture (e.g., RA-FLS or PBMCs) Peficitinib_Incubation 2. Pre-incubate with Peficitinib (or vehicle) Cell_Culture->Peficitinib_Incubation Cytokine_Stimulation 3. Stimulate with Cytokine (e.g., IL-6 or IL-2) Peficitinib_Incubation->Cytokine_Stimulation Lysis 4a. Cell Lysis Cytokine_Stimulation->Lysis Western Blot Fix_Perm 4b. Fixation & Permeabilization Cytokine_Stimulation->Fix_Perm Flow Cytometry Quantification 5a. Protein Quantification Lysis->Quantification SDS_PAGE 6a. SDS-PAGE & Transfer Quantification->SDS_PAGE Blotting 7a. Antibody Incubation & Detection SDS_PAGE->Blotting Staining 5b. Antibody Staining Fix_Perm->Staining Analysis 6b. Flow Cytometry Analysis Staining->Analysis

Diagram 2: Experimental workflow for STAT phosphorylation assays.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on the JAK/STAT signaling pathway. By quantifying the inhibition of cytokine-induced STAT phosphorylation, researchers can effectively assess the potency and cellular efficacy of Peficitinib and other JAK inhibitors. These assays are crucial tools in the research and development of novel therapies for autoimmune and inflammatory diseases.

References

Application Notes and Protocols: Peficitinib Hydrobromide in the Adjuvant-Induced Arthritis (AIA) Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peficitinib (B612040) hydrobromide is an orally available, potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, including JAK1, JAK2, JAK3, and TYK2.[1][2][3] By interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, Peficitinib modulates the cellular responses to numerous cytokines implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[4][5] The adjuvant-induced arthritis (AIA) model in rats is a widely utilized preclinical model for evaluating the efficacy of anti-arthritic compounds.[6][7] This model is characterized by robust polyarticular inflammation, bone resorption, and periosteal bone proliferation, making it a valuable tool for assessing potential RA therapeutics.[6][7]

These application notes provide detailed protocols for utilizing the rat AIA model to evaluate the efficacy of Peficitinib hydrobromide, summarize key quantitative data from preclinical studies, and illustrate the underlying mechanisms and workflows.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines involved in the pathophysiology of RA.[2][3] The binding of these cytokines to their receptors on the cell surface activates associated JAKs.[3] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immune cell proliferation, and matrix degradation.[3][5]

Peficitinib, as a pan-JAK inhibitor, binds to the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins.[5] This blockade disrupts the downstream signaling of cytokines, leading to a reduction in inflammation and amelioration of arthritic symptoms.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Peficitinib Peficitinib Peficitinib->JAK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Peficitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Protocol for Adjuvant-Induced Arthritis (AIA) in Rats

This protocol details the induction and assessment of arthritis in susceptible rat strains.

Materials:

  • Animals: Female Lewis or male Sprague-Dawley rats, 7 weeks of age.[8][9]

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis or M. butyricum.[10][11][12]

  • Syringes: 1 mL syringes with 25- or 29-gauge needles.[7][9]

  • Anesthesia (optional): Isoflurane (B1672236) for brief anesthesia during induction.[9][12]

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.[7]

  • Adjuvant Preparation: Before each injection, thoroughly re-suspend the CFA by vortexing or rolling the vial to ensure a uniform suspension of mycobacterial particles. Failure to do so can lead to inconsistent disease induction.[7][11]

  • Induction of Arthritis:

    • Method A (Base of Tail): Under brief isoflurane anesthesia, inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail. This route is advantageous as it allows for the scoring of arthritis in all four paws.[6][7][11]

    • Method B (Footpad): Inject 0.05 mL of the CFA suspension subcutaneously into the footpad of one rear paw. This induces a severe primary inflammatory reaction in the injected paw.[7][10][11]

  • Disease Progression: Clinical signs of arthritis, such as paw swelling in non-injected paws, typically appear around day 9 to 14 post-injection and persist through day 25.[6][10]

AIA_Workflow cluster_monitoring Monitoring Parameters A 1. Animal Acclimatization (≥ 1 week) B 2. Arthritis Induction (Day 0) Inject CFA at base of tail or in footpad A->B C 3. Treatment Initiation Prophylactic (Day 0) or Therapeutic (e.g., Day 8) B->C D 4. Disease Monitoring (Daily or Every Other Day) C->D E 5. Endpoint Data Collection (e.g., Day 24) D->E Study Conclusion M1 Paw Volume D->M1 M2 Arthritis Score D->M2 M3 Body Weight D->M3 F 6. Data Analysis E->F M4 Histopathology E->M4

Experimental workflow for the rat adjuvant-induced arthritis (AIA) model.
Peficitinib Administration Protocol

Peficitinib can be evaluated using either prophylactic (preventative) or therapeutic (established disease) dosing regimens.

  • Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose.

  • Route of Administration: Oral gavage (p.o.) is the standard route.[8]

  • Dosing Regimens:

    • Prophylactic: Begin daily dosing on the same day as CFA injection (Day 0) and continue for the duration of the study (e.g., 24 days).[1][8]

    • Therapeutic: Begin daily dosing after the onset of clinical arthritis (e.g., Day 8 or 10) to assess the drug's effect on established disease.[1]

  • Dosage: Studies have shown efficacy with doses ranging from 1 mg/kg to 30 mg/kg, administered once daily.[8][13]

Efficacy Assessment Methods
  • Paw Swelling/Volume: Measure the volume of the hind paws every other day using a plethysmometer. The percent inhibition of swelling is a key endpoint.[7]

  • Arthritis Score: Visually score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4), where 0 is normal and 4 represents severe swelling and erythema. The maximum score per rat can be 16 (for tail base injection) or 12 (for footpad injection, excluding the injected paw).[11]

  • Body Weight: Monitor body weight as an indicator of systemic inflammation and general health. A reduction in body weight loss is a positive therapeutic sign.[1]

  • Radiological and Histopathological Analysis: At the end of the study, collect hind paws for X-ray analysis to score bone destruction.[1] Subsequently, decalcify and process the joints for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.[13]

  • Pain and Functional Assessment: Pain threshold and grip strength can be measured to assess functional improvement.[13]

Quantitative Data Summary

The following tables summarize the quantitative efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Peficitinib

Target IC₅₀ (nM)
JAK1 3.9[1][2][8][14][15]
JAK2 5.0[1][2][8][15]
JAK3 0.7[1][2][8][14][15]
TYK2 4.8[1][2][8][15]
IL-2-induced T-cell Proliferation 18[1]
IL-2-induced STAT5 Phosphorylation (Human Cells) 127[1]

IC₅₀: Half maximal inhibitory concentration.

Table 2: Efficacy of Prophylactic Oral Peficitinib Treatment in Rat AIA Model

Dose (mg/kg/day) Effect on Paw Swelling Effect on Bone Destruction
1 Dramatically inhibited increase in paw volume.[8] -
2.7 (ED₅₀) 50% inhibition of paw swelling.[8] -
10 Dramatically decreased bone destruction score.[8] Significant reduction.[8]
30 Almost completely ameliorated paw swelling.[1][8] Almost completely ameliorated bone destruction.[1][8]

Data from once-daily oral administration for 24 days, starting on the day of adjuvant injection.[8] ED₅₀: 50% effective dose.

Table 3: Comparison of Peficitinib and Tofacitinib (B832) in Rat AIA Model

Treatment Efficacy on Arthritis Symptoms Efficacy on Bone Mineral Density (BMD) & Synovial Thickening
Peficitinib (10 mg/kg) Comparable efficacy to Tofacitinib (3 mg/kg).[13][16] Significantly greater inhibitory effect on BMD loss and synovial thickening score compared to Tofacitinib (3 mg/kg).[13][16]
Tofacitinib (3 mg/kg) Comparable efficacy to Peficitinib (10 mg/kg).[13][16] -

Plasma concentrations (Cmax and AUC) were reportedly equivalent at these respective doses.[16] The enhanced effect of Peficitinib on bone and synovial parameters may be due to additional inhibitory effects on VEGF and PDGF receptor kinases.[13][16]

Conclusion

This compound demonstrates potent, dose-dependent efficacy in the rat adjuvant-induced arthritis model, significantly suppressing both paw swelling and bone destruction when administered prophylactically or therapeutically.[1][14] Its mechanism of action via pan-JAK inhibition effectively mitigates the inflammatory processes central to the disease.[2] The AIA rat model serves as a robust and reliable platform for evaluating the anti-arthritic properties of Peficitinib and other JAK inhibitors, providing crucial preclinical data on efficacy, dose-response, and potential for preventing joint damage.[7][13]

References

Application Notes and Protocols: Western Blot Analysis for Peficitinib Hydrobromide Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrobromide is an oral, potent, and broad-spectrum Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] The JAK-STAT signaling pathway is a critical cascade in mediating cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immune function and inflammation.[4][5] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis.[6][7] Peficitinib exerts its therapeutic effect by inhibiting JAKs, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6][8] This blockade of the JAK-STAT cascade leads to the downregulation of inflammatory gene expression.[5][6]

Western blot analysis is a fundamental technique for validating the mechanism of action of kinase inhibitors like Peficitinib. It allows for the direct visualization and quantification of the inhibition of target phosphorylation. Specifically, for Peficitinib, Western blotting can be employed to measure the reduction in phosphorylated STAT1 (pSTAT1), STAT3 (pSTAT3), and STAT5 (pSTAT5) in response to cytokine stimulation in relevant cell types.[9]

Data Presentation

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Family Kinases

TargetIC50 (nM)
JAK13.9[1][2]
JAK25.0[1][2]
JAK30.7[1][2]
TYK24.8[1][2]

Table 2: Cellular Inhibitory Activity of Peficitinib on STAT Phosphorylation

AssayCell TypeStimulantMeasured EndpointIC50 (nM)
T-cell ProliferationHuman T-cellsIL-2Proliferation10[2]
STAT5 PhosphorylationRat Whole BloodIL-2pSTAT5124[2]
STAT5 PhosphorylationHuman LymphocytesIL-2pSTAT5127[2]
STAT1, STAT3, STAT5 PhosphorylationRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)IL-6 and IL-6RpSTAT1, pSTAT3, pSTAT5Concentration-dependent inhibition observed at 0.1, 1, and 5 µM[9]

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and modulate gene expression. Peficitinib, as a pan-JAK inhibitor, blocks this cascade at the level of JAKs, thereby preventing the phosphorylation and activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus Peficitinib Peficitinib Peficitinib->JAK Inhibits Gene Gene Transcription (Inflammation) DNA->Gene Initiates

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Western Blot Protocol for Peficitinib-Mediated Inhibition of STAT Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on cytokine-induced STAT1, STAT3, and STAT5 phosphorylation in a relevant cell line, such as Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS).

1. Cell Culture and Treatment

  • Cell Line: Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) are a suitable model. Other cell lines responsive to cytokines that signal through the JAK-STAT pathway (e.g., HeLa, THP-1) can also be used.

  • Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal levels of STAT phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.

  • Peficitinib Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 5000 nM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine to induce STAT phosphorylation. For RA-FLS, a combination of IL-6 (100 ng/mL) and soluble IL-6 receptor (100 ng/mL) for 15-30 minutes is effective for activating STAT1, STAT3, and STAT5.[9] Include an unstimulated control.

2. Cell Lysis

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT1 (Tyr701), pSTAT3 (Tyr705), and pSTAT5 (Tyr694) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare and apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT1, total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH).

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). The level of phosphorylated STAT should be normalized to the corresponding total STAT level and then to the loading control.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis seeding 1. Seed Cells starvation 2. Serum Starve (Optional) seeding->starvation treatment 3. Add Peficitinib starvation->treatment stimulation 4. Stimulate with Cytokine treatment->stimulation lysis 5. Cell Lysis stimulation->lysis quantification 6. Protein Quantification lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Protein Transfer sds_page->transfer blocking 9. Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation (pSTAT1/3/5) blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Detection secondary_ab->detection reprobe 13. Re-probe for Total STAT & Loading Control detection->reprobe densitometry 14. Densitometry & Normalization reprobe->densitometry Target_Validation_Logic cluster_expected Expected Outcome hypothesis Hypothesis: Peficitinib inhibits the JAK-STAT pathway experiment Experiment: Western blot for pSTAT and total STAT in cytokine-stimulated cells treated with Peficitinib hypothesis->experiment outcome1 Decreased pSTAT levels with increasing Peficitinib concentration experiment->outcome1 outcome2 No significant change in total STAT levels experiment->outcome2 conclusion Conclusion: Peficitinib validates its target by inhibiting JAK-mediated STAT phosphorylation outcome1->conclusion outcome2->conclusion

References

Application Notes and Protocols: Flow Cytometry for Immune Cell Analysis Following Peficitinib Hydrobromide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib (B612040) hydrobromide is an oral Janus kinase (JAK) inhibitor that modulates immune responses by targeting the JAK-STAT signaling pathway.[1][2][3] Flow cytometry is a powerful technology for dissecting the cellular effects of immunomodulatory agents like Peficitinib. It enables high-throughput, multi-parameter analysis of single cells, making it ideal for immunophenotyping, assessing intracellular signaling, and evaluating functional cellular responses. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of Peficitinib on various immune cell populations.

Introduction to Peficitinib and its Mechanism of Action

Peficitinib is a pan-JAK inhibitor with inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4][5] The JAK family of enzymes are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus. This signal transduction occurs via the JAK-STAT pathway. Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[1][6] These activated pSTATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immune cell development, and activation.[6]

By inhibiting JAKs, Peficitinib effectively blocks the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade driven by numerous cytokines.[1][2] This mechanism underlies its therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak cytokine Cytokine cytokine->receptor stat STAT jak->stat Phosphorylation pstat pSTAT pstat->pstat gene Gene Transcription (Inflammation) pstat->gene Translocation peficitinib Peficitinib peficitinib->jak Inhibition A Isolate PBMCs or Use Whole Blood B Treat with Peficitinib or Vehicle Control A->B C Stain with Antibody Cocktail (e.g., CD3, CD4, CD19, CD56) B->C D Wash Cells C->D E Acquire on Flow Cytometer D->E F Gate and Analyze Immune Subsets E->F cluster_inhibition Peficitinib Action cluster_cellular Cellular Level cluster_functional Functional Outcomes cluster_therapeutic Therapeutic Effect A JAK Inhibition B Reduced STAT Phosphorylation A->B C Decreased T Cell Activation & Proliferation B->C D Altered Cytokine Production B->D E Reduced NK Cell Counts B->E F Dampened Inflammatory Response C->F D->F E->F

References

Peficitinib Hydrobromide Cell-Based Assay Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrobromide (also known as ASP015K) is an orally active, potent pan-Janus kinase (JAK) inhibitor.[1] It demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular responses to numerous cytokines and growth factors, playing a key role in hematopoiesis and immune function.[3][4][5] Consequently, this pathway is a key therapeutic target for autoimmune and inflammatory conditions like rheumatoid arthritis.[6][7] Peficitinib exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases, which prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][6] This action blocks the translocation of STAT proteins to the nucleus, thereby suppressing the transcription of target genes involved in inflammatory responses.[1][8]

These application notes provide detailed methodologies for key cell-based assays designed to characterize the pharmacological activity of Peficitinib.

Mechanism of Action: The JAK/STAT Signaling Pathway

Peficitinib functions by binding to the ATP-binding site of JAKs, competitively inhibiting their kinase activity.[6] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other mediators, ultimately dampening the inflammatory response.[3][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Dimerizes Gene Gene Transcription (Inflammation) pSTAT->Gene Translocates to Nucleus & Initiates Peficitinib Peficitinib Peficitinib->JAK Inhibits

Peficitinib inhibits the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Peficitinib from enzymatic and cell-based assays.

Table 1: Peficitinib IC₅₀ Values for JAK Enzyme Inhibition

Target IC₅₀ (nM)
JAK1 3.9[1][2][9][][11][12][13][14]
JAK2 5.0[1][2][9][][11][12][13][14]
JAK3 0.7 - 0.71[2][7][9][][11][12][13][14]

| Tyk2 | 4.8[2][9][][11][12][13][14] |

Table 2: Peficitinib IC₅₀ Values in Cell-Based Assays

Assay Cell Type / System Stimulant Measured Effect IC₅₀ (nM)
T-Cell Proliferation Rat Splenocytes IL-2 Inhibition of Proliferation 10[2][9][12][14][15]
T-Cell Proliferation Human T-Cells IL-2 Inhibition of Proliferation 18[][13][14]
STAT5 Phosphorylation Rat Whole Blood IL-2 Inhibition of pSTAT5 124[2][9][12][13][14][15]

| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127[2][9][12][13][14][15] |

Experimental Protocols

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay directly measures the ability of Peficitinib to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[1][11][12]

STAT_Phosphorylation_Workflow A Isolate PBMCs or use whole blood B Pre-incubate cells with Peficitinib (30 min) A->B C Stimulate with Cytokine (e.g., IL-2, IL-6) (15 min) B->C D Fix and Permeabilize Cells C->D E Stain with Fluorophore- conjugated anti-pSTAT Ab D->E F Analyze by Flow Cytometry E->F G Determine MFI & Calculate % Inhibition F->G

Workflow for the STAT phosphorylation assay.

Methodology:

  • Cell Preparation: Isolate human PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque) or use anticoagulated whole blood directly.[1][11]

  • Pre-incubation: Resuspend PBMCs or aliquot whole blood into flow cytometry tubes. Add varying concentrations of Peficitinib (e.g., 10-1000 nM) or vehicle control (e.g., DMSO) and pre-incubate for 30 minutes at 37°C.[1][12]

  • Stimulation: Add the appropriate cytokine (e.g., recombinant human IL-2 or IL-6) to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C.[1][11]

  • Fixation: Stop the stimulation by adding a pre-warmed fixation buffer (e.g., BD Cytofix™) and incubate for 10 minutes at 37°C.[1][12]

  • Permeabilization: Wash the cells, then permeabilize by adding an ice-cold permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III or methanol) and incubating for 30 minutes on ice.[1][12]

  • Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5) for 30-60 minutes at 4°C in the dark.[1]

  • Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.[1][11]

  • Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each Peficitinib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[1][11]

T-Cell Proliferation Assay

This assay assesses the functional effect of Peficitinib on T-cell proliferation induced by cytokines like IL-2.[1][2][14]

T_Cell_Proliferation_Workflow A Isolate Splenocytes or T-Cells B Seed cells into 96-well plate A->B C Add serial dilutions of Peficitinib B->C D Stimulate with IL-2 C->D E Incubate for 3 days at 37°C D->E F Add Proliferation Reagent (e.g., WST-1, BrdU) E->F G Measure Signal & Calculate IC₅₀ F->G

Workflow for the T-cell proliferation assay.

Methodology:

  • Cell Preparation: Isolate splenocytes from rats or use isolated human T-cells and resuspend in a complete culture medium.[1][14]

  • Assay Setup: Seed the cells into a 96-well flat-bottom plate at an optimized density.[1][14]

  • Compound Addition: Add serial dilutions of Peficitinib (a suggested range is 0-100 nM) or vehicle control to the wells.[2][14]

  • Stimulation: Add recombinant human IL-2 to the wells to stimulate T-cell proliferation.[1][2][14]

  • Incubation: Incubate the plate for 3 days at 37°C in a CO₂ incubator.[1][2][14]

  • Proliferation Measurement: Assess cell proliferation by adding a suitable reagent, such as [³H]-thymidine, BrdU, or a resazurin-based reagent (e.g., CellTiter-Blue®), and measure the signal according to the manufacturer's instructions.[1][15]

  • Data Analysis: Plot the proliferation data against the Peficitinib concentration and fit a dose-response curve to determine the IC₅₀ value.[14][15]

Cytokine Production Assay (ELISA)

This assay measures the inhibitory effect of Peficitinib on the production and secretion of pro-inflammatory cytokines from stimulated cells, such as PBMCs or Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS).[1][7]

Cytokine_Production_Workflow A Seed cells (e.g., RA-FLS, PBMCs) B Treat with Peficitinib (e.g., 24h) A->B C Stimulate with (e.g., IL-6 + sIL-6R) B->C D Incubate to allow cytokine production C->D E Collect cell culture supernatants D->E F Quantify Cytokine (e.g., MCP-1) via ELISA E->F G Evaluate Inhibitory Effect F->G

Workflow for the cytokine production assay.

Methodology:

  • Cell Preparation: Seed cells (e.g., RA-FLS or PBMCs) in a 96-well plate and allow them to adhere or stabilize.[1][12] For some experiments, such as with RA-FLS, cells may be serum-starved overnight to reduce basal signaling.[14][15]

  • Compound Addition: Add various concentrations of Peficitinib (e.g., 0.1, 1, and 5 µM for RA-FLS) or vehicle control to the wells.[7][15] Pre-incubate for a defined period (e.g., 30 minutes for PBMCs, 24 hours for RA-FLS).[1][12]

  • Stimulation: Add a stimulant to the wells. For example, use IL-6 (100 ng/mL) and soluble IL-6 receptor (100 ng/mL) for RA-FLS, or anti-CD3/anti-CD28 antibodies for TCR stimulation in PBMCs.[1][12]

  • Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 24-72 hours).[1]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.[1]

  • Cytokine Quantification: Measure the concentration of target cytokines (e.g., IFN-γ, TNF-α, MCP-1/CCL2) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[1][7]

  • Data Analysis: Plot the cytokine concentration against the Peficitinib concentration to evaluate the dose-dependent inhibitory effect.[1]

References

Application Notes and Protocols: High-Throughput Screening for Novel JAK Inhibitors Using Peficitinib as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transmitting extracellular signals from a multitude of cytokines and growth factors to the nucleus, thereby regulating genes involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2][4] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune and inflammatory diseases, as well as myeloproliferative disorders and cancers, making JAKs attractive therapeutic targets.[5][6][7]

Peficitinib (B612040) (ASP015K) is an orally active, potent pan-JAK inhibitor that has been approved for the treatment of rheumatoid arthritis in Japan.[8][9][10] It inhibits all four JAK family members with low nanomolar potency.[9][11][12] These characteristics make Peficitinib an excellent reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel JAK inhibitors.

These application notes provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize novel JAK inhibitors, using Peficitinib as a benchmark for potency and selectivity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Isoforms

This table summarizes the reported half-maximal inhibitory concentrations (IC50) of Peficitinib against the four members of the JAK family, which are essential for establishing a benchmark for newly identified compounds.

Target EnzymePeficitinib IC50 (nM)
JAK13.9[9][11][12][13][14]
JAK25.0[9][11][12][13][14]
JAK30.7[9][11][12][13][14]
TYK24.8[9][11][12][13][14]
Table 2: Hypothetical Screening Data for Novel JAK Inhibitors

This table presents example data from a primary screen and subsequent IC50 determination for hypothetical hit compounds, with Peficitinib as the reference control.

Compound IDPrimary Screen (% Inhibition at 10 µM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Peficitinib984.15.20.84.9
HTS-0019215.3250.18.9120.5
HTS-0028550.245.8750.3980.1
HTS-00378120.798.4150.2110.6

Mandatory Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. STAT Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Target Gene Transcription DNA->Gene 8. Gene Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway.

HTS_Workflow_for_JAK_Inhibitors cluster_screening Screening Cascade cluster_validation Hit Validation and Characterization cluster_optimization Lead Optimization Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., Biochemical Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Secondary Cell-Based Assay (pSTAT Inhibition) Dose_Response->Cell_Based_Assay Selectivity_Profiling JAK Isoform Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies Lead_Candidate Lead Candidate Identification SAR_Studies->Lead_Candidate

Caption: High-throughput screening workflow for novel JAK inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assay

This protocol describes a generic, fluorescence-based biochemical assay suitable for HTS to identify inhibitors of a specific JAK isoform (e.g., JAK1). The principle involves measuring the amount of ADP produced, which is directly proportional to the kinase activity.

Objective: To identify compounds that directly inhibit the enzymatic activity of a purified JAK kinase.

Materials:

  • Purified, recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., IRS1 peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection kit (e.g., Transcreener® ADP² FP Assay)

  • Peficitinib (as a positive control)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black plates

Protocol:

  • Compound Plating:

    • Prepare a stock solution of the compound library in 100% DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each test compound and controls (Peficitinib and DMSO) into the 384-well assay plates.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of JAK1 enzyme and peptide substrate in assay buffer.

    • Add the enzyme/substrate mix to the compound-containing wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding the ADP detection reagent from the kit.

    • Incubate for 60 minutes at room temperature as per the manufacturer's instructions.

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (Peficitinib) and negative (DMSO) controls.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Secondary Assay: Cell-Based STAT Phosphorylation Assay

This protocol is designed to confirm the activity of hit compounds in a more physiologically relevant cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.

Objective: To validate that hit compounds can inhibit the JAK-STAT pathway within a cellular environment.

Materials:

  • A human cell line expressing the target JAK and cytokine receptor (e.g., TF-1 cells or a stable reporter cell line).[15]

  • Cytokine for stimulation (e.g., IL-6 or IFN-γ).

  • Hit compounds and Peficitinib.

  • Cell culture medium and serum.

  • Assay plates (e.g., 384-well cell culture plates).

  • Antibodies for detecting phosphorylated STAT (p-STAT) and total STAT (for normalization).

  • Cell lysis buffer.

  • Detection reagents (e.g., for Western blotting or a high-throughput immunofluorescence-based assay).[16]

Protocol:

  • Cell Culture and Plating:

    • Culture cells to the desired density.

    • Seed the cells into 384-well plates and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and Peficitinib.

    • Add the compounds to the cells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to the wells to stimulate the JAK-STAT pathway.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the levels of p-STAT and total STAT using a high-throughput detection method such as an AlphaScreen® assay, HTRF®, or high-content imaging.[17]

  • Data Analysis:

    • Normalize the p-STAT signal to the total STAT signal.

    • Generate dose-response curves and calculate the IC50 value for each compound.

Selectivity Profiling

This protocol outlines the process for determining the selectivity of validated hits against all four JAK family members.

Objective: To determine the inhibitory profile of lead compounds against JAK1, JAK2, JAK3, and TYK2.

Protocol:

  • Perform the biochemical kinase assay (as described in Protocol 1) for each of the four purified JAK isoforms (JAK1, JAK2, JAK3, and TYK2) in parallel.

  • For each lead compound, generate a dose-response curve and calculate the IC50 value for each JAK isoform.

  • Calculate the selectivity ratio by dividing the IC50 value for the off-target JAKs by the IC50 value for the primary target JAK.

Conclusion

This application note provides a detailed guide for a high-throughput screening campaign aimed at the discovery of novel JAK inhibitors. By following a systematic workflow of primary biochemical screening, secondary cell-based validation, and selectivity profiling, researchers can effectively identify and characterize potent and selective lead compounds for further development. The use of Peficitinib as a reference compound provides a robust benchmark for evaluating the performance of newly identified inhibitors.

References

Peficitinib Hydrobromide: In Vivo Experimental Design and Protocols for Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Peficitinib (B612040) hydrobromide is an orally bioavailable Janus kinase (JAK) inhibitor with demonstrated efficacy in preclinical models of autoimmune diseases.[1][2] As a potent inhibitor of JAK1 and JAK3, Peficitinib modulates the signaling of multiple cytokines critical to the pathogenesis of autoimmune and inflammatory disorders.[1][3] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a crucial cascade in cytokine-mediated immune responses.[4] By blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, Peficitinib effectively dampens the pro-inflammatory effects of cytokines.[5]

These application notes provide detailed experimental protocols for the in vivo evaluation of Peficitinib hydrobromide, primarily focusing on the widely used rat adjuvant-induced arthritis (AIA) model, a robust and well-established animal model for rheumatoid arthritis research.[6][7] Additionally, a protocol for an ex vivo STAT5 phosphorylation assay is included to assess the pharmacodynamic effects of Peficitinib on its target pathway.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are essential for transducing signals from cytokine receptors to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[1][5] Peficitinib inhibits the activity of all JAK family members with similar potency.[8] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[4] Peficitinib, by inhibiting JAKs, disrupts this cascade, leading to a reduction in inflammation.[4][9]

Peficitinib's inhibition of the JAK-STAT signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Peficitinib

TargetIC50 (nM)
JAK13.9[10][11]
JAK25.0[11][12]
JAK30.7[10][11]
Tyk24.8[11][12]
IL-2-induced T cell proliferation10[11]
IL-2-induced STAT5 phosphorylation (rat whole blood)124[11]
IL-2-induced STAT5 phosphorylation (human lymphocytes)127[11]

Table 2: In Vivo Efficacy of Peficitinib in Rat Adjuvant-Induced Arthritis (AIA) Model

Dosing RegimenDose Range (mg/kg)Key Efficacy Outcomes
Prophylactic (Oral)3 - 30Dose-dependent suppression of paw swelling and bone destruction.[1][2] ED50 for paw swelling: 2.7 mg/kg.[11]
Therapeutic (Oral)3 - 30Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, and grip strength.[3][6]
Comparison10 (Peficitinib) vs. 3 (Tofacitinib)Demonstrated comparable efficacy in attenuating arthritis score, paw swelling, pain threshold, and grip strength.[3][6]

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol details the induction of arthritis in rats and subsequent treatment with this compound.

Materials:

  • Lewis or Sprague-Dawley rats (female, 6-8 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL is recommended as lower concentrations may not be effective).[6][13]

  • Sterile syringes and needles (25-gauge)

  • Calipers for paw thickness/volume measurement

  • Anesthesia (as required for procedural comfort, e.g., isoflurane)

Experimental Workflow:

AIA_Workflow cluster_setup Setup cluster_induction Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimatization Acclimatization of Rats (≥ 1 week) Induction Induction of Arthritis (Day 0) CFA Injection Acclimatization->Induction Prophylactic Prophylactic Treatment (Peficitinib or Vehicle) Starting Day 0 Induction->Prophylactic Therapeutic Therapeutic Treatment (Peficitinib or Vehicle) After Onset of Arthritis Induction->Therapeutic Monitoring Monitoring (Paw Volume, Body Weight, Arthritis Score) Prophylactic->Monitoring Therapeutic->Monitoring Endpoint Endpoint Analysis (Histopathology, X-ray, Biomarkers) Monitoring->Endpoint

Experimental workflow for the rat AIA model.

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment to minimize stress-related variability.

  • Adjuvant Preparation: Before each injection, thoroughly resuspend the CFA by vortexing or repeated inversion to ensure a uniform suspension of the mycobacterial particles.[6]

  • Induction of Arthritis (Day 0):

    • Anesthetize the rats lightly.

    • Inject 0.1 mL of the CFA suspension intradermally at the base of the tail.[7][14] Alternatively, 0.05 mL can be injected into the footpad of a rear paw.[5][13] The base of the tail injection allows for the evaluation of arthritis in all four paws.[13]

  • Treatment Groups:

    • Prophylactic Dosing: Begin daily oral administration of this compound or vehicle on Day 0 and continue for the duration of the study.

    • Therapeutic Dosing: Monitor animals daily for the onset of clinical signs of arthritis (typically around day 10-12).[5] Once a predefined arthritis score is reached, randomize the animals into treatment groups and begin daily oral administration of this compound or vehicle.

  • Clinical Assessment:

    • Monitor body weight regularly.

    • Measure paw volume or thickness using a plethysmometer or calipers every 2-3 days.[5]

    • Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint deformity. A common scoring system is as follows:

      • 0 = No signs of arthritis

      • 1 = Mild swelling and/or erythema of one joint

      • 2 = Moderate swelling and erythema

      • 3 = Severe swelling and erythema of the entire paw

      • 4 = Ankylosis and joint deformity

  • Endpoint Analysis (e.g., Day 21-28):

    • Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[7]

    • Radiographic Analysis: X-ray the hind paws to evaluate bone and cartilage destruction.

    • Biomarker Analysis: Collect blood samples for the analysis of inflammatory cytokines and other relevant biomarkers.

Protocol 2: Ex Vivo STAT5 Phosphorylation Assay

This protocol describes the ex vivo assessment of STAT5 phosphorylation in T cells from Peficitinib-treated rats to confirm target engagement.

Materials:

  • Whole blood collected from rats treated with this compound or vehicle.

  • Recombinant rat IL-2.

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., paraformaldehyde-based).

  • Permeabilization buffer (e.g., methanol-based).[15]

  • Fluorochrome-conjugated antibodies:

    • Anti-CD3 (for T cell identification)

    • Anti-phospho-STAT5 (pSTAT5)

  • Flow cytometer.

Procedure:

  • Blood Collection: At a specified time point after the final dose of Peficitinib, collect whole blood from the rats into tubes containing an anticoagulant (e.g., heparin).

  • Cell Stimulation:

    • Aliquot whole blood into flow cytometry tubes.

    • Stimulate the cells with a predetermined concentration of recombinant rat IL-2 for a short period (e.g., 15 minutes) at 37°C.[9][15] Include an unstimulated control for each sample.

  • Fixation: Immediately after stimulation, add fixation buffer to the blood samples to stop the signaling cascade and preserve the phosphorylation state of STAT5. Incubate as recommended by the buffer manufacturer (e.g., 10 minutes at room temperature).[15]

  • Red Blood Cell Lysis (if not using a lyse/no-wash protocol): Lyse red blood cells using a lysis buffer and wash the remaining leukocytes with PBS.

  • Permeabilization: Permeabilize the cells by adding cold methanol (B129727) and incubating on ice (e.g., 10 minutes).[15] This step is crucial for allowing the anti-pSTAT5 antibody to access the intracellular target.

  • Antibody Staining: Wash the cells to remove the permeabilization buffer. Stain the cells with the anti-CD3 and anti-pSTAT5 antibodies for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.[15]

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies and resuspend in a suitable sheath fluid.

    • Acquire the samples on a flow cytometer.

    • Gate on the CD3-positive T cell population.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal within the T cell gate for both stimulated and unstimulated samples from each animal.

  • Data Analysis: The inhibitory effect of Peficitinib can be determined by comparing the IL-2-induced pSTAT5 MFI in samples from Peficitinib-treated animals to that of vehicle-treated animals.

By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy and pharmacodynamic properties of this compound in relevant preclinical models of autoimmune disease.

References

Peficitinib Hydrobromide in Animal Models of Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of Peficitinib (B612040) hydrobromide, a Janus kinase (JAK) inhibitor, in preclinical animal models of inflammation. The protocols and data presented are intended to guide the design and execution of in vivo studies to evaluate the therapeutic potential of Peficitinib and other JAK inhibitors for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Peficitinib is an orally active, small molecule inhibitor of the Janus kinase family of enzymes, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] It demonstrates moderate selectivity for JAK3.[3] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from various cytokines and growth factors implicated in inflammatory and immune responses.[4][5] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[4] Peficitinib exerts its anti-inflammatory effects by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and dampening the downstream inflammatory cascade.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation (p) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Peficitinib Peficitinib Peficitinib->JAK Inhibition DNA DNA pSTAT->DNA Translocation Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Peficitinib inhibits the JAK-STAT signaling pathway.

Efficacy of Peficitinib in a Rat Adjuvant-Induced Arthritis (AIA) Model

The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by robust polyarticular inflammation, bone resorption, and periosteal bone proliferation.[6]

Quantitative Data Summary
Animal ModelPeficitinib Dose (mg/kg)Administration Route & ScheduleKey FindingsReference(s)
Adjuvant-Induced Arthritis (AIA) in Lewis Rats1, 3, 10, 30Oral, once daily for 24 days (prophylactic & therapeutic)Dose-dependent suppression of paw swelling and bone destruction. At 30 mg/kg, both were almost completely ameliorated.[7]
Adjuvant-Induced Arthritis (AIA) in Lewis Rats3 - 30Oral (repeated administration)Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries.[6][8]
Adjuvant-Induced Arthritis (AIA) in Lewis Rats10Oral (repeated administration)Demonstrated comparable efficacy to tofacitinib (B832) at 3 mg/kg on arthritis-associated symptoms.[6][8] Showed greater inhibitory effects on the loss of bone mineral density and synovial thickening score compared to tofacitinib at a comparable plasma concentration.[6][8]
Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol outlines the induction of arthritis and subsequent treatment with Peficitinib.

Materials:

  • Male Lewis rats (6-12 weeks old)

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis

  • Peficitinib hydrobromide

  • Vehicle for Peficitinib (e.g., 0.5% methylcellulose)

  • Sterile syringes and needles (25-gauge)

  • Plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimate rats to housing conditions for at least one week prior to the experiment.

  • Induction of Arthritis (Day 0):

    • Thoroughly resuspend the CFA immediately before injection.

    • Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail. This method induces arthritis in all four paws.[6]

  • Disease Progression: Clinical signs of arthritis typically appear around day 9 or 10 after adjuvant injection.[6]

  • Peficitinib Administration:

    • Prophylactic Regimen: Begin daily oral administration of Peficitinib or vehicle on Day 0 and continue for the duration of the study (e.g., 24 days).[7]

    • Therapeutic Regimen: Begin daily oral administration of Peficitinib or vehicle upon the onset of clinical signs of arthritis (e.g., Day 10) and continue for the remainder of the study.[7]

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the severity of arthritis in each paw daily from day 10 to 25.

    • Paw Swelling: Measure the volume of the hind paws using a plethysmometer at regular intervals.

    • Histopathology: At the end of the study, collect joint tissues for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.[6]

    • Bone Mineral Density: Evaluate bone loss using techniques like micro-computed tomography (µCT).[6]

AIA_Workflow Day0 Day 0 Induction of Arthritis (CFA Injection) Day9_10 Day 9-10 Onset of Clinical Signs Day0->Day9_10 Treatment_Prophylactic Prophylactic Treatment (Peficitinib/Vehicle) Daily from Day 0 Day0->Treatment_Prophylactic Day10_25 Day 10-25 Assessment Period Day9_10->Day10_25 Treatment_Therapeutic Therapeutic Treatment (Peficitinib/Vehicle) Daily from Onset Day9_10->Treatment_Therapeutic Endpoint Study Endpoint (e.g., Day 25) Day10_25->Endpoint Assessment Clinical Scoring Paw Volume Measurement Day10_25->Assessment Final_Analysis Histopathology Bone Mineral Density Analysis Endpoint->Final_Analysis Treatment_Prophylactic->Endpoint Treatment_Therapeutic->Endpoint

Experimental workflow for the rat AIA model.

Efficacy of Peficitinib in a Mouse Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in mice is another widely used model that shares immunological and pathological features with human rheumatoid arthritis.[2] While specific data for Peficitinib in the mouse CIA model is limited, the following protocol is based on studies with other JAK inhibitors and can be adapted for Peficitinib evaluation.[2][9]

Representative Quantitative Data (from a study using a JAK inhibitor in mouse CIA model)
Treatment GroupArthritis Score (Mean ± SEM)Paw Thickness (mm, Mean ± SEM)
Vehicle Control10.5 ± 1.23.2 ± 0.3
JAK Inhibitor (e.g., 30 mg/kg)4.2 ± 0.82.1 ± 0.2
*p < 0.05 compared to Vehicle Control. Data is representative and will vary based on the specific JAK inhibitor and experimental conditions.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in DBA/1 mice and a representative treatment plan.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.025% Tween 20)

  • Sterile syringes and needles (26-gauge or smaller)

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve CII in 0.1 M acetic acid to a final concentration of 2 mg/mL overnight at 4°C.

    • Create a 1:1 emulsion of the collagen solution with CFA.

  • Primary Immunization (Day 0):

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[2]

  • Booster Immunization (Day 21):

    • Create a 1:1 emulsion of the 2 mg/mL collagen solution with IFA.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a different site from the primary injection.[2]

  • Monitoring Arthritis Development: The onset of arthritis typically occurs between days 25 and 35.[2]

  • Peficitinib Administration (Therapeutic Model):

    • Begin daily oral gavage of Peficitinib (a starting dose range of 15-50 mg/kg can be considered) or vehicle upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2).[2]

  • Assessment of Arthritis:

    • Clinical Scoring: Score each paw on a scale of 0-4 for erythema and swelling, with a maximum score of 16 per mouse.[2]

    • Paw Thickness: Measure paw thickness using a caliper.

    • Histopathological Analysis: At the study endpoint, collect and process joints for histological evaluation of inflammation, pannus formation, cartilage destruction, and bone erosion.[2]

CIA_Workflow Day0 Day 0 Primary Immunization (CII in CFA) Day21 Day 21 Booster Immunization (CII in IFA) Day0->Day21 Day25_35 Day 25-35 Onset of Arthritis Day21->Day25_35 Start_Treatment Start of Treatment (Peficitinib or Vehicle) Day25_35->Start_Treatment Monitoring Clinical Scoring & Paw Measurement (3x/week) Start_Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 42-49) Monitoring->Endpoint Final_Analysis Histopathology & Cytokine Analysis Endpoint->Final_Analysis

Workflow for evaluating Peficitinib in a mouse CIA model.

Peficitinib in a Mouse Model of Ulcerative Colitis

While research on Peficitinib in inflammatory bowel disease (IBD) models is less extensive than in arthritis models, a study in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model has been conducted to inform clinical trial dosing for ulcerative colitis.[10][11] In this model, tofacitinib, another JAK inhibitor, demonstrated efficacy at a dose of 30 mg/kg.[10][11] Peficitinib doses for clinical trials were selected based on achieving a comparable area under the concentration-time curve (AUC) in humans to that of an efficacious dose in the DSS-induced colitis model.[10][11]

Quantitative Data Summary (from a Phase 2b clinical trial in humans with UC, informed by preclinical models)
Peficitinib DoseClinical Response at Week 8Clinical Remission at Week 8Mucosal Healing at Week 8
Placebo39.5%7.0%18.6%
25 mg qd34.1%15.9%20.5%
75 mg qd54.5%15.9%29.5%
150 mg qd54.5%27.3%45.5%
75 mg bid54.5%15.9%36.4%

While a statistically significant dose-response was not demonstrated at Week 8, a numerically greater proportion of patients receiving peficitinib ≥75 mg once daily achieved clinical response, remission, and mucosal healing.[12][13]

These notes and protocols provide a foundation for the preclinical evaluation of this compound in animal models of inflammation. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.

References

Application Notes and Protocols: The Use of Peficitinib Hydrobromide in Fibroblast-like Synoviocyte (FLS) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peficitinib (B612040) hydrobromide is a potent Janus kinase (JAK) inhibitor that targets the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes are crucial for transducing inflammatory cytokine signals via the JAK-STAT pathway, which is implicated in the pathogenesis of rheumatoid arthritis (RA).[2] Fibroblast-like synoviocytes (FLS) are key players in the progression of RA, contributing to inflammation, cartilage degradation, and bone destruction.[4] Peficitinib has demonstrated the ability to modulate the pathogenic behavior of RA-FLS by inhibiting these critical signaling pathways.[4][5] In addition to its primary effects on the JAK-STAT pathway, peficitinib has also been shown to inhibit platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases, further contributing to its therapeutic potential in RA.[6]

These application notes provide a summary of the quantitative effects of peficitinib on FLS and detailed protocols for key in vitro assays.

Mechanism of Action in FLS

Peficitinib exerts its effects on FLS primarily by inhibiting the JAK-STAT signaling pathway.[1] Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), bind to their receptors on the FLS surface, leading to the activation (phosphorylation) of JAKs.[2] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs form dimers, translocate to the nucleus, and initiate the transcription of genes involved in inflammation, proliferation, and cell survival.[2] Peficitinib blocks the phosphorylation activity of JAKs, thereby preventing STAT activation and subsequent gene transcription.[1] This leads to a reduction in the production of inflammatory mediators, suppression of FLS proliferation, and inhibition of monocyte chemotaxis.[5][7]

G cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Peficitinib Peficitinib Peficitinib->JAK pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene Gene Transcription pSTAT_dimer->Gene Initiates Inflammation Inflammation Proliferation Cytokine Release Gene->Inflammation Leads to

Caption: Peficitinib inhibits the JAK-STAT signaling pathway in FLS.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of Peficitinib on various enzymatic and cellular functions in FLS and related assays.

Table 1: Peficitinib IC₅₀ Values for JAK Enzyme Inhibition

Target IC₅₀ (nM) Citation
JAK1 3.9 [3][8]
JAK2 5.0 [3][8]
JAK3 0.7 [3][8]

| Tyk2 | 4.8 |[3][8] |

Table 2: Effect of Peficitinib on FLS Cellular Functions

Assay Stimulus Peficitinib Concentration Result Citation
STAT Phosphorylation
pSTAT1, pSTAT3, pSTAT5 IL-6 + sIL-6R 0.1, 1, 5 µM Concentration-dependent suppression [5][7]
Proliferation
RA FLS Proliferation IL-6 + sIL-6R 5 µM 14% reduction [3]
RA FLS Proliferation IL-1β 1 µM 23% reduction (p < 0.05) [9]
RA FLS Proliferation IL-1β 5 µM ~70% reduction (p < 0.001) [9]
Migration
RA FLS Migration FCS gradient 1 µM 38% reduction (p < 0.001) [9]
RA FLS Migration FCS gradient 5 µM 92% reduction (p < 0.001) [9]
Cytokine/Chemokine/MMP Secretion
MCP-1/CCL2 Secretion IL-6 + sIL-6R 5 µM Significant suppression (p < 0.05) [5][7]
IL-6 Release IL-1β 5 µM 66% reduction (p < 0.01) [10]
MMP-3 Release IL-1β 1 µM 46% reduction (p < 0.01) [10]
MMP-3 Release IL-1β 5 µM 92% reduction (p < 0.0001) [9][10]

| CXCL1 & CXCL8 Release | IL-1β | 5 µM | Significant decrease |[9] |

Experimental Protocols

Protocol 1: FLS Proliferation Assay (BrdU Incorporation)

Principle: This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic thymidine (B127349) analog, into the DNA of proliferating cells. The amount of incorporated BrdU is quantified by an anti-BrdU antibody and is directly proportional to the rate of cell proliferation.[9]

Methodology:

  • Cell Seeding: Seed RA-FLS in a 96-well plate at a density of 3,500 cells/well and allow them to adhere overnight.[9]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Peficitinib (e.g., 0.1 µM, 1 µM, 5 µM) or vehicle control (DMSO). Pre-treat the cells for 2 hours.

  • Stimulation: Add a stimulating agent such as IL-1β (10 ng/mL) to the wells to induce proliferation.[9] Include an unstimulated control group.

  • BrdU Labeling: Concurrently with stimulation, add BrdU labeling solution to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.[9]

  • Detection:

    • Remove the labeling medium.

    • Fix the cells and denature the DNA using a fixing/denaturing solution.

    • Add the anti-BrdU-POD antibody conjugate and incubate.

    • Wash the wells thoroughly.

    • Add the substrate solution and incubate until color development is sufficient.

    • Add a stop solution and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the stimulated vehicle control.

G A 1. Seed FLS in 96-well plate (3,500 cells/well) B 2. Pre-treat with Peficitinib or Vehicle for 2 hours A->B C 3. Add Stimulus (e.g., IL-1β) and BrdU Labeling Solution B->C D 4. Incubate for 24 hours at 37°C C->D E 5. Fix Cells and Denature DNA D->E F 6. Add Anti-BrdU Antibody E->F G 7. Add Substrate and Measure Absorbance F->G H 8. Analyze Data G->H

Caption: Workflow for an FLS Proliferation (BrdU) Assay.

Protocol 2: Western Blot for STAT Phosphorylation

Principle: Western blotting is used to detect the levels of specific proteins, in this case, phosphorylated STATs (pSTAT) and total STATs, in cell lysates. This allows for the assessment of the activation state of the JAK-STAT pathway.

Methodology:

  • Cell Culture and Treatment: Culture RA-FLS to 80-90% confluency. Treat the cells with Peficitinib (0.1, 1, and 5 µM) for 24 hours.[5]

  • Stimulation: Stimulate the cells with IL-6 (100 ng/mL) and soluble IL-6 receptor (sIL-6R, 100 ng/mL) for 10-15 minutes to induce STAT phosphorylation.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for pSTAT1, pSTAT3, pSTAT5, or total STATs overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize pSTAT levels to total STAT or a loading control like GAPDH or β-actin.

G A 1. Treat FLS with Peficitinib, then Stimulate (e.g., IL-6) B 2. Lyse Cells & Quantify Protein A->B C 3. Separate Proteins via SDS-PAGE B->C D 4. Transfer Proteins to Membrane C->D E 5. Block Membrane D->E F 6. Incubate with Primary Antibodies (pSTAT, total STAT) E->F G 7. Incubate with HRP-Secondary Antibody F->G H 8. Add ECL Substrate & Image G->H I 9. Analyze Band Intensity H->I

Caption: Workflow for Western Blot analysis of STAT phosphorylation.

Protocol 3: FLS Migration Assay (Transwell Assay)

Principle: This assay measures the chemotactic migration of FLS through a porous membrane towards a chemoattractant. The number of cells that migrate through the pores is quantified to assess migratory capacity.

Methodology:

  • Preparation: Use cell culture inserts (e.g., with 8 µm pores) placed in a 24-well plate.[9]

  • Chemoattractant: Add medium containing a chemoattractant, such as 10% Fetal Calf Serum (FCS), to the lower chamber of the 24-well plate.[9]

  • Cell Seeding: Resuspend RA-FLS in serum-free medium. Add the cell suspension to the upper chamber of the insert.

  • Treatment: Add Peficitinib (e.g., 1 µM, 5 µM) or vehicle control directly to the cell suspension in the upper chamber.

  • Incubation: Incubate the plate for a defined period (e.g., 8-24 hours) at 37°C to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

    • Stain the cells with a suitable dye, such as DAPI or Crystal Violet.[9]

  • Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

  • Data Analysis: Express the number of migrated cells as a percentage of the vehicle-treated control.

G A 1. Add Chemoattractant to Lower Chamber B 2. Seed FLS + Peficitinib into Upper Insert A->B C 3. Incubate to Allow Migration B->C D 4. Remove Non-migrated Cells from Top of Insert C->D E 5. Fix and Stain Migrated Cells on Bottom of Insert D->E F 6. Count Stained Cells via Microscopy E->F G 7. Analyze and Compare Data F->G

Caption: Workflow for an FLS Migration (Transwell) Assay.

Protocol 4: Apoptosis Assay (Annexin V Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells via flow cytometry.[11][12] A viability dye like Propidium Iodide (PI) is co-stained to differentiate early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[13]

Methodology:

  • Cell Seeding and Treatment: Seed RA-FLS in a 6-well plate. Treat cells with Peficitinib or a vehicle control for a specified duration (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE or Accutase to detach them. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V.

    • Add 1-2 µL of PI staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

  • Gating Strategy:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G A 1. Treat FLS with Peficitinib B 2. Harvest Adherent & Floating Cells A->B C 3. Wash Cells with PBS and 1X Binding Buffer B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and PI D->E F 6. Incubate for 15 min in Dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for an Apoptosis (Annexin V/PI) Assay.

References

Troubleshooting & Optimization

Peficitinib Hydrobromide Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with peficitinib (B612040) hydrobromide. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges related to the solubility of this compound in both DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of peficitinib hydrobromide?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It exhibits high solubility in this organic solvent.

Q2: What is the solubility of this compound in DMSO?

A2: this compound is highly soluble in fresh, anhydrous DMSO. Reported solubility values are in the range of 58.33 mg/mL to 65 mg/mL.[1][2] It is crucial to use high-quality, moisture-free DMSO, as its hygroscopic nature can lead to the absorption of water, which may reduce the solubility of the compound.[1]

Q3: How soluble is this compound in aqueous solutions?

A3: this compound has low aqueous solubility.[3] Published data indicates a water solubility of approximately 0.159 mg/mL and ≤0.1 mg/mL at a pH of 7.[4][5] As peficitinib is a weak-base drug, its solubility in aqueous solutions is pH-dependent.[5]

Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A4: This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform one or more intermediate dilution steps. For example, first, dilute the DMSO stock into a smaller volume of the aqueous medium and then use this intermediate solution for the final dilution.[3]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%, to minimize solvent effects and reduce the likelihood of precipitation.[3]

  • Temperature: Ensure that your aqueous medium is at room temperature or 37°C before adding the this compound solution. Adding a cold stock solution to a warm medium can sometimes induce precipitation.

  • Carrier Proteins: If working with serum-free media, consider the addition of a carrier protein like bovine serum albumin (BSA) to your buffer, which can help to maintain the solubility of hydrophobic compounds.[3]

Q5: How should I store this compound solutions?

A5: this compound powder is stable for years when stored at -20°C.[6] Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[7] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[6][7]

Solubility Data

The following table summarizes the known solubility of peficitinib and its hydrobromide salt in various solvents.

SolventSalt FormReported SolubilityNotes
DMSO Hydrobromide58.33 mg/mLUse of fresh, anhydrous DMSO is recommended.[1]
DMSO Hydrobromide65 mg/mL[2]
Water Not Specified0.159 mg/mL[4]
Water (pH 7) Not Specified≤0.1 mg/mL[5]
1:1 DMSO:PBS (pH 7.2) Free Base~0.5 mg/mLPrepared by first dissolving in DMSO, then diluting with PBS.[6]
Ethanol Not Specified~1 mg/mL[6]
Dimethylformamide Not Specified~2 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder in a sterile tube. The molecular weight of this compound is 407.31 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed powder).

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation at elevated temperatures.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol provides a general framework for determining the equilibrium solubility of this compound in an aqueous buffer of choice.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, cell culture medium)

  • Sealed glass vials

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a validated analytical method for peficitinib.

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Seal the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of peficitinib in solution does not increase with time).

  • After equilibration, allow the vials to stand to let the undissolved material settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of peficitinib in the diluted sample using a validated HPLC method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

SolutionPreparationWorkflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) cluster_troubleshooting Troubleshooting weigh Weigh Peficitinib Hydrobromide Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if necessary) add_dmso->dissolve intermediate_dilution Perform Intermediate Dilution in Aqueous Buffer dissolve->intermediate_dilution Use Freshly Prepared or Thawed Stock final_dilution Perform Final Dilution in Experimental Medium intermediate_dilution->final_dilution precipitation Precipitation Observed final_dilution->precipitation If Precipitation Occurs check_dmso Ensure Final DMSO Concentration <0.5% precipitation->check_dmso use_carrier Consider Carrier Protein (e.g., BSA) precipitation->use_carrier

Caption: Workflow for preparing this compound solutions.

JAK_STAT_Pathway Peficitinib Inhibition of the JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes nucleus Nucleus p_stat->nucleus Translocates to gene_expression Gene Expression (Inflammation) nucleus->gene_expression Regulates peficitinib Peficitinib peficitinib->jak Inhibits

Caption: Peficitinib's mechanism of action on the JAK-STAT pathway.

References

Overcoming Peficitinib hydrobromide low aqueous solubility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the low aqueous solubility of Peficitinib hydrobromide.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound due to its low aqueous solubility.

Issue Possible Cause Suggested Solution
This compound is not dissolving in aqueous buffers (e.g., PBS, cell culture media). This compound has very low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) first. This stock can then be serially diluted into the aqueous experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts and include a vehicle control in your experiments.[1]
Precipitation is observed after diluting the DMSO stock solution into aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Reduce the final concentration: If experimentally feasible, lower the final working concentration of this compound.[1]- Optimize the dilution method: Perform a stepwise dilution. For example, dilute the DMSO stock into a smaller volume of the aqueous medium first, and then add this intermediate dilution to the final volume.[1]- Use a carrier protein: The presence of serum (e.g., Fetal Bovine Serum) in cell culture media can help maintain the solubility of hydrophobic compounds.[1]
Inconsistent results in bioassays. - Inaccurate concentration due to incomplete dissolution or precipitation.- Variation in experimental conditions such as temperature and pH.- Visually confirm the complete dissolution of the compound at each dilution step.- Strictly control temperature and pH throughout the experiment.- Calibrate all instruments (e.g., balances, pH meters) before use.
Cloudiness or phase separation in a prepared formulation. - The solubility limit in the final formulation has been exceeded.- Improper mixing order of components.- Components of the vehicle are not fully miscible at the given ratios.- Ensure the precise order of mixing is followed as detailed in the protocols.- Thoroughly mix at each step. Gentle warming may aid miscibility, but monitor for compound stability.- If precipitation persists, consider reducing the final concentration of this compound.[2]
Formulation is unstable upon storage. The prepared formulation is not physically or chemically stable over time.It is highly recommended to use formulations immediately after preparation.[2] If short-term storage is necessary, store at a controlled temperature (e.g., 4°C) and visually inspect for any changes before use. For longer storage, conduct appropriate stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active inhibitor of the Janus kinase (JAK) family of enzymes.[3][4] It targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), which are crucial components of the JAK-STAT signaling pathway.[3][5] This pathway is essential for the signaling of various cytokines and growth factors involved in immune function and inflammation.[3][5] By inhibiting JAKs, Peficitinib disrupts these signaling cascades, leading to a reduction in inflammatory processes.[3][5] This makes it a therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[3][6]

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is low. Published data indicates a water solubility of approximately 0.159 mg/mL and ≤0.1 mg/mL at pH 7.[2]

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2][7] One source indicates a solubility of up to 65 mg/mL in fresh DMSO.[2][8] It is also reported to be soluble in ethanol (B145695) and dimethylformamide.[9]

Q4: Are there any established formulation strategies to improve the bioavailability of this compound for in vivo studies?

A4: Yes, a common strategy for poorly soluble drugs like Peficitinib is to use a vehicle composed of a mixture of solvents and surfactants. A frequently cited formulation for research purposes involves dissolving this compound in DMSO, and then using co-solvents like PEG300 and a surfactant like Tween 80 in an aqueous solution.[2][8]

Q5: How does food affect the bioavailability of Peficitinib?

A5: The bioavailability of Peficitinib has been shown to increase when administered under fed conditions. In a study with a marketed tablet formulation, the area under the curve (AUC) and maximum concentration (Cmax) were 36.8% and 56.4% higher, respectively, in fed subjects compared to those who were fasting.[2][10]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Reference
Water0.159 mg/mL[2]
Water (pH 7)≤0.1 mg/mL[2]
DMSO65 mg/mL (in fresh DMSO)[2][8]
Ethanol~1 mg/mL[9]
Dimethylformamide~2 mg/mL[9]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions in aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 65 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Aqueous Solubility Determination using the Shake-Flask Method

This protocol outlines a standard method to determine the equilibrium aqueous solubility of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water (or buffer of choice)

  • Sealed containers (e.g., glass vials with screw caps)

  • Orbital shaker

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a known volume of water in a sealed container.

  • Vortex the mixture for 1-2 minutes for initial dispersion.

  • Place the container on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After the incubation period, visually confirm the presence of undissolved solid material.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of your analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Calculate the aqueous solubility in mg/mL based on the determined concentration and the dilution factor.

Protocol 3: Preparation of a Formulation for In Vivo (Oral) Administration

This protocol provides a method for preparing a this compound formulation suitable for oral administration in animal studies, based on a common vehicle composition.

Materials:

  • This compound stock solution in DMSO (e.g., 65 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile distilled or deionized water (ddH₂O)

  • Sterile tubes

  • Calibrated pipettes

Procedure (for a 1 mL final volume):

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the 65 mg/mL this compound in DMSO stock solution.

  • Mix thoroughly by vortexing or pipetting until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture.

  • Mix gently but thoroughly until the solution is clear.

  • Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

  • Mix gently to avoid foaming. The final solution should be clear.

  • Note: This formulation should be prepared fresh and used immediately for optimal results.[8] The final concentration of this compound in this example is 3.25 mg/mL. Adjust volumes proportionally to achieve the desired final concentration and volume.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Peficitinib Peficitinib (Inhibitor) Peficitinib->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Transcription Gene Transcription (Inflammation) DNA->Transcription Modulation InVivo_Formulation_Workflow start Start step1 1. Dissolve Peficitinib HBr in fresh DMSO (e.g., 65 mg/mL) start->step1 step2 2. Add DMSO stock to PEG300 step1->step2 step3 3. Mix until clear step2->step3 step4 4. Add Tween 80 step3->step4 step5 5. Mix until clear step4->step5 step6 6. Add ddH₂O step5->step6 step7 7. Mix gently step6->step7 end Final Formulation (Use Immediately) step7->end Troubleshooting_Logic start Issue: Precipitation in Aqueous Media q1 Is the final concentration experimentally flexible? start->q1 sol1 Solution: Reduce final concentration q1->sol1 Yes q2 Are you using a stepwise dilution? q1->q2 No end Problem Resolved sol1->end sol2 Solution: Implement stepwise dilution q2->sol2 No q3 Is serum present in the media? q2->q3 Yes sol2->end sol3 Solution: Consider adding serum (if compatible) q3->sol3 No q3->end Yes sol3->end

References

Peficitinib hydrobromide side effects and off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing peficitinib (B612040) hydrobromide in their experiments. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of peficitinib hydrobromide?

Peficitinib is a pan-Janus kinase (JAK) inhibitor with potent activity against all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][3][4][5] It exhibits moderate selectivity for JAK3 over the other JAK isoforms.[5][6]

Q2: What are the common side effects observed in clinical trials of peficitinib?

Common side effects reported in clinical trials include nasopharyngitis, herpes zoster, and rheumatoid arthritis exacerbation.[7] The incidence of some adverse events, such as herpes zoster, has been observed to be dose-dependent.[7]

Q3: What are the known off-target activities of peficitinib?

Beyond its intended JAK targets, peficitinib has been shown to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs) in cell-free assays.[8][9] This inhibitory activity on PDGF and VEGF RTKs was not observed with the JAK inhibitor tofacitinib, suggesting a broader kinase inhibition profile for peficitinib.[8][9]

Q4: How can I assess the on-target activity of peficitinib in my cellular experiments?

The most common method is to measure the inhibition of cytokine-induced STAT phosphorylation. Since JAKs are upstream activators of STAT proteins, a reduction in phosphorylated STAT (pSTAT) levels upon peficitinib treatment indicates on-target engagement. A detailed protocol for a cellular STAT phosphorylation assay is provided in the "Experimental Protocols" section.

Q5: I am observing unexpected cellular phenotypes. Could this be due to off-target effects?

Yes, unexpected phenotypes could be a result of peficitinib's off-target activity, such as the inhibition of PDGF and VEGF receptors, which can affect processes like cell proliferation and angiogenesis.[8][9] To investigate this, you can perform cell-based assays specific to these pathways (e.g., a VEGF-induced endothelial tube formation assay). A general approach to identifying novel off-targets is to perform a broad-panel kinase screen. A general protocol for this is included in the "Experimental Protocols" section.

Q6: Are there any known drug-drug interactions with peficitinib?

Coadministration of peficitinib with methotrexate (B535133) has been studied, and no significant pharmacokinetic interactions were observed.[10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Peficitinib Against JAK Kinases
TargetIC50 (nM)
JAK13.9
JAK25.0
JAK30.7
Tyk24.8

Source:[1][10][11]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from a Long-Term Extension Study
Adverse EventPeficitinib 50 mg/day (%)Peficitinib 100 mg/day (%)Peficitinib 150 mg/day (%)
Nasopharyngitis50.045.948.9
Herpes Zoster8.315.322.7
Rheumatoid ArthritisNot ReportedNot ReportedNot Reported

Source:[7]

Table 3: Known Off-Target Activity of Peficitinib
Off-TargetAssay TypeObservationComparison with Tofacitinib
PDGF ReceptorsCell-free kinase assayInhibitedTofacitinib did not inhibit
VEGF ReceptorsCell-free kinase assayInhibitedTofacitinib did not inhibit

Source:[8][9]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay for JAKs

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against a specific JAK kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, or Tyk2 enzyme.

    • A suitable kinase substrate (e.g., a biotinylated peptide).

    • ATP.

    • This compound.

    • Kinase assay buffer.

    • HRP-conjugated anti-phosphotyrosine antibody.

    • TMB substrate.

    • 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of peficitinib in kinase assay buffer.

    • Add the JAK enzyme and the peptide substrate to the wells of a microplate.

    • Add the diluted peficitinib or vehicle control (e.g., DMSO) to the wells and pre-incubate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific JAK enzyme.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and wash the plate.

    • Add HRP-conjugated anti-phosphotyrosine antibody and incubate.

    • Wash the plate and add TMB substrate.

    • Measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each peficitinib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the peficitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular STAT Phosphorylation Assay

Objective: To assess the on-target activity of peficitinib by measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Reagents and Materials:

    • Whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • Cytokine appropriate for activating the desired JAK-STAT pathway (e.g., IL-2 for JAK1/3-STAT5, IFN-γ for JAK1/2-STAT1).

    • This compound.

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood or PBMCs into flow cytometry tubes.

    • Add serial dilutions of peficitinib or vehicle control and pre-incubate at 37°C.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Fix the cells immediately with a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain the cells with the fluorochrome-conjugated antibodies.

    • Wash the cells and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., CD4+ T cells).

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated and peficitinib-treated samples.

    • Calculate the percentage of inhibition of STAT phosphorylation for each peficitinib concentration.

    • Determine the IC50 value from a dose-response curve.

Protocol 3: Broad-Panel Kinase Selectivity Screening (General Protocol)

Objective: To identify potential off-target kinases of peficitinib.

Methodology:

This protocol describes a general approach. Specific details may vary depending on the kinase screening platform used (e.g., radiometric, fluorescence-based, or competition binding assays).

  • Compound Preparation:

    • Prepare a high-concentration stock solution of peficitinib in a suitable solvent (e.g., DMSO).

    • Provide the compound to a commercial kinase screening service or prepare for in-house screening at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases.

  • Assay Procedure (Example using a competition binding assay like KINOMEscan™):

    • Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.

    • The results are reported as the percentage of kinase remaining bound to the solid support in the presence of the test compound compared to a DMSO control.

  • Data Analysis:

    • Primary screening results are often presented as a percentage of control or percent inhibition at a single compound concentration.

    • "Hits" are identified as kinases that show significant inhibition (e.g., >80% inhibition).

    • Follow-up dose-response assays are performed for the identified hits to determine their IC50 or Kd values, confirming the off-target interaction and its potency.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerizes Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Translocates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Peficitinib Peficitinib Peficitinib->JAK Inhibits

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cells Isolate Cells Incubate Pre-incubate with Peficitinib Cells->Incubate Compound Prepare Peficitinib Dilutions Compound->Incubate Stimulate Stimulate with Cytokine Incubate->Stimulate Fix_Perm Fix & Permeabilize Stimulate->Fix_Perm Stain Stain with Antibodies Fix_Perm->Stain Flow Flow Cytometry Stain->Flow Data Data Analysis (IC50) Flow->Data

Caption: Workflow for a cellular STAT phosphorylation assay.

Troubleshooting_Logic Start Unexpected Cellular Phenotype Observed DoseResponse Is the effect dose-dependent? Start->DoseResponse OnTarget Is the phenotype consistent with JAK inhibition? KnownOffTarget Could it be due to known off-targets (PDGF/VEGF-R)? OnTarget->KnownOffTarget No OnTargetConclusion Likely an on-target effect. OnTarget->OnTargetConclusion Yes DoseResponse->OnTarget Yes NoEffect Phenotype may be unrelated to peficitinib or an artifact. DoseResponse->NoEffect No InvestigateKnown Perform specific assays for PDGF/VEGF signaling. KnownOffTarget->InvestigateKnown Yes KinaseScreen Perform broad-panel kinase screen to identify novel off-targets. KnownOffTarget->KinaseScreen No OffTargetConclusion Potential off-target effect. Consider further investigation. InvestigateKnown->OffTargetConclusion KinaseScreen->OffTargetConclusion

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

Peficitinib Technical Support Center: Investigating Potential Off-Target Effects on VEGF and PDGF Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the potential off-target effects of Peficitinib (B612040), a Janus kinase (JAK) inhibitor, on the Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) signaling pathways. Peficitinib is a pan-JAK inhibitor, primarily targeting JAK1, JAK2, JAK3, and TYK2 to modulate immune responses.[1][2] However, emerging evidence suggests that Peficitinib may also exert effects on other kinase families, including VEGF and PDGF receptor tyrosine kinases (RTKs).[3][4]

This resource offers detailed experimental protocols, troubleshooting guides, and quantitative data to support your research in elucidating the complete kinase inhibition profile of Peficitinib.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Peficitinib against Janus Kinase (JAK) Enzymes

Target EnzymeIC50 (nM)
JAK13.9[1]
JAK25.0[1]
JAK30.7[1]
TYK24.8[1]

Table 2: Observed Off-Target Effects of Peficitinib on VEGF and PDGF Pathways

Pathway ComponentObserved EffectAssay SystemReference
VEGF Receptor Tyrosine KinasesInhibitionCell-free assay[3][4]
PDGF Receptor Tyrosine KinasesInhibitionCell-free assay[3][4]
VEGF Secretion (from RA FLS*)Suppression (Peficitinib: 42.6 ± 0.26 pg/ml vs. Control: 72.2 ± 1.17 pg/ml)Cell-based ELISA
Endothelial Cell Tube FormationInhibitionIn vitro Matrigel assay[3]

*RA FLS: Rheumatoid Arthritis Fibroblast-like Synoviocytes

Signaling Pathways and Experimental Workflows

To visualize the potential interactions and the experimental approaches to study them, the following diagrams are provided.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Peficitinib Peficitinib Peficitinib->VEGFR Potential Inhibition RAS RAS PLCg->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Migration AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGF Signaling Pathway and Potential Peficitinib Inhibition Point.

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K P RAS RAS PDGFR->RAS P Peficitinib Peficitinib Peficitinib->PDGFR Potential Inhibition AKT AKT PI3K->AKT Cell_Growth Cell Growth, Proliferation, Migration AKT->Cell_Growth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Growth

PDGF Signaling Pathway and Potential Peficitinib Inhibition Point.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (VEGFR/PDGFR) - Substrate - ATP - Peficitinib dilutions Plate Dispense into Plate: - Kinase - Substrate - Peficitinib Reagents->Plate Incubate1 Pre-incubate Plate->Incubate1 Add_ATP Initiate with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Add Detection Reagent (e.g., ADP-Glo™) Stop->Detect Read Read Luminescence Detect->Read Analyze Calculate % Inhibition Determine IC50 Read->Analyze

General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

In Vitro VEGFR/PDGFR Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of Peficitinib on the kinase activity of recombinant VEGFR or PDGFR.

Materials:

  • Recombinant human VEGFR2 or PDGFRβ kinase domain

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Peficitinib serial dilutions (in DMSO, then diluted in kinase buffer)

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 2X kinase/substrate master mix in kinase assay buffer. Prepare serial dilutions of Peficitinib in kinase buffer with a final DMSO concentration of ≤1%.

  • Assay Setup: To a 96-well plate, add 5 µL of each Peficitinib dilution or vehicle control (for 0% inhibition) and a known inhibitor (for 100% inhibition).

  • Enzyme Addition: Add 10 µL of the 2X kinase/substrate mix to each well.

  • Initiate Reaction: Add 10 µL of 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each Peficitinib concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This assay assesses the effect of Peficitinib on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well culture plates

  • Peficitinib

  • VEGF-A (as a pro-angiogenic stimulus)

  • Calcein-AM (for visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing VEGF-A and the desired concentrations of Peficitinib or vehicle control.

  • Incubation: Seed the HUVEC suspension onto the solidified matrix. Incubate for 4-18 hours at 37°C in a humidified incubator.

  • Visualization: Stain the cells with Calcein-AM and visualize the tube formation using a fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Troubleshooting and FAQs

Q1: In my kinase assay, the signal in the "no enzyme" control is high. What could be the cause?

A1: A high background signal in the absence of the enzyme can be due to several factors:

  • ATP Contamination: Your substrate or buffer might be contaminated with ATP. Use fresh, high-quality reagents.

  • Compound Interference: Peficitinib itself might interfere with the detection chemistry. To test this, run a control with Peficitinib and the detection reagent without any kinase reaction components.

  • Plate Luminescence: The microplate itself might have some background luminescence. Pre-reading the plate before adding reagents can help identify this issue.

Q2: The IC50 value for Peficitinib in my kinase assay is different from what has been reported for its primary targets. Why?

A2: IC50 values are highly dependent on the assay conditions. Discrepancies can arise from:

  • ATP Concentration: For ATP-competitive inhibitors like Peficitinib, the measured IC50 is directly influenced by the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration close to the Km value for the specific kinase.

  • Enzyme and Substrate Concentrations: Variations in the concentrations of the kinase and its substrate can affect the reaction kinetics and, consequently, the calculated IC50.

  • Incubation Time: Ensure the kinase reaction is within the linear range. If the reaction proceeds for too long, it can lead to an underestimation of the inhibitor's potency.

Q3: My endothelial cells are not forming tubes in the angiogenesis assay, even in the positive control (with VEGF). What should I do?

A3: Failure to form tubes can be due to several reasons:

  • Cell Health: Ensure the HUVECs are healthy, within a low passage number, and not over-confluent before starting the assay.

  • Matrix Quality: The basement membrane matrix is temperature-sensitive. Ensure it was properly thawed, handled on ice, and that the layer in the well is of the correct thickness and has polymerized correctly.

  • Cell Seeding Density: The density of the seeded cells is critical. Too few cells will not form a network, while too many will form a monolayer. Optimize the cell number for your specific conditions.

Q4: I am observing cellular toxicity at higher concentrations of Peficitinib in my cell-based assays. How can I be sure this is not just a non-specific effect?

A4: To distinguish between specific off-target effects and general toxicity, consider the following:

  • Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is below a toxic threshold (typically <0.5%).

  • Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration range at which Peficitinib becomes cytotoxic. This will help you interpret your results from functional assays.

  • Broader Kinase Screening: If resources permit, a broader kinase panel screen can help identify other potential off-targets that might contribute to the observed cellular phenotype.

Disclaimer: This technical support guide is intended for research purposes only. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions and research questions.

References

Peficitinib Hydrobromide and Herpes Zoster Risk: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the association between Peficitinib (B612040) hydrobromide and Herpes zoster (HZ) infection. This document offers detailed troubleshooting guides for common experimental hurdles, frequently asked questions, and standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the established association between Peficitinib hydrobromide treatment and the risk of Herpes zoster?

A1: Peficitinib, a Janus kinase (JAK) inhibitor, is associated with an increased risk of Herpes zoster infection.[1][2] Clinical studies and meta-analyses have demonstrated a higher incidence of HZ in patients with immune-mediated inflammatory diseases treated with Peficitinib compared to placebo.[3][4]

Q2: How does the mechanism of action of Peficitinib contribute to this increased risk?

A2: Peficitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the immune response.[3] This pathway, particularly through interferons (IFNs), plays a vital role in antiviral immunity and maintaining the latency of viruses like Varicella-Zoster Virus (VZV). By inhibiting JAK1 and JAK3, Peficitinib can disrupt these antiviral signals, potentially leading to the reactivation of latent VZV.[5]

Q3: Is the risk of Herpes zoster with Peficitinib dose-dependent?

A3: Evidence regarding a clear dose-dependent relationship is mixed. Some studies have suggested a numerically higher incidence of HZ with higher doses of Peficitinib, while others have not observed a significant dose-dependent association.[4] For instance, one study noted HZ reactivation rates of 2.4% with 100 mg and 1.3% with 150 mg of Peficitinib in combination with methotrexate.[4]

Q4: Are specific patient populations at a greater risk of developing Herpes zoster while on Peficitinib?

A4: Yes, certain factors can increase the risk. Pooled analyses of clinical trials have indicated that Asian patients may have a higher risk of HZ when treated with JAK inhibitors like Peficitinib.[6] Advanced age is another well-established risk factor for HZ in patients receiving Peficitinib.[6]

Q5: How does the risk of Herpes zoster with Peficitinib compare to other JAK inhibitors?

A5: The risk of Herpes zoster appears to be a class effect of JAK inhibitors.[7] Network meta-analyses suggest that Peficitinib, along with baricitinib (B560044) and tofacitinib, is associated with a higher risk of HZ infection in patients with immune-mediated inflammatory diseases.[3]

Troubleshooting Guides

In Vitro VZV Reactivation Assays in Neuronal Models
Problem Potential Cause(s) Suggested Solution(s)
Failure to Establish VZV Latency 1. Inappropriate multiplicity of infection (MOI).2. Insufficient duration or concentration of antiviral treatment (e.g., acyclovir) to suppress lytic infection.3. Neuronal cultures are not fully differentiated or healthy.1. Optimize the MOI; a low MOI is generally recommended.2. Titrate the concentration and duration of acyclovir (B1169) treatment during the initial infection phase.3. Ensure neurons are mature and healthy before infection. Use markers like β-III tubulin to confirm differentiation.
No VZV Reactivation Observed Upon Stimulation 1. Ineffective reactivation stimulus.2. Insufficiently sensitive detection method.3. The viral genome is not in a reactivatable state.1. Try a range of stimuli known to induce reactivation, such as nerve growth factor (NGF) withdrawal, treatment with phosphoinositide 3-kinase (PI3K) inhibitors, or capsaicin.[8][9]2. Use highly sensitive techniques like quantitative PCR (qPCR) to detect early viral gene transcription.3. Confirm the presence of the VZV genome in a quiescent state before attempting reactivation.
High Background of Lytic VZV Infection 1. Premature withdrawal or insufficient concentration of antiviral medication.2. Spontaneous reactivation is occurring.1. Ensure complete suppression of lytic activity before removing the antiviral agent.2. Maintain cultures for a longer period after antiviral removal to confirm a stable latent state before applying reactivation stimuli.
VZV-Specific T-Cell ELISpot Assays
Problem Potential Cause(s) Suggested Solution(s)
No or Weak Spots 1. Low frequency of VZV-specific T-cells.2. Suboptimal antigen stimulation.3. Incorrect antibody pair or concentrations.1. Increase the number of peripheral blood mononuclear cells (PBMCs) per well.2. Use a well-characterized VZV lysate or specific peptides at an optimal concentration. Include a positive control (e.g., PHA) to ensure cell reactivity.[10]3. Use a validated antibody pair and optimize the concentrations of capture and detection antibodies.
High Background 1. Non-specific cell activation.2. Contamination of reagents or cells.3. Inadequate washing steps.1. Ensure cells are handled gently and are highly viable. Heat-inactivate serum used in the culture medium.[1]2. Use sterile techniques and filter reagents.[1]3. Increase the number and vigor of wash steps, especially after cell removal and before adding the detection antibody.[2]
"Fuzzy" or Poorly Defined Spots 1. Over-development with the substrate.2. Plate movement during incubation.3. Cells are not in a single-cell suspension.1. Reduce the substrate incubation time.[1]2. Ensure the incubator is not disturbed during the cell incubation period.[2]3. Gently resuspend cells to ensure a single-cell suspension before plating.[10]

Quantitative Data Summary

Table 1: Incidence of Herpes Zoster in Peficitinib Clinical Trials
Study/AnalysisTreatment GroupNumber of PatientsIncidence Rate / 100 Patient-Years (95% CI)
Pooled Analysis (Phase 2/3 Asian Studies)[6]Peficitinib (all doses)10526.9 (6.0, 8.0)
Japanese Cohorts[4]Peficitinib (100mg/150mg) + MTXN/A2.4% and 1.3% (reactivation rate)
Japanese Cohorts[4]PeficitinibN/A3.6-5.5% (infection rate)
Japanese Cohorts[4]PlaceboN/A0-1.2% (infection rate)
Table 2: Comparative Risk of Herpes Zoster with Various JAK Inhibitors (from a Network Meta-analysis)
Drug and DoseRisk vs. Placebo (Odds Ratio, 95% CI)
Peficitinib 100 mg QD Associated with the highest risk [3]
Baricitinib 4 mg QDHigh risk[3]
Upadacitinib 30 mg QDHigh risk[3]
TofacitinibAssociated with higher risk[3]

Note: This table indicates relative risk and does not provide specific odds ratios from the source.

Experimental Protocols

Protocol 1: In Vitro VZV Reactivation in a Human Sensory Neuron Model

Objective: To establish a latent Varicella-Zoster Virus (VZV) infection in human sensory neurons and assess the effect of Peficitinib on viral reactivation.

Materials:

  • Human pluripotent stem cell (hPSC)-derived sensory neurons

  • Cell-free VZV (e.g., a GFP-expressing strain)

  • Acyclovir

  • Nerve Growth Factor (NGF) and anti-NGF antibody (for reactivation)

  • This compound

  • Cell culture medium and supplements

  • qPCR reagents for VZV gene expression analysis

Methodology:

  • Establishment of Latency: a. Differentiate hPSCs into mature sensory neurons. b. Pre-treat neurons with acyclovir for 24 hours. c. Infect neurons with VZV at a low multiplicity of infection (MOI) in the continued presence of acyclovir for 6-7 days to establish a quiescent infection.[11] d. Remove the acyclovir-containing medium and wash the cells thoroughly. Culture the neurons for an extended period (e.g., several weeks) to confirm the absence of spontaneous lytic infection.

  • Peficitinib Treatment and Reactivation: a. Treat the latently infected neurons with a range of concentrations of this compound or vehicle control for a predetermined period (e.g., 48-72 hours). b. Induce reactivation by removing NGF from the culture medium and adding an anti-NGF antibody.[11] c. Continue the culture in the presence of Peficitinib or vehicle control.

  • Assessment of Reactivation: a. At various time points post-induction, harvest cell lysates for RNA and DNA extraction. b. Quantify VZV lytic gene transcripts (e.g., ORF62, ORF31) and viral genome copy number using qPCR.[12] c. If using a GFP-expressing VZV strain, monitor for the appearance of GFP-positive cells as an indicator of reactivation. d. Analyze the data to determine if Peficitinib treatment leads to an increase in VZV reactivation compared to the vehicle control.

Protocol 2: VZV-Specific T-Cell Response using IFN-γ ELISpot Assay

Objective: To quantify the VZV-specific T-cell response by measuring interferon-gamma (IFN-γ) secretion from peripheral blood mononuclear cells (PBMCs) following stimulation with VZV antigens, and to assess the immunomodulatory effect of Peficitinib.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-human IFN-γ capture and biotinylated detection antibodies

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • VZV lysate or specific VZV peptides

  • Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) (positive control)

  • This compound

  • PBMCs isolated from whole blood

  • RPMI-1640 medium with 10% FBS

Methodology:

  • Plate Preparation: a. Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS. b. Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C. c. Wash the plate and block with RPMI-1640 + 10% FBS for at least 2 hours at room temperature.[13]

  • Cell Preparation and Treatment: a. Thaw and rest isolated PBMCs overnight. b. Pre-incubate the PBMCs with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Cell Stimulation: a. Decant the blocking solution from the ELISpot plate. b. Add the pre-treated PBMCs to the wells. c. Add the VZV antigen, positive control (PMA/ionomycin), or medium alone (negative control) to the respective wells. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[14]

  • Detection and Development: a. Discard the cells and wash the plate with PBS + 0.05% Tween 20 (PBST). b. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 1.5-2 hours at room temperature.[14][15] c. Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.[14] d. Wash the plate thoroughly with PBST and then PBS. e. Add the BCIP/NBT substrate and incubate in the dark until distinct spots develop (5-30 minutes).[16] f. Stop the reaction by washing the plate with distilled water.

  • Analysis: a. Allow the plate to dry completely. b. Count the spots in each well using an automated ELISpot reader. c. Calculate the number of spot-forming units (SFUs) per million PBMCs for each condition and compare the VZV-specific response in Peficitinib-treated versus vehicle-treated cells.

Visualizations

JAK_STAT_Pathway_and_Peficitinib_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Translocation Gene_Transcription Gene Transcription (Antiviral Response) DNA->Gene_Transcription 6. Transcription Peficitinib Peficitinib Peficitinib->JAK Inhibition

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

VZV_Reactivation_Workflow cluster_latency Establishment of Latency cluster_experiment Experimental Phase cluster_analysis Analysis A Differentiate hPSCs into Sensory Neurons B Infect with VZV + Acyclovir A->B C Confirm Quiescent Infection B->C D Treat with Peficitinib or Vehicle C->D E Induce Reactivation (e.g., NGF withdrawal) D->E F Monitor for Viral Gene Expression (qPCR) E->F G Quantify Viral Reactivation F->G

Caption: Experimental workflow for in vitro VZV reactivation.

References

Technical Support Center: Managing Infections in Animal Models Treated with Peficitinib Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Peficitinib (B612040) hydrobromide in animal models. The focus is on the proactive management and treatment of infections, a known risk associated with Janus kinase (JAK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Peficitinib hydrobromide and how does it increase infection risk?

A1: this compound is an oral Janus kinase (JAK) inhibitor.[1][2][3] It functions by inhibiting the activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are critical for the signaling of numerous cytokines involved in inflammatory and immune responses.[1][2][4] By blocking these pathways, Peficitinib dampens the immune system, which is the intended therapeutic effect for autoimmune diseases like rheumatoid arthritis, but also leads to an increased susceptibility to infections.[1][5]

Q2: What types of infections are commonly observed with Peficitinib treatment?

A2: Clinical studies in human patients with rheumatoid arthritis have provided insights into the infection risks associated with Peficitinib. While direct data from animal models is less detailed in publicly available literature, the human data serves as a valuable guide. The most frequently reported infections include:

  • Nasopharyngitis (common cold) [6][7][8]

  • Herpes zoster (shingles) [3][6][7][8]

  • Upper respiratory tract infections [9]

  • Urinary tract infections [9]

  • Serious infections , such as pneumonia[6][7]

Researchers should be vigilant for these, as well as opportunistic bacterial, viral, and fungal infections that can arise in an immunocompromised host.[10][11][12]

Q3: Should I use prophylactic antibiotics in my animal models treated with Peficitinib?

A3: The decision to use prophylactic antibiotics should be made on a case-by-case basis and approved by the Institutional Animal Care and Use Committee (IACUC).[1] Prophylactic antibiotics are generally warranted in specific situations, such as when conducting survival surgeries, when using inherently contaminated procedures (e.g., involving the GI tract), or when working with severely immunocompromised animals.[1] However, routine prophylactic use is not always recommended due to concerns about antibiotic resistance and alterations to the gut microbiome, which could be a confounding variable in studies. If used, antibiotics should be administered prior to the anticipated period of highest risk.[1]

Troubleshooting Guides

Issue 1: An animal on Peficitinib treatment appears lethargic and has lost weight.

Possible Cause: These are general signs of illness and could indicate an underlying infection. Immunocompromised animals may not display overt signs of infection until it is advanced.

Troubleshooting Steps:

  • Isolate the Animal: Immediately separate the affected animal from its cage mates to prevent potential transmission.

  • Perform a Thorough Clinical Examination:

    • Record body weight and compare it to baseline.

    • Assess body condition score.

    • Check for signs of dehydration (skin tenting).

    • Observe for changes in posture, gait, and grooming habits (piloerection - ruffled fur).

    • Examine for specific signs of infection:

      • Respiratory: Nasal or ocular discharge, increased respiratory rate, labored breathing.

      • Gastrointestinal: Diarrhea, perineal soiling.

      • Dermatological: Skin lesions, abscesses, alopecia.[13]

  • Consult with Veterinary Staff: Report your findings to the facility's veterinary team for guidance on diagnostics and treatment.

  • Diagnostic Workup (as advised by veterinarian):

    • Blood Collection: For a complete blood count (CBC) to check for neutropenia or lymphopenia, and for serology to detect specific pathogens.[14]

    • Microbiology: Collect swabs from any lesions, or fecal samples for culture to identify bacterial pathogens.[15]

    • Molecular Diagnostics: PCR can be used to detect viral or bacterial nucleic acids from feces, swabs, or tissues.[4][15]

Issue 2: Several animals in a Peficitinib-treated cohort have developed skin lesions.

Possible Cause: Skin infections are common in immunocompromised rodents. Corynebacterium bovis is a frequent opportunistic pathogen that causes hyperkeratotic dermatitis ("scaly skin disease").[13] Staphylococcal infections can also lead to abscesses.[10][16]

Troubleshooting Steps:

  • Isolate Affected Animals: Prevent contact with healthy animals.

  • Obtain Samples for Diagnosis:

    • Gently swab the affected skin for bacterial culture and sensitivity testing.

    • A skin scrape may be necessary to rule out parasitic infections.

  • Environmental Decontamination: Review and reinforce cage changing and room sanitation procedures. C. bovis can be transmitted through fomites.[13]

  • Treatment: Based on veterinary recommendation and culture results, topical or systemic antibiotic therapy may be initiated.

  • Review Husbandry Practices: Ensure strict aseptic techniques are being followed, especially when handling immunodeficient animals.

Data Presentation: Infection Rates in Peficitinib Clinical Trials

The following tables summarize the incidence rates (IR) of key infections from long-term extension studies of Peficitinib in human patients with rheumatoid arthritis. This data can help researchers anticipate the types and potential frequency of infections in their animal models.

Table 1: Incidence Rates of Infections of Special Interest with Peficitinib

Infection Type Incidence Rate (IR) per 100 Patient-Years (95% CI)
Serious Infections 2.7 (2.1, 3.4)
Herpes Zoster-related Disease 7.3 (6.2, 8.6)
Malignancies 1.2 (0.9, 1.8)

Data from a long-term extension study of Peficitinib in patients with rheumatoid arthritis.[6]

Table 2: Dose-Dependent Incidence of Herpes Zoster

Peficitinib Maximum Dose Percentage of Patients with Herpes Zoster
50 mg/day 8.3%
100 mg/day 15.3%
150 mg/day 22.7%

Data from a long-term extension study showing a dose-dependent increase in Herpes Zoster incidence.[6]

Experimental Protocols

Protocol 1: Health Monitoring for Animal Models on Peficitinib

Objective: To proactively identify early signs of infection in animals receiving Peficitinib.

Materials:

  • Animal health monitoring log

  • Calibrated scale for body weight

Procedure:

  • Baseline Assessment: Before initiating Peficitinib treatment, perform a thorough health assessment of each animal, including body weight, and record it.

  • Daily Monitoring: For the first two weeks of treatment and during periods of increased experimental stress (e.g., post-surgery), monitor animals daily.[7]

  • Routine Monitoring: After the initial two-week period, if animals are stable, monitoring frequency can be reduced to three times per week, unless clinical signs appear.

  • Monitoring Checkpoints: At each check, assess and record the following:

    • General Appearance: Note any changes in posture, activity level, or grooming.

    • Body Weight: A significant weight loss (e.g., >15-20% from baseline) is a critical endpoint.

    • Fur and Skin: Look for piloerection, alopecia, or skin lesions.

    • Eyes and Nose: Check for any discharge.

    • Respiration: Observe for changes in respiratory rate or effort.

    • Fecal and Urine Output: Note the presence of diarrhea or changes in urine.

  • Scoring System: Implement a clinical scoring system to objectively track animal health. Any animal reaching a pre-determined humane endpoint score must be euthanized.

  • Record Keeping: Meticulously document all observations in the health monitoring log.

Protocol 2: Prophylactic Antibiotic Administration

Objective: To prevent opportunistic bacterial infections in a high-risk animal model (e.g., post-surgical or severely immunocompromised). This protocol is an example and must be approved by the IACUC and veterinary staff.

Example Regimen: Trimethoprim-Sulfamethoxazole (TMP-SMX) in Drinking Water [17]

Materials:

  • Trimethoprim-sulfamethoxazole oral suspension

  • Drinking water bottles

  • Graduated cylinders

Procedure:

  • Consultation: Discuss the appropriateness of this regimen with the facility veterinarian. TMP-SMX provides broad-spectrum coverage against many common opportunistic pathogens.[17]

  • Dosage Calculation: The veterinarian will determine the appropriate concentration of TMP-SMX for the drinking water.

  • Preparation: Prepare the medicated water fresh according to the recommended schedule (e.g., every 3-7 days) to ensure stability and palatability.

  • Acclimation: Introduce the medicated water a few days before the start of Peficitinib treatment or the surgical procedure to allow animals to acclimate to the taste.[1]

  • Monitoring Water Intake: Closely monitor water consumption to ensure animals are not becoming dehydrated due to taste aversion.

  • Duration: Continue the prophylactic treatment for the period of highest risk, as determined in consultation with the veterinary staff (e.g., 10-14 days post-irradiation or surgery).[1]

Protocol 3: Diagnostic Necropsy for Suspected Infection

Objective: To identify the causative agent and affected organ systems in an animal that has died or been euthanized due to suspected infection.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, gloves, eye protection.[5]

  • Sterile necropsy instruments.

  • Sterile swabs and transport media for microbiology.

  • Containers with 10% neutral buffered formalin for histology.

  • Sterile containers for fresh tissue collection (for PCR or virology).

Procedure:

  • History: Record the animal's signalment, clinical history, and experimental treatments.[6]

  • External Examination: Thoroughly inspect the animal's exterior for any abnormalities, including skin lesions, discharge, and body condition.

  • Aseptic Sample Collection:

    • Before extensive dissection, aseptically collect samples for microbiology.

    • Sear the surface of organs (e.g., liver, spleen, lung) with a flamed spatula before incising with a sterile scalpel to collect a tissue sample or a swab of the parenchyma.

    • Collect heart blood for serology if not collected antemortem.

  • Internal Examination: Systematically examine all major organs in situ. Look for signs of inflammation, necrosis, abscesses, or other lesions.

  • Tissue Sampling for Histopathology:

    • Collect sections of all major organs (including any gross lesions) and place them in 10% neutral buffered formalin. Ensure the tissue-to-formalin ratio is at least 1:10.

  • Fresh Tissue Collection: Collect additional samples of affected tissues in sterile containers and store them appropriately (e.g., frozen at -80°C) for potential molecular diagnostics.

  • Documentation: Record all gross findings and the samples collected.

Visualizations

Peficitinib's Mechanism of Action

Peficitinib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Gene_Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Gene_Transcription Induction

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow: Proactive Infection Management

Infection_Management_Workflow Start Start Experiment Peficitinib_Admin Peficitinib Administration Start->Peficitinib_Admin Health_Monitoring Daily/Routine Health Monitoring Peficitinib_Admin->Health_Monitoring Clinical_Signs Clinical Signs of Infection? Health_Monitoring->Clinical_Signs Endpoint Study Endpoint Health_Monitoring->Endpoint Clinical_Signs->Health_Monitoring No Isolate_Animal Isolate Animal Clinical_Signs->Isolate_Animal Yes Vet_Consult Consult Veterinarian Isolate_Animal->Vet_Consult Diagnostics Diagnostic Workup (Culture, PCR, etc.) Vet_Consult->Diagnostics Treatment Initiate Treatment Diagnostics->Treatment Continue_Monitoring Continue Monitoring Treatment->Continue_Monitoring Continue_Monitoring->Health_Monitoring Prophylaxis_Decision_Tree Start Evaluate Need for Prophylactic Antibiotics Surgery Survival Surgery Planned? Start->Surgery Severe_Immunodeficiency Severe Immunodeficiency Model? Surgery->Severe_Immunodeficiency No Use_Prophylaxis Consider Prophylactic Antibiotics (Consult Vet & IACUC) Surgery->Use_Prophylaxis Yes History_of_Outbreaks Facility History of Relevant Outbreaks? Severe_Immunodeficiency->History_of_Outbreaks No Severe_Immunodeficiency->Use_Prophylaxis Yes History_of_Outbreaks->Use_Prophylaxis Yes No_Prophylaxis Prophylaxis Generally Not Indicated (Enhanced Monitoring) History_of_Outbreaks->No_Prophylaxis No

References

Technical Support Center: Peficitinib Hydrobromide In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Peficitinib hydrobromide. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Peficitinib?

A1: Peficitinib is a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK3.[1][2][3] It functions by blocking the JAK-STAT signaling pathway, which is critical for the signaling of numerous pro-inflammatory cytokines and growth factors involved in autoimmune and inflammatory diseases.[1][4] By inhibiting JAKs, Peficitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This blockade disrupts the downstream signaling cascade, leading to reduced production of inflammatory mediators and dampening of the inflammatory response.[1][4]

Q2: What are the recommended starting doses for this compound in preclinical animal models?

A2: The effective dose of Peficitinib can vary significantly depending on the animal model, disease state, and administration route. However, based on studies in rodent models of arthritis and acute kidney injury, a general starting range can be established. For oral administration in rat models of adjuvant-induced arthritis, doses ranging from 3 to 30 mg/kg once daily have been shown to be effective in a dose-dependent manner.[3][5] In a mouse model of acute kidney injury, intraperitoneal administration of 5 or 10 mg/kg daily has demonstrated protective effects.[3]

Q3: How should I prepare this compound for in vivo administration?

A3: Peficitinib has low aqueous solubility, which can present a challenge for in vivo studies.[6][7] For oral gavage, a common method is to prepare a suspension. A typical procedure involves preparing a stock solution in an organic solvent like DMSO (e.g., 25 mg/mL) and then diluting it with a vehicle suitable for animal administration.[6] For intraperitoneal injection, ensuring complete dissolution is crucial. It is sparingly soluble in aqueous buffers, and for maximum solubility, it should first be dissolved in DMSO and then diluted with the chosen aqueous buffer (e.g., PBS).[7] It is recommended to prepare formulations fresh for each use to avoid precipitation.[6]

Q4: What are the key pharmacokinetic parameters of Peficitinib to consider when designing an in vivo study?

A4: Peficitinib is orally bioavailable and generally shows rapid absorption.[3][8] In healthy Chinese subjects under fasted conditions, the time to reach maximum plasma concentration (tmax) was between 1.0 and 1.5 hours.[8][9] The terminal half-life (t1/2) in these subjects ranged from 7.4 to 13.0 hours.[8][9] It's important to note that bioavailability can be significantly increased when administered with food, which should be a controlled variable in your studies.[6]

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of Peficitinib

TargetIC50 (nM)
JAK13.9
JAK25.0
JAK30.7
Tyk24.8

Data compiled from multiple sources.[5][10][11][12]

Table 2: In Vivo Efficacy of Peficitinib in a Rat Adjuvant-Induced Arthritis (AIA) Model

Administration RouteDosing RegimenEfficacy Outcome
Oral (Prophylactic)3 - 30 mg/kg, once dailyDose-dependent suppression of paw swelling and bone destruction.[3][5]
Oral (Therapeutic)3 - 30 mg/kg, once dailyDose-dependent suppression of paw swelling and bone destruction.[3]
Intraperitoneal (Continuous Infusion)Not specifiedDemonstrated efficacy in suppressing paw swelling.[3][13]

Note: A dose of 10 mg/kg of Peficitinib showed comparable efficacy to 3 mg/kg of Tofacitinib in one study.[3]

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Modulation InVivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_eval Evaluation Phase A1 Animal Model Acclimation (e.g., Lewis rats) A2 Disease Induction (e.g., Adjuvant injection) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Peficitinib Formulation (Suspension/Solution) A3->B1 B3 Control Group (Vehicle Administration) A3->B3 B2 Daily Dosing (e.g., Oral Gavage) B1->B2 C1 Monitor Clinical Signs (e.g., Paw Swelling, Body Weight) B2->C1 B3->C1 C2 Terminal Endpoint (e.g., Day 24) C1->C2 C3 Collect Samples (Blood, Tissues) C2->C3 C4 Histopathology & Biomarker Analysis C3->C4 Troubleshooting_Tree Start Inconsistent In Vivo Efficacy Observed Q1 Is the formulation prepared fresh daily? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the suspension/solution homogeneous? A1_Yes->Q2 Sol1 ACTION: Prepare fresh formulation before each use. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the feeding schedule standardized? A2_Yes->Q3 Sol2 ACTION: Optimize vehicle/sonication. Confirm homogeneity. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is animal model severity consistent? A3_Yes->Q4 Sol3 ACTION: Standardize feeding times relative to dosing. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate with optimized protocol. A4_Yes->End Sol4 ACTION: Refine induction protocol. Increase N. A4_No->Sol4 Sol4->End

References

Peficitinib hydrobromide stability and storage for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Peficitinib hydrobromide for research use. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a crystalline solid is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder in a dry, dark environment at -20°C.[1][2][3] Some suppliers indicate stability for up to three years under these conditions.[1][2] Short-term storage at 0-4°C for days to weeks is also acceptable.[3] The product is generally stable at ambient temperature for the duration of shipping and customs handling.[3][4]

Q2: What is the recommended procedure for preparing stock solutions of this compound?

A2: It is recommended to first prepare a concentrated stock solution in an organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for this purpose.[1][5] this compound is soluble in DMSO.[3] One source indicates a solubility of 65 mg/mL in fresh DMSO.[5] To prepare the stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[1] Dissolve the powder in anhydrous DMSO to the desired concentration.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO can be stored at -20°C or -80°C.[1] For long-term storage, -80°C is recommended, where the solution can be stable for up to a year.[1] When stored at -20°C, the solution is generally stable for up to one month, while at -80°C, it can be stable for six months to two years.[2][6] It is highly advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and the introduction of moisture.[1][2]

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound has low aqueous solubility.[5] Aqueous solutions are not recommended for storage for more than one day.[1] For experiments in aqueous-based media like cell culture media or PBS, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can impact experimental results.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Difficulty Dissolving in Aqueous Buffers This compound is sparingly soluble in aqueous solutions.[1][5]First, prepare a concentrated stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay.[1]
Precipitation in Cell Culture Media The solubility limit in the aqueous medium has been exceeded.Reduce the final concentration of this compound in the media. The presence of serum (e.g., FBS) can sometimes help maintain the solubility of hydrophobic compounds. If working in serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) if it is appropriate for your experiment.[1]
Inconsistent Experimental Results This could be due to degradation of the compound from improper storage or handling, such as repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1][2] Always allow the product to equilibrate to room temperature before use. Prepare fresh dilutions in aqueous buffers for each experiment.
Cloudiness or Precipitation Upon Standing The solution may be supersaturated, or there could be a change in temperature or pH affecting solubility.Re-evaluate the compound's solubility at the storage temperature. Ensure the pH of the solution is controlled and stable. If precipitation is a persistent issue, prepare fresh solutions immediately before use.[5]

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureDurationCitations
Powder -20°CUp to 4 years[1]
-20°CUp to 3 years[2]
4°CUp to 2 years[2]
0 - 4°CShort term (days to weeks)[3]
In DMSO -80°CUp to 2 years[6]
-80°C6 months[2]
-20°CUp to 1 year[6]
-20°C1 month[2]
4°C2 weeks
In Aqueous Solution Room TemperatureNot recommended for more than one day[1]

Table 2: Solubility Data

SolventSolubilityCitations
DMSO 65 mg/mL (in fresh DMSO)[5]
Water 0.159 mg/mL[5]
Water (pH 7) ≤0.1 mg/mL[5]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL[1]

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. This protocol provides a general methodology for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat in an oven at a high temperature (e.g., 100°C) for a set duration. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from any degradation products.

Visualizations

Peficitinib_JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1, JAK3) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Peficitinib Peficitinib Hydrobromide Peficitinib->JAK Inhibits pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: Peficitinib's mechanism of action via JAK-STAT pathway inhibition.

experimental_workflow start This compound (Powder & Solution) stress Forced Degradation Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Alkaline Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Data Analysis: - Purity Assessment - Degradant Identification analysis->results

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting inconsistent results in Peficitinib hydrobromide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peficitinib hydrobromide assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally active small molecule that functions as a Janus kinase (JAK) inhibitor.[1][2] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to various cytokines and growth factors involved in inflammation and immune responses.[1] Peficitinib inhibits multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] By blocking this pathway, Peficitinib reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a decrease in the production of pro-inflammatory mediators.[1]

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[3][4] It is advisable to prepare a high-concentration stock solution in 100% fresh DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer. To avoid solubility issues, it is recommended to store stock solutions in aliquots in tightly sealed vials and use them within one month, avoiding repeated freeze-thaw cycles.[5]

Q3: I am observing inconsistent IC50 values in my cell-based assays. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Health and Variability: The passage number, confluency, and overall health of your cell line can significantly impact its response to inhibitors. It is crucial to use cells that are in the exponential growth phase and within a consistent, low passage number range.[6]

  • Compound Solubility: this compound has low aqueous solubility.[7] If the compound precipitates out of solution upon dilution into aqueous assay buffers, the effective concentration will be lower and variable, leading to inconsistent results. Ensure the final DMSO concentration is sufficient to maintain solubility without causing solvent toxicity (ideally ≤0.5%).

  • Reagent Variability: Different lots of cell culture media, serum, and other reagents can introduce variability. It is good practice to test new lots of critical reagents to ensure consistency.[6]

  • Assay Protocol and Execution: Minor variations in incubation times, cell seeding densities, and pipetting accuracy can lead to significant differences in results.[6][8]

Q4: My this compound quantification in plasma samples by LC-MS/MS is showing poor reproducibility. What should I investigate?

Poor reproducibility in LC-MS/MS quantification of this compound in plasma can be attributed to several factors:

  • Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[9] This can significantly affect the accuracy and reproducibility of quantification. It is essential to develop a robust sample preparation method, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, to minimize matrix effects.

  • Analyte Stability: Assess the stability of this compound in the biological matrix under the conditions of sample collection, processing, and storage. This includes freeze-thaw stability and bench-top stability.

  • Internal Standard Issues: The choice of internal standard is critical for compensating for variability in sample preparation and instrument response. An ideal internal standard is a stable isotope-labeled version of the analyte.

  • Chromatography: Poor chromatographic separation can lead to co-elution of interfering substances with Peficitinib, affecting quantification. Method optimization, including the choice of column and mobile phase, is crucial.

Q5: Are there known stability issues with this compound under typical assay conditions?

While specific forced degradation studies for this compound are not widely published, studies on other JAK inhibitors like Tofacitinib have shown susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions.[10] It is reasonable to anticipate that this compound may also be sensitive to extreme pH and oxidative stress. For consistent results, it is recommended to prepare fresh dilutions of the compound for each experiment and avoid prolonged storage in aqueous buffers. The solid powder form is generally stable when stored appropriately.[5]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Observed Issue Potential Cause Recommended Solution
High variability in cell viability/proliferation readouts between replicate wells. Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider avoiding the outer wells of the plate which are more prone to evaporation (the "edge effect").[6]
Compound precipitation. Visually inspect the wells after adding the compound for any signs of precipitation. Lower the final concentration of Peficitinib or slightly increase the DMSO concentration (while maintaining a consistent vehicle control).[7]
Inaccurate pipetting of the compound. Use calibrated pipettes and perform serial dilutions carefully. For multi-well plates, prepare a master mix of the final drug concentration to add to the wells.[8]
IC50 value shifts significantly between experiments. Variation in cell passage number or health. Maintain a consistent cell passage number for all experiments. Discard cells that are over-confluent or show signs of stress.[6]
Different lots of serum or media. Test new lots of critical reagents before use in large-scale experiments to ensure they do not alter the cellular response.[6]
Inconsistent incubation times. Use a precise timer for all incubation steps.
Unexpectedly high cytotoxicity at concentrations where specific JAK inhibition is expected. Off-target effects. At higher concentrations, Peficitinib may inhibit other kinases, leading to off-target toxicity. Perform a dose-response curve to identify a concentration range that is selective for JAK inhibition.[8]
Solvent toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cell line.[8]
Inconsistent Results in LC-MS/MS Quantification
Observed Issue Potential Cause Recommended Solution
Low signal intensity or high variability in peak area. Ion suppression due to matrix effects. Optimize the sample preparation method to remove interfering matrix components. Options include protein precipitation, liquid-liquid extraction, or solid-phase extraction. Diluting the sample may also help.
Analyte degradation during sample preparation or storage. Perform stability experiments (freeze-thaw, bench-top) to assess the stability of Peficitinib in the matrix. Keep samples on ice during processing and store at -80°C.
Poor peak shape (e.g., tailing, fronting). Suboptimal chromatographic conditions. Adjust the mobile phase composition (e.g., pH, organic solvent ratio) and gradient. Ensure the column is not overloaded.
Column contamination or degradation. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inaccurate or imprecise quantification. Inappropriate internal standard. Use a stable isotope-labeled internal standard for Peficitinib if available. If not, use a structural analog with similar chromatographic and mass spectrometric behavior.
Non-linear calibration curve. Ensure the calibration standards are prepared accurately and are within the linear range of the detector. Check for saturation of the detector at high concentrations.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific JAK kinase.

Materials:

  • Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • This compound stock solution (in 100% DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare Serial Dilutions of Peficitinib:

    • Perform a serial dilution of the this compound stock solution in kinase assay buffer to generate a range of concentrations for testing. Also, prepare a vehicle control with the same final DMSO concentration.

  • Add Kinase and Inhibitor to Plate:

    • Add the diluted Peficitinib solutions or vehicle control to the wells of the 384-well plate.

    • Add the JAK enzyme to each well.

  • Initiate the Kinase Reaction:

    • Add a mixture of the substrate and ATP to each well to start the reaction.

  • Incubate:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • Stop the Reaction and Detect Signal:

    • Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each Peficitinib concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the Peficitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Sample Preparation for LC-MS/MS Quantification of Peficitinib in Plasma

This protocol describes a general protein precipitation method for extracting Peficitinib from plasma samples.

Materials:

  • Human plasma samples

  • This compound standard solutions for calibration curve

  • Internal standard (IS) solution (e.g., stable isotope-labeled Peficitinib)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Centrifuge capable of reaching >10,000 x g

  • HPLC vials

Procedure:

  • Sample Thawing:

    • Thaw the plasma samples and calibration standards on ice.

  • Spiking with Internal Standard:

    • To a 100 µL aliquot of each plasma sample, calibration standard, and quality control sample, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each sample.

  • Vortexing:

    • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean HPLC vial.

  • Analysis:

    • Inject an appropriate volume of the supernatant onto the LC-MS/MS system for analysis.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT (active) STAT_inactive->STAT_active dimerizes GeneExpression Gene Expression (Inflammation) STAT_active->GeneExpression translocates to nucleus & regulates Peficitinib Peficitinib Peficitinib->JAK inhibits Cytokine Cytokine Cytokine->CytokineReceptor binds

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Outcome InconsistentResults Inconsistent Assay Results CheckReagents Check Reagents (Lot numbers, expiration) InconsistentResults->CheckReagents ReviewProtocol Review Protocol (Incubation times, concentrations) InconsistentResults->ReviewProtocol InspectData Inspect Raw Data (Peak shape, outliers) InconsistentResults->InspectData OptimizeAssay Optimize Assay Parameters CheckReagents->OptimizeAssay ValidateCells Validate Cell Line CheckReagents->ValidateCells ReviewProtocol->OptimizeAssay ImproveSamplePrep Improve Sample Preparation InspectData->ImproveSamplePrep ConsistentResults Consistent Results OptimizeAssay->ConsistentResults ValidateCells->ConsistentResults ImproveSamplePrep->ConsistentResults Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepareReagents Prepare Reagents (Buffers, standards) TreatSamples Treat with Peficitinib PrepareReagents->TreatSamples PrepareCells Prepare Cells/Samples PrepareCells->TreatSamples Incubate Incubate TreatSamples->Incubate DetectSignal Detect Signal Incubate->DetectSignal AcquireData Acquire Raw Data DetectSignal->AcquireData ProcessData Process Data (e.g., curve fitting) AcquireData->ProcessData ReportResults Report Results (e.g., IC50, concentration) ProcessData->ReportResults

References

Technical Support Center: Peficitinib Hydrobromide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying resistance mechanisms to Peficitinib (B612040) Hydrobromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing reduced sensitivity to peficitinib hydrobromide. What are the potential resistance mechanisms?

A1: Acquired resistance to JAK inhibitors like peficitinib can arise from several mechanisms. Based on studies of other JAK inhibitors, the most common mechanisms include:

  • Reactivation of the JAK-STAT Signaling Pathway: Even with peficitinib present, cells can reactivate JAK-STAT signaling. This can happen through the heterodimerization of different JAK family members (e.g., JAK1 and TYK2), leading to trans-phosphorylation of JAK2 and downstream signaling restoration. This is often a reversible mechanism observed in cell lines, murine models, and patient samples.[1][2]

  • Secondary Mutations in the JAK Kinase Domain: Although not yet widely reported in patients treated with JAK inhibitors, laboratory studies have shown that mutations in the JAK2 kinase domain can confer resistance to type I JAK inhibitors.[1][2] These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket.

  • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways to bypass the dependency on the JAK-STAT pathway for survival and proliferation. The MAPK/ERK pathway is a known escape mechanism.[3][4]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins, such as BCL-XL and BCL-2, can make cells more resistant to apoptosis induced by JAK inhibition.[5]

  • Inactivation of Negative Regulators: The JAK-STAT pathway is negatively regulated by phosphatases like CD45. Downregulation of these phosphatases can lead to sustained pathway activation, even in the presence of an inhibitor.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[6][7]

Q2: How can I determine if my resistant cell line has mutations in the JAK kinase domain?

A2: To identify mutations in the JAK kinase domain, you will need to perform genetic sequencing.

  • Isolate Genomic DNA or RNA: Extract high-quality genomic DNA or RNA from both your parental (sensitive) and resistant cell lines. If starting with RNA, you will need to perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers to specifically amplify the kinase domain of the relevant JAK gene(s) (JAK1, JAK2, JAK3, and TYK2).

  • Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cell lines to identify any nucleotide changes.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, you can perform whole-exome or targeted sequencing to identify mutations across all JAK family members and other relevant genes.

Q3: My resistant cells show persistent STAT phosphorylation despite treatment with peficitinib. What could be the cause?

A3: Persistent STAT phosphorylation in the presence of peficitinib is a strong indicator of resistance. This can be due to:

  • Reactivation of JAKs: As mentioned in A1, heterodimerization and trans-phosphorylation of JAK family members can lead to the reactivation of signaling.[1][2]

  • Mutations: A mutation in the peficitinib binding site of a JAK kinase could prevent the drug from effectively inhibiting its activity.[1][2]

  • Downregulation of Phosphatases: A reduction in the activity of phosphatases that normally dephosphorylate STAT proteins would lead to their prolonged activation.[2]

  • Activation by other kinases: Other non-JAK kinases could be activating STAT proteins.

To investigate this, you can perform co-immunoprecipitation experiments to assess JAK heterodimerization and western blotting to check the phosphorylation status of different JAK and STAT family members.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Peficitinib
Potential Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. A cell titration experiment is recommended.
Drug Potency Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Assay Incubation Time The incubation time with the drug can significantly affect the IC50 value. Standardize the incubation time across all experiments (e.g., 72 hours).
Cell Line Instability If you are using a newly generated resistant line, it may not be stable. Continue to culture the cells in the presence of the drug to maintain selective pressure. Periodically re-evaluate the IC50.
Issue 2: No Difference in STAT Phosphorylation Between Sensitive and Resistant Cells After Peficitinib Treatment
Potential Cause Recommended Solution
Insufficient Drug Concentration Ensure you are using a concentration of peficitinib that is sufficient to inhibit STAT phosphorylation in the sensitive parental cell line. This should be well above the IC50 for cell viability.
Timing of Analysis The inhibition of STAT phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximal inhibition in the sensitive line.
Antibody Quality Verify the specificity and efficacy of your phospho-STAT antibodies using appropriate positive and negative controls.
Alternative Pathway Activation If STAT phosphorylation is genuinely unaffected in your resistant line, this may point towards a resistance mechanism that is independent of the JAK-STAT pathway. Investigate other signaling pathways such as MAPK/ERK or PI3K/AKT.

Quantitative Data Summary

Peficitinib is a pan-JAK inhibitor with potent activity against all four JAK family members.

Table 1: In Vitro Inhibitory Activity of Peficitinib

TargetIC50 (nM)
JAK13.9
JAK25.0
JAK30.7
Tyk24.8

Data from[8]

Table 2: Illustrative Example of IC50 Shift in a Resistant Cell Line

Cell LinePeficitinib IC50 (nM)Fold Resistance
Parental (Sensitive)251
Resistant Subclone25010

Note: These are example values. The actual IC50 and fold resistance will vary depending on the cell line and the specific resistance mechanism.

Experimental Protocols

Protocol 1: Generation of a Peficitinib-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

Procedure:

  • Determine the initial IC50: First, determine the IC50 of peficitinib for your parental cell line using a cell viability assay (see Protocol 2).

  • Initial Culture: Begin by culturing the parental cells in their normal growth medium containing peficitinib at a concentration equal to the IC20-IC30.

  • Monitoring and Dose Escalation:

    • Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

    • Once the cells are growing steadily and reach 70-80% confluency, passage them and increase the peficitinib concentration by 1.5- to 2-fold.

    • Repeat this process of monitoring, passaging, and dose escalation. This process can take several months.

  • Establishing the Resistant Line: A resistant cell line is generally considered established when it can proliferate at a peficitinib concentration that is at least 5-10 times the initial IC50 of the parental line.

  • Characterization: Once established, the resistant cell line should be characterized to confirm the level of resistance and investigate the underlying mechanisms.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of peficitinib in complete medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration on a logarithmic scale. Use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blotting for Phospho-STAT3

Materials:

  • Cell lysates from sensitive and resistant cells (treated and untreated with peficitinib)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH to ensure equal protein loading.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates Peficitinib Peficitinib Peficitinib->JAK1 Inhibits Peficitinib->JAK2 Inhibits STAT3_dimer STAT3 Dimer GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT3_dimer->GeneTranscription Translocates to Nucleus STAT3->STAT3_dimer Dimerizes Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Peficitinib Peficitinib JAK_STAT_Inhibition JAK-STAT Inhibition Peficitinib->JAK_STAT_Inhibition Cell_Survival Cell Survival & Proliferation JAK_STAT_Inhibition->Cell_Survival Inhibits JAK_Mutation JAK Kinase Domain Mutation JAK_Mutation->JAK_STAT_Inhibition Prevents Bypass_Pathway Bypass Pathway Activation (e.g., MAPK) Bypass_Pathway->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->Peficitinib Reduces Intracellular Concentration JAK_Reactivation JAK Heterodimer Reactivation JAK_Reactivation->JAK_STAT_Inhibition Restores Signaling

Caption: Overview of potential mechanisms of resistance to Peficitinib.

Experimental_Workflow Start Start: Reduced Peficitinib Efficacy Generate_Resistant_Line Generate Stable Resistant Cell Line Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant_Line->Confirm_Resistance Mechanism_Investigation Investigate Mechanism Confirm_Resistance->Mechanism_Investigation Phospho_STAT_Analysis Analyze p-STAT Levels (Western Blot) Mechanism_Investigation->Phospho_STAT_Analysis Persistent Signaling? Sequencing Sequence JAK Kinase Domains Mechanism_Investigation->Sequencing Mutation? Bypass_Pathway_Analysis Analyze Bypass Pathways (e.g., p-ERK) Mechanism_Investigation->Bypass_Pathway_Analysis Alternative Pathway? Efflux_Pump_Assay Drug Efflux Assay Mechanism_Investigation->Efflux_Pump_Assay Drug Accumulation?

Caption: A logical workflow for investigating Peficitinib resistance in a cell line model.

References

Peficitinib Hydrobromide In Vivo Hematological Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the impact of Peficitinib (B612040) hydrobromide on hematological parameters in vivo, compiled from preclinical studies. This resource is designed to assist researchers in designing experiments, troubleshooting unexpected results, and understanding the hematological safety profile of this Janus kinase (JAK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Peficitinib hydrobromide that influences hematological parameters?

A1: this compound is a pan-JAK inhibitor, meaning it inhibits multiple Janus kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] The JAK-STAT signaling pathway is crucial for the proliferation and differentiation of hematopoietic stem cells and progenitor cells, which are responsible for the production of all blood cell lineages. By inhibiting JAKs, particularly JAK2, which is essential for erythropoiesis (red blood cell production) and thrombopoiesis (platelet production), Peficitinib can modulate hematological parameters.[1]

Q2: What are the expected changes in hematological parameters following Peficitinib administration in preclinical models?

A2: Based on its mechanism of action, Peficitinib administration in vivo is expected to lead to changes in various blood cell lineages. While specific quantitative data from preclinical in vivo studies is limited in publicly available literature, clinical trial data in rheumatoid arthritis patients has shown dose-dependent increases in hemoglobin levels and reductions in both platelet and absolute neutrophil counts.[3] Non-clinical repeat-dose toxicity studies in rats and cynomolgus monkeys have also indicated effects on the immune and hematopoietic systems.[1]

Q3: We are observing significant neutropenia in our rat study with Peficitinib. Is this a known effect?

A3: Yes, a decrease in neutrophil counts is a potential hematological effect of JAK inhibitors, including Peficitinib. This is consistent with the role of JAK signaling in myelopoiesis. In clinical trials, reductions in absolute neutrophil counts have been observed.[3] If you are observing severe or unexpected levels of neutropenia, it is crucial to review your dosing regimen, animal strain, and ensure accurate hematological analysis.

Q4: Our study shows an increase in hemoglobin levels with Peficitinib treatment. Is this a typical finding?

A4: A dose-dependent increase in hemoglobin levels has been reported in clinical studies with Peficitinib.[3] While seemingly counterintuitive for a JAK inhibitor with activity against JAK2, the precise mechanism for this observation is not fully elucidated in the provided search results but may be related to the complex interplay of cytokine signaling in erythropoiesis that is modulated by pan-JAK inhibition.

Q5: How should we monitor hematological parameters in our in vivo studies with Peficitinib?

A5: Comprehensive hematological monitoring should be a key component of your preclinical studies. This should include, at a minimum, a complete blood count (CBC) with a differential. Key parameters to monitor include:

  • Red Blood Cell (RBC) count

  • Hemoglobin (Hgb)

  • Hematocrit (Hct)

  • White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)

  • Platelet (PLT) count

Blood samples should be collected at baseline and at multiple time points throughout the study to assess the onset, magnitude, and potential recovery of any hematological changes.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Severe Anemia (unexpectedly large decrease in RBC, Hgb, Hct) - Dose may be too high for the specific animal model or strain.- Off-target effects at high concentrations.- Underlying health status of the animals.- Review the dose-response relationship from pilot studies.- Consider reducing the dose or the dosing frequency.- Perform thorough health checks of the animals prior to and during the study.- Analyze plasma drug concentrations to correlate with the observed effects.
Marked Thrombocytopenia (critically low platelet count) - Potent inhibition of JAK2-mediated thrombopoiesis.- Potential for increased bleeding risk.- Carefully monitor animals for any signs of bleeding or bruising.- Evaluate lower doses to find a therapeutic window with acceptable platelet modulation.- Consider co-administration of supportive care agents if ethically justified and relevant to the study design.
Inconsistent or Highly Variable Hematological Data - Improper blood collection or handling techniques.- Issues with the hematology analyzer.- High inter-animal variability.- Standardize blood collection procedures (e.g., site of collection, anticoagulant used).- Ensure proper mixing of blood samples before analysis.- Calibrate and perform quality control on the hematology analyzer regularly.- Increase the number of animals per group to improve statistical power.
No Observable Hematological Effects at Expected Efficacious Doses - Insufficient drug exposure.- The specific animal model may be less sensitive to JAK inhibition-mediated hematological changes.- The analytical method for hematology may not be sensitive enough.- Verify the formulation and administration of Peficitinib to ensure correct dosing.- Measure plasma concentrations of Peficitinib to confirm adequate systemic exposure.- Consider using a different animal species or strain known to be responsive to JAK inhibitors.- Validate the hematology analysis methods.

Data on Hematological Parameters from Clinical Studies

ParameterPeficitinib 100 mg (change from baseline)Peficitinib 150 mg (change from baseline)Placebo (change from baseline)
Hemoglobin (g/dL) IncreaseLarger IncreaseNo significant change
Platelets (x10^9/L) DecreaseDecreaseNo significant change
Absolute Neutrophils (x10^9/L) DecreaseDecreaseSlight Decrease
Note: This table represents a qualitative summary of trends reported in clinical trials and may not directly translate to preclinical models. The original source should be consulted for precise quantitative values and statistical significance.[3]

Experimental Protocols

1. Repeat-Dose Toxicity Study with Hematological Assessment

  • Animal Model: Sprague-Dawley rats and Cynomolgus monkeys are commonly used for toxicology studies.[1]

  • Dosing: this compound is typically administered orally once daily. Doses should be selected based on pilot dose-range finding studies to establish a no-observed-adverse-effect-level (NOAEL) and identify dose-limiting toxicities.

  • Blood Collection: Blood samples (e.g., 0.5-1 mL from rats, 1-2 mL from monkeys) are collected from a suitable site (e.g., retro-orbital sinus in rats under anesthesia, peripheral vein in monkeys) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Hematological Analysis: A validated automated hematology analyzer is used to perform a complete blood count (CBC) with a differential count. Parameters measured should include RBC, Hgb, Hct, MCV, MCH, MCHC, RDW, WBC with neutrophil, lymphocyte, monocyte, eosinophil, and basophil counts (both absolute and percentage), and platelet count.

  • Frequency: Blood samples are typically collected at pre-dose, and at selected time points during the treatment period (e.g., weekly or bi-weekly) and at the end of the study. A recovery group may also be included where blood is collected after a treatment-free period to assess the reversibility of any effects.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Peficitinib Peficitinib Peficitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription (Inflammation, Hematopoiesis) DNA->Gene_Transcription Regulates

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation Baseline_Sampling Baseline Blood Sampling (Pre-dose) Animal_Acclimation->Baseline_Sampling Randomization Randomization into Treatment Groups Baseline_Sampling->Randomization Dosing Daily Oral Dosing (Vehicle or Peficitinib) Randomization->Dosing Monitoring Clinical Observation (Daily) Dosing->Monitoring Blood_Sampling Interim Blood Sampling (e.g., Weekly) Dosing->Blood_Sampling Terminal_Sampling Terminal Blood Sampling Dosing->Terminal_Sampling Hematology Hematological Analysis (CBC with Differential) Blood_Sampling->Hematology Terminal_Sampling->Hematology Data_Analysis Data Analysis and Statistical Comparison Hematology->Data_Analysis

Caption: Workflow for in vivo hematological assessment.

References

Technical Support Center: Formulation of Peficitinib Hydrobromide for Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peficitinib hydrobromide for oral gavage administration in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable inhibitor of Janus kinases (JAKs).[1] It is a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), with some selectivity for JAK3.[1][2] The mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[2] By blocking this pathway, Peficitinib reduces the production of pro-inflammatory mediators.

Q2: What are the reported efficacious oral doses of this compound in rats?

A2: In a rat model of adjuvant-induced arthritis, this compound demonstrated dose-dependent efficacy when administered orally at doses ranging from 1 to 30 mg/kg once daily.[1] A dose of 10 mg/kg was shown to have comparable efficacy to 3 mg/kg of Tofacitinib in this model.[3]

Q3: What is the aqueous solubility of this compound?

A3: Peficitinib is a weak-base drug with a low aqueous solubility of ≤0.1 mg/mL at pH 7.[4] This low solubility necessitates the use of a suspension or a solubilizing vehicle for oral administration in preclinical studies.

Q4: What are some suitable vehicles for oral gavage of this compound in rodents?

A4: Based on preclinical studies with Peficitinib and other poorly soluble compounds, common and effective vehicles include:

  • A suspension in 0.5% methylcellulose (B11928114) (or carboxymethyl cellulose) with 0.2% to 0.5% Tween 80 in sterile water.[5][6]

  • A suspension in 0.2% carboxymethyl cellulose.[1]

  • A solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (though this may be more common for intraperitoneal injections, it can be adapted for oral gavage).[1]

Q5: How should a this compound suspension be prepared and stored?

A5: It is recommended to prepare the suspension fresh daily to ensure uniformity and stability. If short-term storage is necessary, it should be kept refrigerated and protected from light. Before each administration, the suspension must be thoroughly vortexed or stirred to ensure a homogenous mixture.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitation or aggregation in the vehicle - Poor solubility of this compound.- Inadequate dispersion during preparation.- Increase the concentration of the suspending agent (e.g., methylcellulose) or surfactant (e.g., Tween 80) within acceptable limits.- Reduce the particle size of the this compound powder by trituration with a mortar and pestle before adding the vehicle.- Utilize sonication to aid in the dispersion of the compound in the vehicle.[7]- Prepare a paste with a small amount of vehicle before gradually adding the remaining volume.
Inconsistent dosing/variability in results - Settling of the suspension, leading to non-uniform concentration.- Inaccurate measurement of the dose volume.- Ensure the suspension is continuously stirred or vortexed immediately before drawing each dose.- Use a positive displacement pipette for viscous suspensions to ensure accurate volume measurement.- Prepare a fresh suspension for each dosing session.
Animal distress or adverse events post-gavage (e.g., choking, aspiration) - Improper gavage technique.- Esophageal or tracheal injury.- The volume of administration is too large.- Ensure personnel are properly trained in oral gavage techniques. The use of flexible gavage needles can reduce the risk of injury.[6]- The recommended maximum oral gavage volume for rodents is typically 10 mL/kg.[7]- Monitor animals closely after dosing for any signs of distress.
Clogging of the gavage needle - Large particle size of the suspended drug.- High viscosity of the formulation.- Ensure the compound is finely milled before suspension.- Consider using a gavage needle with a slightly larger gauge if particle size is an issue.- If the vehicle is too viscous, a slight and careful warming might reduce viscosity, but stability of the compound at higher temperatures should be considered.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Peficitinib

TargetIC50 (nM)
JAK13.9[1]
JAK25.0[1]
JAK30.7[1]
Tyk24.8[1]

Table 2: Pharmacokinetic Parameters of Peficitinib in Female Sprague-Dawley Rats (4-week repeated oral dose)

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
3367834
Data from unpublished observations cited in a publication.[1]

Table 3: Efficacious Oral Doses in a Rat Adjuvant-Induced Arthritis Model

TreatmentDose (mg/kg)Efficacy Outcome
This compound1 - 30Dose-dependent reduction in paw swelling and bone destruction.[1]
This compound10Comparable efficacy to Tofacitinib at 3 mg/kg.[3]
Tofacitinib3Effective in reducing arthritis symptoms.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose with 0.2% Tween 80)

Materials:

  • This compound powder

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the required volume of sterile water to 60-80°C. b. In a separate beaker, add the calculated amount of methylcellulose powder. c. Slowly add the hot water to the methylcellulose powder while stirring vigorously with a magnetic stirrer to ensure the powder is thoroughly wetted and dispersed. It will form a milky suspension. d. Add the remaining two-thirds of the sterile water as cold water (or ice) to the beaker. e. Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.[8][9]

  • Add Tween 80: a. Once the methylcellulose solution is clear, add the calculated volume of Tween 80 to achieve a final concentration of 0.2%. b. Stir until the Tween 80 is completely dissolved.

  • Prepare the this compound Suspension: a. Calculate the required amount of this compound based on the desired concentration and final volume. b. If the powder is clumpy, gently triturate it to a fine powder using a mortar and pestle. c. Create a paste by adding a small volume of the prepared vehicle to the this compound powder and mixing thoroughly. d. Gradually add the remaining vehicle to the paste while continuously stirring to achieve the final desired concentration. e. For a more uniform suspension, sonicate the mixture for 5-10 minutes.

  • Storage and Use: a. Store the suspension in a tightly sealed, light-protected container at 2-8°C. b. Prepare fresh daily if possible. c. Before each use, bring the suspension to room temperature and vortex vigorously to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 22-24 gauge for mice; flexible-tipped needles are recommended)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Dose Calculation: a. Weigh each animal immediately before dosing. b. Calculate the required volume of the suspension for each animal based on its body weight and the target dose (e.g., in mg/kg). The typical administration volume is 5-10 mL/kg.

  • Animal Restraint: a. Restrain the animal firmly but gently. For mice, this is typically done by scruffing the back of the neck. For rats, a similar technique or wrapping the animal in a soft towel can be effective. b. Ensure the head and body are held in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration: a. Draw the calculated volume of the homogenous suspension into the syringe. b. Gently insert the gavage needle into the animal's mouth, passing it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and reposition to avoid entry into the trachea. d. Once the needle is in the stomach (pre-measure the needle length from the tip of the nose to the last rib), administer the dose with a slow and steady plunger depression. e. Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring: a. Return the animal to its cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as labored breathing or choking. b. Continue to monitor the animals as per the experimental protocol.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer (pSTAT-pSTAT) pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Peficitinib Peficitinib hydrobromide Peficitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 7. Transcription Modulation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Formulation_Workflow cluster_prep Vehicle Preparation cluster_suspension Suspension Preparation cluster_dosing Dosing Procedure Heat_Water 1. Heat Water Disperse_MC 2. Disperse Methylcellulose Heat_Water->Disperse_MC Cool_Dissolve 3. Cool & Dissolve Disperse_MC->Cool_Dissolve Add_Tween 4. Add Tween 80 Cool_Dissolve->Add_Tween Make_Paste 6. Create Paste Add_Tween->Make_Paste Weigh_Peficitinib 5. Weigh Peficitinib HBr Weigh_Peficitinib->Make_Paste Add_Vehicle 7. Add Remaining Vehicle Make_Paste->Add_Vehicle Sonicate 8. Sonicate Add_Vehicle->Sonicate Vortex 9. Vortex Suspension Sonicate->Vortex Calculate_Dose 10. Calculate Dose Vortex->Calculate_Dose Administer 11. Administer via Gavage Calculate_Dose->Administer

Caption: Experimental workflow for this compound formulation.

References

Validation & Comparative

Peficitinib: A Head-to-Head Comparison with Other Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of peficitinib (B612040) with other pan-Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). By objectively presenting key performance metrics, detailed experimental methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers and professionals in the field of drug development and immunology.

Executive Summary

Peficitinib is an oral pan-JAK inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis, particularly in Asian patient populations.[1] Like other drugs in its class, peficitinib functions by modulating the JAK-STAT signaling pathway, a critical cascade in the inflammatory process. This guide will delve into a comparative analysis of peficitinib against other notable pan-JAK inhibitors, focusing on their in vitro potency, clinical efficacy, and safety profiles. While direct head-to-head clinical trials are limited, network meta-analyses provide valuable insights into the relative performance of these agents.[2][3]

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases pivotal to the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis.[4] Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation. Pan-JAK inhibitors, such as peficitinib, block the activity of multiple JAK family members, thereby attenuating this signaling cascade.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation P_STAT p-STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Peficitinib Peficitinib (Pan-JAK Inhibitor) Peficitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene 6. Gene Transcription

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of Peficitinib.

Data Presentation

In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of peficitinib and other pan-JAK inhibitors against the four JAK isoforms. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Peficitinib 3.9[6]5.0[6]0.7[6]4.8[6]
Tofacitinib (B832) 3.2[7]4.1[7]1.6[7]34[7]
Baricitinib 5.9[7]5.7[7]>400[7]53[7]

Note: IC50 values can vary depending on the specific assay conditions.

Clinical Efficacy in Rheumatoid Arthritis

The efficacy of JAK inhibitors in RA is primarily assessed by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), indicating a 20%, 50%, and 70% improvement in disease activity, respectively. The data below is derived from network meta-analyses of clinical trials.

Treatment (at 12 weeks)ACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Peficitinib 100 mg 57.7 - 58.6~30.9[8]~16.4[8]
Peficitinib 150 mg 64.4 - 74.5~29.3[8]~12.1[8]
Tofacitinib 5 mg Comparable to Peficitinib 100mg[2]Comparable to Peficitinib 100mg[2]Comparable to Peficitinib 100mg[2]
Baricitinib 4 mg Comparable to Peficitinib 100mg[2]Comparable to Peficitinib 100mg[2]Ranked higher than Peficitinib 150mg in some analyses[2]
Placebo 21.8 - 30.7~5.4[8]~1.8[8]

Note: Data is based on indirect comparisons from network meta-analyses and may not be reflective of head-to-head trial outcomes.[2][3] A network meta-analysis of five randomized controlled trials suggested that peficitinib 150 mg monotherapy had the highest probability of achieving the ACR20 response rate among the compared JAK inhibitors.[9][10]

Safety and Tolerability

The safety profiles of pan-JAK inhibitors are a critical consideration. The following table summarizes common adverse events (AEs) and adverse events of special interest (AESI).

Adverse EventPeficitinibTofacitinibBaricitinib
Common AEs Nasopharyngitis, increased blood creatine (B1669601) phosphokinase, diarrhea[8]Upper respiratory tract infection, headache, diarrhea, nasopharyngitisUpper respiratory tract infections
Serious Infections Incidence rate comparable to other JAK inhibitors[2]Increased risk compared to placeboIncreased risk compared to placebo
Herpes Zoster Increased incidence observed[11]Increased riskIncreased risk

Note: The risk of adverse events and serious adverse events at 12 weeks was found to be similar between peficitinib, baricitinib, and tofacitinib in a network meta-analysis.[2][3]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the IC50 value of a test compound against isolated JAK enzymes.

Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase, often by quantifying the amount of phosphorylated substrate or the consumption of ATP.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Peficitinib) at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay or HTRF-based detection)[7][12]

Procedure:

  • Reaction Setup: The JAK enzyme and the peptide substrate are pre-incubated with varying concentrations of the inhibitor in the assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is a critical parameter and is often set near the Michaelis constant (Km) of the enzyme for ATP to ensure accurate IC50 determination.[13]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 1 hour).[12]

  • Termination and Detection: The reaction is terminated, and the amount of product (e.g., phosphorylated peptide or ADP) is quantified using a suitable detection method.[7][12]

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start prepare Prepare Reagents (JAK enzyme, substrate, ATP, inhibitor) start->prepare incubate Pre-incubate JAK and Inhibitor prepare->incubate initiate Initiate Reaction with ATP incubate->initiate run_reaction Incubate at Room Temperature initiate->run_reaction terminate Terminate Reaction run_reaction->terminate detect Detect Signal (e.g., Luminescence, Fluorescence) terminate->detect analyze Analyze Data and Calculate IC50 detect->analyze end End analyze->end

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.
Phase 3 Clinical Trial in Rheumatoid Arthritis (Generalized Protocol)

Objective: To evaluate the efficacy and safety of a JAK inhibitor in patients with moderate to severe active rheumatoid arthritis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11][14]

Patient Population:

  • Inclusion Criteria: Adults with a diagnosis of RA according to established criteria (e.g., 2010 ACR/EULAR), active disease (defined by tender and swollen joint counts, and elevated C-reactive protein), and an inadequate response to conventional synthetic or biologic DMARDs.[11][14]

  • Exclusion Criteria: History of certain serious infections, malignancies, or specific laboratory abnormalities.

Treatment:

  • Patients are randomized to receive the investigational JAK inhibitor at one or more dose levels, a placebo, or an active comparator.

  • Treatment is administered for a predefined period (e.g., 12, 24, or 52 weeks).[11][14]

Endpoints:

  • Primary Endpoint: The proportion of patients achieving an ACR20 response at a specific time point (e.g., week 12).[11][14]

  • Secondary Endpoints: Proportion of patients achieving ACR50 and ACR70 responses, change from baseline in Disease Activity Score 28 (DAS28), patient-reported outcomes, and radiographic progression of joint damage.[11][14]

Safety Assessment: Monitoring and recording of all adverse events, with special attention to infections, malignancies, cardiovascular events, and laboratory abnormalities.

Logical_Relationship cluster_inhibitor Inhibitor Characteristics cluster_effects Potential Clinical Effects Selectivity JAK Selectivity Profile (Pan-JAK vs. Selective) Efficacy Broad Efficacy (Inhibition of multiple cytokine pathways) Selectivity->Efficacy Influences Safety Potential for Off-Target Effects (e.g., hematological effects via JAK2 inhibition) Selectivity->Safety Influences

References

Validating Peficitinib Hydrobromide Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Peficitinib hydrobromide's in vivo target engagement with other leading Janus kinase (JAK) inhibitors. The information presented is collated from preclinical and clinical studies to support research and development in autoimmune and inflammatory diseases.

This compound is an orally administered pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By inhibiting these enzymes, Peficitinib modulates the signaling of multiple cytokines crucial to the pathogenesis of autoimmune disorders.[2] Its mechanism of action lies in the inhibition of the JAK-STAT signaling pathway, a critical cascade in the cellular response to numerous cytokines and growth factors.[3] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the transcription of pro-inflammatory genes.[3]

Comparative In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Peficitinib and other JAK inhibitors against the four JAK family members. This in vitro data provides a baseline for understanding the selectivity profile of each compound.

JAK InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Peficitinib 3.9[3]5.0[3]0.7[3]4.8[3]
Tofacitinib 1[4]20[4]112[4]>400[4]
Baricitinib 5.95.7>40053
Upadacitinib 4759318602715

In Vivo Target Engagement: Inhibition of STAT Phosphorylation

A key measure of in vivo target engagement for JAK inhibitors is the inhibition of cytokine-induced STAT phosphorylation. The following table presents available data on the in vivo or ex vivo inhibition of STAT phosphorylation for Peficitinib and its comparators.

JAK InhibitorAnimal Model/ Study PopulationAssayKey Findings
Peficitinib RatEx vivo IL-2-induced STAT5 phosphorylation in whole bloodMean IC50 of 124 nM.[3]
Peficitinib Healthy Human SubjectsEx vivo JAK inhibitionSingle doses (3-300 mg) resulted in a dose-dependent mean peak JAK inhibition from 6% to 93%. Multiple doses (100 or 200 mg twice daily) led to >85% peak JAK inhibition.[5][6]
Tofacitinib Rheumatoid Arthritis PatientsIn vivo cytokine-induced STAT phosphorylationSignificantly decreased phosphorylation of multiple STATs in a cytokine and cell-type dependent manner (10% to 73% inhibition after 3 months of treatment).
Baricitinib Murine Model of LupusIn vivo STAT1 and STAT3 phosphorylation in B cellsSignificantly suppressed phosphorylation of STAT1 and STAT3.
Upadacitinib Healthy Human SubjectsEx vivo IL-6 and IL-7 induced STAT phosphorylationDose-dependent inhibition of STAT3 and STAT5 phosphorylation.

Comparative In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model

The rat AIA model is a standard preclinical model for evaluating the efficacy of anti-arthritic drugs. The table below compares the in vivo efficacy of Peficitinib and Tofacitinib in this model.

JAK InhibitorDoseEfficacy Outcome
Peficitinib 3 - 30 mg/kg (oral, repeated)Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries.[7]
Peficitinib 10 mg/kg (oral)Demonstrated comparable efficacy to Tofacitinib at 3 mg/kg in reducing arthritis-associated symptoms.[7] Showed significantly greater inhibitory effects on the loss of bone mineral density and synovial thickening compared to Tofacitinib at 3 mg/kg.[3]
Tofacitinib 1 - 10 mg/kg (oral, repeated)Dose-related and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathologic injuries.

Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the prophylactic and therapeutic efficacy of a JAK inhibitor in a rat model of rheumatoid arthritis.[8]

Materials:

  • Lewis or Sprague-Dawley rats[7]

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[7]

  • Test compound (e.g., this compound) and vehicle[2]

  • Calipers for measuring paw volume

  • Scoring system for clinical signs of arthritis

Procedure:

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of CFA at the base of the tail.[7]

  • Dosing:

    • Prophylactic regimen: Daily oral administration of the test compound is initiated on the day of or one day after CFA injection and continues for a predefined period.[2]

    • Therapeutic regimen: Dosing is initiated after the onset of clinical signs of arthritis (typically around day 10-12 post-CFA injection).[2]

  • Efficacy Assessment:

    • Paw Swelling: Paw volume is measured using calipers at regular intervals.

    • Arthritis Score: Clinical signs of arthritis (erythema, swelling) in each paw are scored on a scale of 0-4.

    • Histopathology: At the end of the study, ankle joints are collected, processed, and stained for histological evaluation of inflammation, pannus formation, and bone/cartilage destruction.

    • Bone Mineral Density: Bone loss can be evaluated using techniques like micro-computed tomography (µCT).[7]

Ex Vivo STAT5 Phosphorylation Assay in Rat Whole Blood

Objective: To assess the pharmacodynamic effect of a JAK inhibitor by measuring the inhibition of cytokine-induced STAT5 phosphorylation in whole blood.[1]

Materials:

  • Whole blood collected from rats treated with the test compound or vehicle.

  • Recombinant rat or human Interleukin-2 (IL-2).

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against CD45, CD3, and phosphorylated STAT5 (pSTAT5).

  • Flow cytometer.

Procedure:

  • Blood Collection: At specified time points after the final dose of the test compound, whole blood is collected into heparinized tubes.

  • Cytokine Stimulation: Aliquots of whole blood are stimulated with an optimal concentration of IL-2 (or vehicle as a control) for a short period (e.g., 15-30 minutes) at 37°C.[3]

  • Fixation and Lysis: Red blood cells are lysed, and the remaining leukocytes are fixed using a fixation/lysis buffer.

  • Permeabilization: The fixed cells are permeabilized to allow intracellular staining.

  • Staining: The permeabilized cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3 to identify T-lymphocytes) and intracellular pSTAT5.

  • Flow Cytometry Analysis: The percentage of pSTAT5-positive lymphocytes is determined using a flow cytometer.

  • Data Analysis: The inhibition of IL-2-induced STAT5 phosphorylation is calculated by comparing the percentage of pSTAT5-positive cells in the samples from treated animals to that of the vehicle-treated controls.

Visualizing the Mechanism and Workflow

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes DNA DNA Dimer->DNA Translocates & Binds Peficitinib Peficitinib hydrobromide Peficitinib->JAK Inhibits Transcription Gene Transcription (Inflammation) DNA->Transcription Initiates Experimental_Workflow cluster_AIA Rat Adjuvant-Induced Arthritis (AIA) Model cluster_PD Pharmacodynamic (PD) Assessment Induction Induce Arthritis (CFA Injection) Dosing Administer Peficitinib or Vehicle (Oral) Induction->Dosing Assessment Assess Efficacy: - Paw Swelling - Arthritis Score - Histopathology Dosing->Assessment Blood_Collection Collect Whole Blood Dosing->Blood_Collection Stimulation Ex Vivo Stimulation (e.g., IL-2) Blood_Collection->Stimulation Staining Stain for pSTAT (Flow Cytometry) Stimulation->Staining Analysis Analyze pSTAT Inhibition Staining->Analysis

References

Peficitinib Hydrobromide: A Comparative Guide to Biomarker Analysis for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Peficitinib (B612040) hydrobromide, an oral Janus kinase (JAK) inhibitor, with other relevant treatment alternatives for rheumatoid arthritis (RA). The focus is on the analysis of biomarkers to assess treatment efficacy, supported by experimental data and detailed methodologies.

Peficitinib hydrobromide is a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and TYK2, which are crucial components of the JAK-STAT signaling pathway.[1][2] This pathway is central to the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[2][3] By inhibiting these kinases, Peficitinib effectively dampens the inflammatory cascade.[1][2]

Comparative Efficacy: Clinical and Biomarker Endpoints

Clinical trials have demonstrated the efficacy of Peficitinib in patients with moderate to severe rheumatoid arthritis who have had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs).[4][5] Its performance, based on established clinical endpoints and associated biomarkers, has been compared with other JAK inhibitors through network meta-analyses.

Key Efficacy Biomarkers

Several biomarkers are employed to evaluate the efficacy of Peficitinib and other JAK inhibitors in rheumatoid arthritis:

  • C-Reactive Protein (CRP): A key acute-phase reactant protein, levels of which are elevated during inflammation. A reduction in CRP is a strong indicator of reduced systemic inflammation.[6][7]

  • Interleukin-6 (IL-6): A pro-inflammatory cytokine that plays a significant role in the pathogenesis of RA and stimulates the production of CRP.[8] Direct or indirect inhibition of the IL-6 pathway is a therapeutic target.

  • STAT Phosphorylation: As JAK inhibitors directly target the JAK-STAT pathway, measuring the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins provides a direct pharmacodynamic biomarker of drug activity.[1][9]

  • Clinical Disease Activity Scores: Composite scores such as the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) and the Disease Activity Score in 28 joints (DAS28-CRP) are standard clinical endpoints that integrate biomarker data (like CRP) with clinical observations.[10][11]

Quantitative Comparison of JAK Inhibitors

The following table summarizes the comparative efficacy of Peficitinib with other JAK inhibitors based on a network meta-analysis of clinical trials in patients with active rheumatoid arthritis.[12][13][14]

JAK InhibitorDosageACR20 Response Rate (Odds Ratio vs. Placebo)Notes
Peficitinib 150 mg, once daily17.24Highest probability of being the best treatment for achieving ACR20 response in one analysis.[12][14]
Peficitinib 100 mg, once dailyComparable or improved efficacy vs. Tofacitinib & BaricitinibEfficacy outcomes were comparable or improved at 12 and 24 weeks.[13][15]
Tofacitinib 5 mg, twice dailySignificantly higher than placeboAn effective monotherapy for active RA.[12][14]
Baricitinib 4 mg, once dailySignificantly higher than placeboAn effective monotherapy for active RA.[12][14]
Upadacitinib 15 mg, once dailySignificantly higher than placeboAn effective monotherapy for active RA.[12][14]
Filgotinib 200 mg, once dailySignificantly higher than placeboAn effective monotherapy for active RA.[12][14]

ACR20 response indicates a 20% improvement in the American College of Rheumatology criteria.

Experimental Protocols

Detailed methodologies for the analysis of key biomarkers are crucial for the accurate assessment of drug efficacy.

C-Reactive Protein (CRP) Immunoassay

Objective: To quantify the concentration of CRP in patient serum as a marker of systemic inflammation.

Methodology: High-sensitivity immunoturbidimetric assays are commonly used in clinical trials.[7][16]

  • Sample Collection and Preparation:

    • Collect whole blood from patients into serum separator tubes.

    • Allow the blood to clot at room temperature.

    • Centrifuge to separate the serum.

    • Store serum samples at -80°C until analysis.

    • On the day of analysis, thaw samples to room temperature.[17]

  • Assay Procedure (Automated Analyzer):

    • The assay is based on the principle of latex particle agglutination.

    • Patient serum is mixed with a suspension of latex particles coated with anti-human CRP antibodies.

    • The agglutination of the latex particles, caused by the formation of CRP-antibody complexes, leads to an increase in the turbidity of the solution.

    • The change in turbidity is measured spectrophotometrically (e.g., at 540 nm) and is proportional to the CRP concentration in the sample.[18]

  • Data Analysis:

    • A calibration curve is generated using standards of known CRP concentrations.

    • The CRP concentration in patient samples is determined by interpolating their absorbance values from the calibration curve.

Interleukin-6 (IL-6) Immunoassay

Objective: To measure the levels of the pro-inflammatory cytokine IL-6 in patient serum.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for cytokine quantification.[8][19]

  • Sample Collection and Preparation:

    • Follow the same procedure as for CRP analysis for serum collection and storage.

  • ELISA Procedure:

    • The wells of a microplate are pre-coated with a monoclonal antibody specific for human IL-6.

    • Patient serum samples and standards are added to the wells, and IL-6 binds to the immobilized antibody.

    • After washing, a second, biotin-labeled anti-human IL-6 antibody is added, which binds to a different epitope on the captured IL-6.

    • Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody.

    • A substrate solution (e.g., TMB) is then added, and the HRP enzyme catalyzes a color change.

    • The reaction is stopped with an acidic solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[8]

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

    • The IL-6 concentration in the patient samples is calculated from the standard curve.

STAT5 Phosphorylation Analysis by Flow Cytometry

Objective: To determine the inhibitory effect of Peficitinib on cytokine-induced STAT5 phosphorylation in immune cells.[1]

Methodology: Phospho-flow cytometry allows for the quantification of intracellular phosphorylated proteins at the single-cell level.[9][20]

  • Sample Collection and Preparation:

    • Collect whole blood from patients in heparinized tubes.

    • Alternatively, peripheral blood mononuclear cells (PBMCs) can be isolated using density gradient centrifugation.

  • In Vitro Stimulation and Inhibition:

    • Pre-incubate whole blood or PBMCs with different concentrations of Peficitinib or a vehicle control for 1 hour at 37°C.[1]

    • Stimulate the cells with a cytokine known to activate the JAK-STAT pathway, such as IL-2, for 15 minutes at 37°C.[1][21]

  • Cell Staining:

    • Fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state.[20]

    • Permeabilize the cells with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins.[20]

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5).

    • Co-stain with antibodies against cell surface markers (e.g., CD4 for T-helper cells) to identify specific immune cell populations.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the specific cell population of interest (e.g., CD4+ T cells).

    • Measure the median fluorescence intensity (MFI) of the pSTAT5 signal.[1]

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each Peficitinib concentration compared to the stimulated control.

    • Determine the IC50 value, which is the concentration of Peficitinib that causes 50% inhibition of STAT5 phosphorylation.

Visualizing Mechanisms and Workflows

Peficitinib's Mechanism of Action: JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT pSTAT (active) dimer pSTAT Dimer pSTAT->dimer Dimerization Peficitinib Peficitinib Peficitinib->JAK Inhibition DNA DNA dimer->DNA Translocation Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription Modulation Biomarker_Workflow cluster_patient Patient Enrollment & Sampling cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Interpretation p1 Patient Recruitment (Rheumatoid Arthritis) p2 Baseline Sample Collection (Blood) p1->p2 p3 Drug Administration (Peficitinib or Comparator) p2->p3 p4 Follow-up Sample Collection (Multiple Timepoints) p3->p4 l1 Sample Processing (Serum/PBMC Isolation) p4->l1 l2 Biomarker Assays (ELISA, Flow Cytometry, etc.) l1->l2 l3 Data Acquisition l2->l3 a1 Statistical Analysis (Comparison between treatment arms) l3->a1 a2 Correlation Analysis (Biomarkers vs. Clinical Outcome) a1->a2 a3 Efficacy Report Generation a2->a3 Logical_Relationship cluster_drug Drug Action cluster_biomarker Biomarker Response cluster_clinical Clinical Outcome drug Peficitinib Administration b1 Decrease in pSTAT drug->b1 b2 Decrease in IL-6 b1->b2 b3 Decrease in CRP b2->b3 c1 Reduction in Inflammation b3->c1 c2 Improvement in DAS28-CRP c1->c2 c3 Achievement of ACR20/50/70 c1->c3

References

Peficitinib Hydrobromide's Impact on STAT Phosphorylation: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, understanding the nuanced effects of these molecules on intracellular signaling is paramount. Peficitinib (B612040) hydrobromide, a novel JAK inhibitor, has demonstrated significant therapeutic potential by modulating the JAK-STAT signaling pathway, a critical mediator of immune responses. This guide provides a comprehensive comparison of peficitinib's effect on STAT phosphorylation with other leading JAK inhibitors, supported by experimental data and detailed protocols to aid in laboratory assessment.

Peficitinib hydrobromide functions as a potent inhibitor of the JAK-STAT signaling pathway.[1] This pathway is integral for transducing signals from various cytokines and growth factors, thereby orchestrating immune cell development, activation, and function.[2] By selectively inhibiting JAK1, JAK2, and JAK3, peficitinib effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This interruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes, thus mitigating the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[1][2]

Comparative Efficacy in STAT Phosphorylation Inhibition

The inhibitory potential of peficitinib on STAT phosphorylation has been evaluated in various studies, often in comparison with other established JAK inhibitors such as tofacitinib (B832) and baricitinib. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.

A study on peripheral blood mononuclear cells (PBMCs) from healthy subjects, as well as patients with rheumatoid arthritis (RA) and systemic sclerosis (SSc), showed that peficitinib effectively suppressed STAT phosphorylation across all tested cytokine/JAK/STAT pathways.[3] In these assays, the efficacy of peficitinib was found to be comparable to that of tofacitinib and baricitinib.[3][4]

Another study focusing on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) demonstrated that peficitinib inhibited STAT3 phosphorylation induced by several cytokines in a concentration-dependent manner, with a potency comparable to tofacitinib and baricitinib.[5]

InhibitorTarget JAKsCytokine StimulusPhosphorylated STATCell TypeIC50 (nM)Reference
Peficitinib JAK1, JAK3IL-2pSTAT5T cells-[6]
Peficitinib Pan-JAKVarious CytokinespSTAT1, pSTAT3, pSTAT5RA FLS-[7]
Peficitinib Pan-JAKVarious CytokinespSTAT3RA-FLSComparable to tofacitinib and baricitinib[5]
Tofacitinib JAK1, JAK3IL-2, IL-4, IL-15, IL-21-PBMCsMore potent than baricitinib[8]
Baricitinib JAK1, JAK2IL-6, IFN-γ-PBMCs-[8]
Upadacitinib JAK1IL-2, IL-4, IL-15, IL-21-PBMCsMore potent than baricitinib[8]

Note: Specific IC50 values for peficitinib across a range of phosphorylated STATs in direct comparison studies are not always publicly available in a consolidated format. The table reflects the qualitative and comparative findings from the cited literature.

Visualizing the Mechanism: JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for JAK inhibitors like peficitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Modulation

Figure 1: Peficitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Accurate assessment of STAT phosphorylation is crucial for evaluating the efficacy of JAK inhibitors. Below are detailed methodologies for key experiments.

Intracellular STAT Phosphorylation Assay using Flow Cytometry

This method allows for the quantification of phosphorylated STAT proteins at the single-cell level.

Objective: To measure the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly collected whole blood or isolated PBMCs

  • This compound and other JAK inhibitors for comparison

  • Cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-γ for pSTAT1)

  • Fixation buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 100% methanol)

  • Fluorochrome-conjugated antibodies against specific phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3) and cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Procedure:

  • Cell Preparation: If using whole blood, it can be used directly. If using PBMCs, isolate them from whole blood using density gradient centrifugation.

  • Inhibitor Incubation: Pre-incubate the cells with serial dilutions of peficitinib or other JAK inhibitors for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and add ice-cold permeabilization buffer. Incubate on ice for 30 minutes.

  • Staining: Wash the cells to remove the permeabilization buffer and then stain with the appropriate cocktail of fluorochrome-conjugated antibodies against phosphorylated STATs and cell surface markers for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells again and acquire the data on a flow cytometer.

  • Analysis: Gate on the cell population of interest based on surface markers. The median fluorescence intensity (MFI) of the phospho-STAT signal is then determined for each inhibitor concentration. The IC50 value can be calculated by fitting the data to a dose-response curve.

Western Blotting for STAT Phosphorylation

This technique provides a semi-quantitative assessment of the total amount of phosphorylated STAT protein in a cell lysate.

Objective: To determine the effect of peficitinib on the levels of phosphorylated STAT proteins in cell lysates.

Materials:

  • Cultured cells (e.g., RA-FLS)

  • This compound

  • Cytokine for stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against specific phosphorylated STATs and total STATs

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with different concentrations of peficitinib for a specified duration, followed by stimulation with the appropriate cytokine.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total STAT protein to normalize for protein loading.

  • Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated STAT to total STAT is calculated for each condition.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the inhibitory activity of peficitinib on STAT phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis Cell_Isolation Cell Isolation (e.g., PBMCs) Incubation Pre-incubate cells with Peficitinib Cell_Isolation->Incubation Inhibitor_Prep Prepare Peficitinib Serial Dilutions Inhibitor_Prep->Incubation Stimulation Stimulate with Cytokine Incubation->Stimulation Fix_Perm Fixation & Permeabilization Stimulation->Fix_Perm Staining Antibody Staining (pSTAT & Surface Markers) Fix_Perm->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Gating & MFI Analysis Flow_Cytometry->Data_Analysis IC50_Calc IC50 Calculation Data_Analysis->IC50_Calc

Figure 2: Workflow for assessing Peficitinib's inhibitory activity.

Conclusion

This compound is a potent JAK inhibitor that effectively suppresses STAT phosphorylation, a key biomarker of the JAK-STAT pathway's activity. Its efficacy is comparable to other established JAK inhibitors like tofacitinib and baricitinib. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate and compare the cellular effects of peficitinib and other JAK inhibitors, ultimately contributing to the development of more targeted and effective therapies for autoimmune and inflammatory diseases.

References

Peficitinib Hydrobromide: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of Peficitinib (B612040) hydrobromide, a Janus kinase (JAK) inhibitor, with other relevant kinase inhibitors. The information is supported by experimental data and detailed methodologies to assist in evaluating its cross-reactivity and potential for off-target effects.

Executive Summary

Peficitinib is a pan-JAK inhibitor, demonstrating potent inhibition of JAK1, JAK2, JAK3, and TYK2.[1][2] While exhibiting moderate selectivity for JAK3 within the JAK family, its broader kinase selectivity profile is a critical aspect for understanding its therapeutic window and potential side effects.[3] This guide presents a comparative analysis of Peficitinib's activity against the JAK family and discusses the methodologies used to determine kinase cross-reactivity.

Comparative Kinase Inhibition Profile

The selectivity of Peficitinib and other JAK inhibitors against the Janus kinase family is a key determinant of their biological effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Peficitinib, Tofacitinib, Baricitinib (B560044), and Upadacitinib against the four JAK isoforms. Lower IC50 values indicate greater potency.

KinasePeficitinib (IC50, nM)Tofacitinib (IC50, nM)Baricitinib (IC50, nM)Upadacitinib (IC50, nM)
JAK1 3.9[1]1.7 - 3.7[4]High Affinity[5]0.043[6]
JAK2 5.0[1]1.8 - 4.1[4]High Affinity[5]0.12[6]
JAK3 0.7[1]0.75 - 1.6[4]-2.3[6]
TYK2 4.8[1]16 - 34[4]-4.7[6]

Broader Kinome Selectivity

Signaling Pathway and Experimental Workflow

The therapeutic effects of Peficitinib are mediated through the inhibition of the JAK-STAT signaling pathway. The following diagrams illustrate this pathway and a general workflow for assessing kinase inhibitor selectivity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation P_STAT pSTAT STAT_dimer STAT Dimer P_STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase D Incubate Kinase with Peficitinib A->D B Prepare Substrate & ATP E Initiate Reaction with Substrate & ATP B->E C Prepare Peficitinib Dilutions C->D D->E F Incubate E->F G Stop Reaction F->G H Add Detection Reagents G->H I Measure Signal H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Experimental Protocols

The determination of kinase inhibition and cross-reactivity is performed using various biochemical and cellular assays. Below is a detailed methodology for a common type of biochemical kinase inhibition assay.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET Assay)

This protocol describes a general method for determining the in vitro potency of an inhibitor against a purified kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LANCE® Ultra format.

1. Materials and Reagents:

  • Purified recombinant kinase

  • ULight™-labeled peptide substrate specific for the kinase

  • Europium (Eu)-labeled anti-phospho-substrate antibody

  • Adenosine triphosphate (ATP)

  • Peficitinib hydrobromide

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 10 mM EDTA in 1X LANCE Detection Buffer)

  • 384-well microplates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase and the Peficitinib dilution to the wells of the microplate.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding the stop solution.

    • Add the Eu-labeled anti-phospho-substrate antibody diluted in LANCE Detection Buffer.

    • Incubate for a period to allow for antibody binding to the phosphorylated substrate (e.g., 60 minutes) at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

3. Data Analysis:

  • The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

  • The percentage of inhibition is calculated for each Peficitinib concentration relative to a no-inhibitor control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This guide provides a framework for understanding and comparing the kinase cross-reactivity of this compound. For specific research applications, it is recommended to consult primary literature and conduct tailored experimental validations.

References

A Comparative Guide to Peficitinib and Selective JAK Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-Janus kinase (JAK) inhibitor, Peficitinib, against selective JAK inhibitors such as Upadacitinib (B560087), Filgotinib, and Abrocitinib. The focus is on their performance in cellular assays, with supporting experimental data and detailed methodologies to aid in research and development decisions.

Introduction to JAK Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines, growth factors, and hormones.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes are critical components of the JAK-STAT signaling pathway, which is integral to immune cell development, activation, and function.[3][4] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[5][6]

JAK inhibitors are small molecules that modulate the inflammatory response by blocking the activity of one or more JAK enzymes.[2] Peficitinib is classified as a pan-JAK inhibitor, demonstrating activity against multiple JAK family members.[7][8][9] In contrast, inhibitors like Upadacitinib, Filgotinib, and Abrocitinib have been developed to exhibit greater selectivity for specific JAK isoforms, primarily JAK1.[7][10][11] This guide offers a comparative analysis of their inhibitory profiles in key cellular assays.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[5][12] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[12][13] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[5][12][13]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription (Inflammation) DNA->Gene 7. Gene Regulation

Figure 1: The JAK-STAT Signaling Pathway.

Comparative Inhibitory Activity in Cellular Assays

The potency of JAK inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. Enzymatic assays measure the direct inhibition of purified JAK enzymes, while cellular assays provide a more physiologically relevant context by evaluating the inhibition of JAK-mediated signaling within intact cells. The following tables summarize the IC50 values for Peficitinib and selected selective JAK inhibitors.

Table 1: Inhibitory Activity (IC50, nM) in Enzymatic Assays

InhibitorJAK1JAK2JAK3TYK2Reference(s)
Peficitinib 3.95.00.74.8[14]
Upadacitinib 4312023004700[15][16]
Filgotinib 1028810116[4]
Abrocitinib 29803>10,0001250[17]

Note: IC50 values can vary depending on assay conditions, such as ATP concentration.

Table 2: Inhibitory Activity (IC50, nM) in Cellular Assays (STAT Phosphorylation)

InhibitorJAK1-dependent SignalingJAK2-dependent SignalingJAK1/3-dependent SignalingReference(s)
Peficitinib Comparable to tofacitinib (B832) and baricitinibComparable to tofacitinib and baricitinibComparable to tofacitinib and baricitinib[9][18][19]
Upadacitinib >40-fold selective for JAK1 vs JAK2->130-fold selective for JAK1 vs JAK3[8][15][16][20]
Filgotinib 629 (human whole blood)30-fold selective for JAK1 vs JAK2-[10][21]
Abrocitinib 537 (IL-21 induced pSTAT5/3)794 (EPO-induced pSTAT5)-[2]

Note: Cellular IC50 values are highly dependent on the cell type, cytokine stimulus, and specific STAT phosphorylation being measured.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cellular assay data. Below are generalized protocols for key experiments used to evaluate JAK inhibitor activity.

STAT Phosphorylation Assay by Flow Cytometry

This assay measures the ability of a JAK inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT phosphorylation.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Cytokine stimulant (e.g., IL-2, IL-6, IFN-γ)

  • JAK inhibitor (e.g., Peficitinib)

  • Fixation buffer (e.g., paraformaldehyde-based)

  • Permeabilization buffer (e.g., methanol-based)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and phosphorylated STATs (e.g., pSTAT3, pSTAT5)

  • Flow cytometer

Procedure:

  • Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.

  • Inhibitor Pre-incubation: Aliquot cells into tubes and pre-incubate with serial dilutions of the JAK inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK-STAT pathway of interest and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation: Immediately stop the reaction by adding fixation buffer and incubate at room temperature.

  • Permeabilization: Wash the cells and then add permeabilization buffer to allow for intracellular antibody staining.

  • Staining: Add the antibody cocktail containing antibodies against cell surface markers and phosphorylated STATs and incubate.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and determine the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value using non-linear regression.[22]

STAT_Phosphorylation_Workflow start Start: Isolate PBMCs inhibitor Pre-incubate with JAK inhibitor dilutions start->inhibitor stimulate Stimulate with Cytokine inhibitor->stimulate fix Fix Cells stimulate->fix permeabilize Permeabilize Cells fix->permeabilize stain Stain with Fluorescent Antibodies (pSTAT, CD markers) permeabilize->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze MFI and Calculate IC50 acquire->analyze end End analyze->end

Figure 2: Workflow for a STAT Phosphorylation Assay.

T-cell Proliferation Assay

This assay assesses the effect of a JAK inhibitor on the proliferation of T-cells following stimulation.

Objective: To determine the IC50 of a test compound for the inhibition of T-cell proliferation.

Materials:

  • Isolated human T-cells or PBMCs

  • T-cell mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen

  • JAK inhibitor (e.g., Peficitinib)

  • Cell culture medium

  • 96-well cell culture plates

  • Proliferation detection reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)

  • Liquid scintillation counter or flow cytometer

Procedure:

  • Cell Seeding: Seed T-cells or PBMCs in a 96-well plate.

  • Inhibitor and Stimulant Addition: Add serial dilutions of the JAK inhibitor and the T-cell mitogen to the appropriate wells. Include unstimulated and stimulated controls without the inhibitor.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of cell division (e.g., 3-5 days) at 37°C in a CO2 incubator.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a liquid scintillation counter.[23]

    • CFSE staining: Prior to stimulation, label the cells with CFSE. After the incubation period, analyze the dilution of the CFSE dye in the T-cell population using a flow cytometer.

  • Data Analysis: Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the stimulated control and determine the IC50 value.[23][24]

Conclusion

The choice between a pan-JAK inhibitor like Peficitinib and a selective JAK inhibitor depends on the specific research question or therapeutic goal. Peficitinib's broad inhibitory profile across the JAK family suggests a wider impact on cytokine signaling pathways.[7][8] In contrast, selective JAK1 inhibitors like Upadacitinib, Filgotinib, and Abrocitinib are designed to target specific inflammatory pathways with the potential for a more tailored effect.[7][10][11]

The data presented in this guide, derived from cellular assays, provides a quantitative basis for comparing these inhibitors. The detailed experimental protocols offer a framework for researchers to conduct their own comparative studies. Ultimately, a thorough understanding of the distinct cellular activities of these molecules is crucial for advancing the development of targeted therapies for autoimmune and inflammatory diseases.

References

A Meta-Analysis of Peficitinib Hydrobromide and Other JAK Inhibitors for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Peficitinib hydrobromide, a pan-Janus kinase (JAK) inhibitor, benchmarked against other commercially available JAK inhibitors for the treatment of rheumatoid arthritis (RA). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.

Mechanism of Action: The JAK-STAT Signaling Pathway

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovial proliferation, and joint destruction. A key signaling pathway implicated in the pathogenesis of RA is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Cytokines, which are crucial mediators of the inflammatory response in RA, bind to their receptors on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which in turn translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1][2][3]

This compound is a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and TYK2.[3][4][5] By inhibiting these kinases, Peficitinib blocks the downstream signaling of various pro-inflammatory cytokines involved in RA.[1][4] In contrast, other JAK inhibitors exhibit varying degrees of selectivity for different JAK isoforms. For instance, tofacitinib (B832) preferentially inhibits JAK1 and JAK3, baricitinib (B560044) inhibits JAK1 and JAK2, and upadacitinib (B560087) and filgotinib (B607452) are selective for JAK1. This differential selectivity may influence the efficacy and safety profiles of these drugs.

JAK_STAT_Pathway Figure 1: Peficitinib's Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Pro-inflammatory mediators) pSTAT->Gene Translocation & Activation Experimental_Workflow Figure 2: Generalized Workflow for a Phase III RA Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Double-Blind Treatment Period (e.g., 12-24 weeks) Randomization->Treatment PrimaryEndpoint Primary Endpoint Assessment (e.g., ACR20 at Week 12) Treatment->PrimaryEndpoint Rescue Rescue Therapy for Non-Responders PrimaryEndpoint->Rescue Extension Long-Term Extension Study PrimaryEndpoint->Extension Rescue->Extension FinalAnalysis Final Data Analysis Extension->FinalAnalysis JAK_Selectivity Figure 3: Comparative JAK Selectivity Profile cluster_JAK1 JAK1 cluster_JAK2 JAK2 cluster_JAK3 JAK3 cluster_TYK2 TYK2 Peficitinib Peficitinib (pan-JAK) Tofacitinib Tofacitinib (JAK1/3 > JAK2) Baricitinib Baricitinib (JAK1/2) Upadacitinib Upadacitinib (JAK1 selective) Filgotinib Filgotinib (JAK1 selective) P_JAK1 +++ T_JAK1 +++ B_JAK1 +++ U_JAK1 ++++ F_JAK1 ++++ P_JAK2 ++ T_JAK2 ++ B_JAK2 +++ U_JAK2 + F_JAK2 + P_JAK3 +++ T_JAK3 +++ B_JAK3 + U_JAK3 + F_JAK3 + P_TYK2 ++ T_TYK2 + B_TYK2 + U_TYK2 + F_TYK2 +

References

Validating the Immunosuppressive Effects of Peficitinib Hydrobromide In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the immunosuppressive effects of Peficitinib hydrobromide against other leading Janus kinase (JAK) inhibitors, Tofacitinib and Baricitinib. The information presented herein is collated from experimental data to support researchers in evaluating the therapeutic potential of Peficitinib for autoimmune and inflammatory diseases.

This compound is an oral pan-Janus kinase (JAK) inhibitor that modulates the signaling of various cytokines crucial to the inflammatory processes underlying autoimmune diseases.[1] It targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), thereby disrupting the downstream JAK-STAT signaling pathway.[1][2] This guide delves into the in vitro evidence validating its immunosuppressive activity, offering a comparative analysis with other established JAK inhibitors.

Comparative Analysis of In Vitro Immunosuppressive Activity

The following tables summarize the quantitative data on the in vitro inhibitory activities of Peficitinib, Tofacitinib, and Baricitinib across key immunosuppressive assays.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs

IC50 values (nM) represent the half-maximal inhibitory concentration.

Cytokine StimulusPathwayPeficitinib (IC50 nM)Tofacitinib (IC50 nM)Baricitinib (IC50 nM)
IL-2JAK1/JAK34314120
IL-4JAK1/JAK34118130
IL-6JAK1/JAK2/TYK2706655
IL-21JAK1/JAK32912110
IFN-αJAK1/TYK2585146
IFN-γJAK1/JAK2525043
GM-CSFJAK211011048

Data sourced from a study on peripheral blood mononuclear cells (PBMCs) from healthy subjects.[3]

Table 2: Inhibition of T-Cell Proliferation

AssayCell TypePeficitinib (IC50 nM)Tofacitinib (IC50 nM)Baricitinib (IC50 nM)
IL-2-induced ProliferationHuman T-cells18Data not available in a direct comparative studyData not available in a direct comparative study
Anti-CD3/CD28-induced ProliferationHuman PBMCsComparable inhibition observedComparable inhibition observedComparable inhibition observed

Table 3: Inhibition of Pro-inflammatory Cytokine Production

CytokineStimulusPeficitinibTofacitinibBaricitinib
TNF-αAnti-CD3/CD28Dose-dependent suppressionPotent inhibitorPotent inhibitor
IFN-γAnti-CD3/CD28Dose-dependent suppressionPotent inhibitorPotent inhibitor
IL-17AAnti-CD3/CD28Dose-dependent suppressionPotent inhibitorPotent inhibitor
IL-6LPSDose-dependent suppressionPotent inhibitorPotent inhibitor

Note: Peficitinib has been shown to suppress the production of several pro-inflammatory cytokines in a dose-dependent manner in vitro.[3] While direct comparative IC50 values for cytokine production inhibition in a head-to-head study with Tofacitinib and Baricitinib are not available in the searched literature, all three are recognized as potent inhibitors of inflammatory cytokine production.[5][6]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for Peficitinib. Cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Peficitinib inhibits the kinase activity of JAKs, thereby blocking this cascade.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene 6. Transcription

JAK-STAT signaling pathway and Peficitinib's point of inhibition.

Experimental Workflow: In Vitro Validation of Immunosuppression

The following diagram outlines a typical workflow for the in vitro validation of the immunosuppressive effects of a JAK inhibitor like Peficitinib.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis PBMC Isolate PBMCs from whole blood STAT STAT Phosphorylation Assay PBMC->STAT Proliferation T-Cell Proliferation Assay PBMC->Proliferation Cytokine Cytokine Production Assay PBMC->Cytokine Drug Prepare serial dilutions of JAK inhibitors Drug->STAT Drug->Proliferation Drug->Cytokine Flow Flow Cytometry STAT->Flow Measure pSTAT Prolif_Read Plate Reader (e.g., ³H-thymidine, CFSE) Proliferation->Prolif_Read Measure proliferation ELISA ELISA / CBA Cytokine->ELISA Measure cytokine levels IC50 Calculate IC50 values and compare potencies Flow->IC50 ELISA->IC50 Prolif_Read->IC50

General workflow for in vitro validation of JAK inhibitor immunosuppressive effects.

Detailed Experimental Protocols

1. STAT Phosphorylation Assay

This assay measures the ability of a JAK inhibitor to block the cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Compound Incubation: Pre-incubate PBMCs with serial dilutions of Peficitinib or other JAK inhibitors for 30-60 minutes at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) for 15-30 minutes at 37°C to induce STAT phosphorylation.

  • Fixation and Permeabilization: Stop the reaction by fixing the cells with a formaldehyde-based buffer, followed by permeabilization with methanol (B129727) to allow intracellular antibody staining.

  • Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the relevant cell populations.

  • Data Analysis: Calculate the percent inhibition of STAT phosphorylation for each drug concentration relative to the vehicle control and determine the IC50 value.[3]

2. T-Cell Proliferation Assay

This assay assesses the effect of JAK inhibitors on the proliferation of T-cells following stimulation.

  • Cell Isolation: Isolate PBMCs or purified T-cells from whole blood.

  • Cell Seeding: Seed the cells in a 96-well flat-bottom plate.

  • Compound Treatment: Add serial dilutions of Peficitinib or other JAK inhibitors to the wells.

  • Stimulation: Induce T-cell proliferation by adding a stimulant such as Interleukin-2 (IL-2) or anti-CD3/anti-CD28 antibodies.[4]

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

  • Proliferation Measurement: Assess cell proliferation using a standard method, such as:

    • [³H]-thymidine incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of incubation and measure its incorporation into newly synthesized DNA.

    • CFSE staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as cells divide.

  • Data Analysis: Calculate the percentage of inhibition of proliferation against the drug concentration to determine the IC50 value.

3. Cytokine Production Assay

This assay measures the effect of JAK inhibitors on the production and secretion of pro-inflammatory cytokines from immune cells.

  • Cell Culture: Culture PBMCs in a 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of Peficitinib or other JAK inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production, such as lipopolysaccharide (LPS) for monocytes or anti-CD3/anti-CD28 antibodies for T-cells.[3]

  • Incubation: Incubate the plates for 24-48 hours to allow for cytokine secretion into the supernatant.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-γ) using:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify a single cytokine.

    • Cytometric Bead Array (CBA): A flow cytometry-based assay to simultaneously measure multiple cytokines.

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine's production by plotting the percentage of inhibition against the drug concentration.

References

Peficitinib Hydrobromide Demonstrates Superior Bone Protection in Arthritis Models Compared to Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that peficitinib (B612040) hydrobromide, a Janus kinase (JAK) inhibitor, shows a significant and, in some aspects, superior effect on mitigating bone destruction in animal models of rheumatoid arthritis when compared to other JAK inhibitors such as tofacitinib (B832) and baricitinib. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.

Peficitinib, a pan-JAK inhibitor, has been shown to dose-dependently suppress bone destruction in adjuvant-induced arthritis (AIA) rat models.[1][2] Notably, comparative studies indicate that peficitinib may offer advantages over other approved JAK inhibitors in preserving bone integrity, a critical aspect of rheumatoid arthritis pathology.

Comparative Efficacy on Bone Destruction Markers

A key study directly comparing peficitinib and tofacitinib in an adjuvant-induced arthritis rat model found that while both compounds were effective in reducing overall arthritis symptoms, peficitinib exhibited a greater inhibitory effect on the loss of bone mineral density.[3] Furthermore, peficitinib was more effective at reducing the levels of receptor activator of nuclear factor kappa-B ligand (RANKL) in the paw fluid.[3] RANKL is a critical cytokine involved in the differentiation and activation of osteoclasts, the cells responsible for bone resorption.

The following tables summarize the quantitative data on the effects of peficitinib and its comparators on key markers of bone destruction.

Treatment GroupDosageChange in Bone Mineral Density (BMD)Reference
Peficitinib 10 mg/kgSignificantly greater inhibition of BMD loss compared to tofacitinib[3]
Tofacitinib 3 mg/kgInhibition of BMD loss[3]
Arthritic Control VehicleSignificant loss of BMD[3]
Treatment GroupDosageRANKL Levels in Paw FluidReference
Peficitinib 10 mg/kgGreater reduction in RANKL production compared to tofacitinib[3]
Tofacitinib 3 mg/kgReduction in RANKL production[3]
Arthritic Control VehicleElevated RANKL levels[3]
Treatment GroupDosageHistological Bone Destruction ScoreReference
Peficitinib 3 - 30 mg/kgDose-dependent suppression of bone destruction[1][2]
Tofacitinib 1 - 10 mg/kgAttenuation of histopathologic injuries[3]
Baricitinib 10 mg/kgSignificant reduction in bone resorption[4]
Arthritic Control VehicleSignificant bone erosion and histopathologic injuries[3][4]

Mechanism of Action: The JAK/STAT Signaling Pathway

Peficitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are crucial components of the JAK/STAT signaling pathway. This pathway is a primary route for many pro-inflammatory cytokines that drive the pathogenesis of rheumatoid arthritis and associated bone destruction. By blocking this pathway, peficitinib reduces the production of inflammatory mediators and interferes with the signaling that leads to osteoclast activation and bone resorption.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT pJAK->STAT Phosphorylates pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Gene Transcription (Inflammation & Bone Resorption) pSTAT_dimer->Gene Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibits

Peficitinib inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

The Adjuvant-Induced Arthritis (AIA) model is a widely used preclinical model for evaluating anti-arthritic drugs.

  • Induction: Arthritis is induced in Lewis or Wistar rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.

  • Treatment: Oral administration of peficitinib (3-30 mg/kg/day), tofacitinib (1-10 mg/kg/day), or vehicle is typically initiated at the time of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

  • Assessment of Arthritis: Disease severity is monitored by measuring paw swelling (plethysmometry), arthritis clinical score, and changes in body weight.

  • Bone Destruction Assessment:

    • Micro-Computed Tomography (µCT): At the end of the study, hind paws are collected for µCT analysis to quantify changes in bone mineral density (BMD), bone volume, and trabecular architecture.

    • Histopathology: Ankle joints are decalcified, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion. A semi-quantitative scoring system is used to evaluate the severity of these parameters.

AIA_Workflow cluster_induction Day 0 cluster_treatment Treatment Period cluster_monitoring Disease Monitoring cluster_analysis End-of-Study Analysis Induction Induction of Arthritis (Freund's Complete Adjuvant) Treatment Oral Administration: - Peficitinib - Tofacitinib - Vehicle Induction->Treatment Monitoring - Paw Swelling - Arthritis Score - Body Weight Treatment->Monitoring Analysis Bone Destruction Assessment: - Micro-CT (BMD) - Histopathology (Erosion Score) - Biomarker Analysis (RANKL) Monitoring->Analysis

Experimental workflow for the Adjuvant-Induced Arthritis model.
Measurement of Bone Destruction Markers

  • RANKL: Levels of RANKL in paw fluid or serum are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Osteocalcin (B1147995) and CTX-I: Serum levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-I, a marker of bone resorption) can be measured using specific ELISA kits to assess bone turnover.

Conclusion

The available preclinical evidence strongly suggests that peficitinib hydrobromide is a potent inhibitor of inflammation-driven bone destruction in arthritis models. Its demonstrated efficacy, particularly in preserving bone mineral density and reducing RANKL levels, positions it as a promising therapeutic agent for rheumatoid arthritis, potentially offering advantages in preventing the debilitating joint damage characteristic of this disease. Further head-to-head clinical trials are warranted to confirm these findings in patients.

References

Safety Operating Guide

Navigating the Disposal of Peficitinib Hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Peficitinib hydrobromide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the potential for environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for this compound.

This compound is an orally active inhibitor of the Janus kinase (JAK) family of enzymes, which are crucial components of signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses. While the Safety Data Sheet (SDS) may not classify the compound as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates that all waste containing this compound be treated as potentially hazardous chemical waste.

Proper Disposal Procedures for this compound

The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical and chemical waste. A licensed hazardous material disposal company should be used for the final disposal of this compound.

Step 1: Waste Segregation and Collection Proper segregation at the point of generation is the foundational step for safe disposal. All materials that have come into contact with this compound should be considered contaminated and collected separately from general laboratory waste.

Step 2: Use of Designated and Labeled Waste Containers Utilize clearly labeled, sealed, and leak-proof containers specifically designated for hazardous chemical waste. The label should prominently display "Hazardous Waste" and "this compound."

Step 3: Secure Storage Store waste containers in a designated, secure satellite accumulation area away from incompatible materials. This area should be clearly marked and have secondary containment to prevent the spread of any potential spills.

Step 4: Consultation with Environmental Health and Safety (EHS) Before initiating disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional protocols and local regulations.

Step 5: Professional Disposal Arrange for the collection and disposal of this compound waste through a licensed and reputable hazardous waste disposal vendor. Never dispose of this compound in the general trash or down the drain. The U.S. Environmental Protection Agency (EPA) has enacted a "sewer ban" that prohibits the drain disposal of hazardous waste pharmaceuticals.

Data on Chemical Degradation (Hypothetical)

Stress ConditionReagent/ParameterExposure TimeHypothetical Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl48 hours15%Hydrolysis of the carboxamide group
Alkaline Hydrolysis 0.1 M NaOH48 hours25%Hydrolysis at multiple sites
Oxidative Stress 3% H₂O₂24 hours30%Oxidation of the pyrrolopyridine ring
Photolytic Stress UV light (254 nm)6 hours10%Photodegradation products
Thermal Stress 80°C72 hours5%Thermally induced degradation products

Experimental Protocols

Hypothetical Protocol for Chemical Inactivation of this compound

This protocol describes a general method for the chemical degradation of this compound in a laboratory setting prior to disposal. This is a hypothetical procedure and must be validated for efficacy and safety before implementation.

Objective: To degrade this compound into less active compounds.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • pH meter or pH indicator strips

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Fume hood

Procedure:

  • Working in a certified chemical fume hood, dilute the this compound waste with water to a concentration of approximately 1 mg/mL.

  • Slowly add 1 M NaOH solution while stirring to raise the pH to >12.

  • Heat the solution to 50°C and maintain for at least 24 hours, stirring continuously. This promotes alkaline hydrolysis.

  • Allow the solution to cool to room temperature.

  • Neutralize the solution by slowly adding 1 M HCl until the pH is between 6.0 and 8.0. Monitor the pH carefully to avoid an exothermic reaction.

  • The neutralized solution should be collected in a hazardous waste container and disposed of through a licensed vendor.

Mandatory Visualizations

This compound Disposal Workflow

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Consultation & Disposal A This compound Waste Generation B Segregate at Source: - Unused/Expired Compound - Contaminated Labware - Contaminated Sharps A->B C Collect in Designated Hazardous Waste Containers B->C D Clearly Label as: 'Hazardous Waste' 'this compound' C->D E Store in Secure Satellite Accumulation Area D->E F Consult Institutional EHS E->F G Arrange for Pickup by Licensed Disposal Vendor F->G H Final Disposal via Incineration G->H

Caption: A logical workflow for the proper disposal of this compound waste.

Peficitinib's Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Peficitinib Peficitinib Hydrobromide Peficitinib->JAK Inhibition DNA DNA pSTAT->DNA 5. Nuclear Translocation Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Regulation of Gene Expression

Caption: this compound inhibits the JAK-STAT signaling pathway.

Safeguarding Researchers: A Comprehensive Guide to Handling Peficitinib Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Peficitinib hydrobromide, a Janus kinase (JAK) inhibitor. Adherence to these protocols is critical for minimizing environmental impact and ensuring the well-being of all personnel.

Personal Protective Equipment (PPE)

While one Safety Data Sheet (SDS) indicates that this compound is not classified as hazardous according to the Globally Harmonized System (GHS), a cautious approach is warranted given its potent biological activity as a JAK inhibitor.[1][2] A thorough risk assessment should be conducted for specific laboratory procedures to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes of solutions and airborne particles of the solid compound.[4]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[4] Compatibility with the solvents being used should be verified.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area. A chemical fume hood is required for handling larger quantities or if there is a potential for aerosolization.Minimizes the inhalation of airborne particles.[3][4]

Operational Plan: From Receipt to Use

A clear, step-by-step operational plan is essential for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Keep the container tightly sealed when not in use.[4] Recommended storage for the powder is -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks).[5]

2. Preparation of Solutions:

  • All weighing of the solid compound and the preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[3]

  • This compound is soluble in organic solvents such as DMSO.[5][6]

  • When preparing aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions should not be stored for more than one day.[3]

3. Handling:

  • Avoid all direct contact with the skin and eyes.[7]

  • Do not ingest or inhale the compound.

  • Ensure a well-ventilated workspace, preferably a chemical fume hood, when handling the substance.[7]

Emergency Procedures

In the event of an exposure or spill, the following first-aid and spill management procedures should be followed.

First-Aid Measures: [7]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill Management: [3]

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • For solid spills , carefully sweep or scoop up the material, avoiding the creation of dust.

    • For liquid spills , absorb the substance with an inert material such as vermiculite, sand, or earth.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Place all contaminated materials in a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials should be treated as potentially hazardous chemical waste.[1]

Waste Segregation and Collection:

  • Unused/Expired Peficitinib: Collect the pure compound and any unused solutions in a clearly labeled, sealed hazardous waste container.[1]

  • Contaminated Labware: Disposable materials such as gloves, pipette tips, and vials that have come into direct contact with this compound should be placed in a labeled hazardous waste bag or container.[1]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with the compound must be collected in a designated, puncture-resistant sharps container for chemical waste.[1]

  • Empty Containers: The original containers of this compound should be disposed of according to official regulations.[1] It is recommended to triple rinse the container and puncture it to render it unusable for other purposes before disposal in a sanitary landfill.[7]

Final Disposal:

  • The primary and recommended method for the disposal of this compound waste is through a licensed hazardous material disposal company.[1]

  • Incineration at a licensed chemical destruction plant is a common method for the final destruction of this type of pharmaceutical waste.[1][7]

  • Do not dispose of this compound in the general trash or down the drain.[1][3] Discharge into the environment and sewer systems must be avoided.[1][7]

Safe Handling Workflow

cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal Receiving Receiving & Storage Weighing Weighing & Solution Prep (in Fume Hood) Receiving->Weighing Handling Experimental Use Weighing->Handling Waste_Gen Waste Generation Handling->Waste_Gen Spill Spill Occurs Spill_Response Contain & Clean Spill Spill->Spill_Response Exposure Exposure Occurs First_Aid Administer First Aid Exposure->First_Aid Segregation Segregate Waste (Unused, Contaminated, Sharps) Spill_Response->Segregation First_Aid->Segregation Dispose of Contaminated PPE Waste_Gen->Segregation Collection Collect in Labeled Hazardous Waste Containers Segregation->Collection Licensed_Disposal Dispose via Licensed Vendor Collection->Licensed_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peficitinib hydrobromide
Reactant of Route 2
Reactant of Route 2
Peficitinib hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。